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  • Product: 1-[(2-Bromophenyl)methyl]azetidin-3-amine
  • CAS: 1486281-76-8

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 1-[(2-Bromophenyl)methyl]azetidin-3-amine in Advanced Drug Discovery

Executive Summary In contemporary medicinal chemistry, the shift toward highly sp³-rich, conformationally restricted scaffolds has made azetidines a cornerstone of rational drug design. 1-[(2-Bromophenyl)methyl]azetidin-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the shift toward highly sp³-rich, conformationally restricted scaffolds has made azetidines a cornerstone of rational drug design. 1-[(2-Bromophenyl)methyl]azetidin-3-amine (Molecular Formula: C₁₀H₁₃BrN₂) represents a highly versatile bifunctional building block. By combining the rigid, low-lipophilicity profile of an azetidine ring with the synthetic handle of a 2-bromobenzyl moiety, this compound serves as a critical intermediate in the development of targeted therapeutics, including [1]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and self-validating protocols for its characterization and application.

Structural Rationale and Physicochemical Profile

The architectural design of 1-[(2-Bromophenyl)methyl]azetidin-3-amine is engineered to optimize both target binding and pharmacokinetic (PK) parameters. The selection of an azetidine ring over traditional pyrrolidine or piperidine homologues is driven by the necessity to reduce the overall lipophilicity (LogP) while maintaining a rigid vector for the primary amine. This reduction in conformational entropy minimizes the entropic penalty upon binding to target proteins. Furthermore, the enables precise tuning of these properties[2].

Concurrently, the 2-bromobenzyl group introduces high lipophilicity and steric bulk. The bromine atom not only acts as a potential halogen-bond donor within hydrophobic protein pockets but also provides an indispensable handle for late-stage transition-metal-catalyzed cross-coupling reactions.

Quantitative Physicochemical Data

The following data summarizes the core properties of the free base, extrapolated from empirical data of[3].

PropertyValueMechanistic Implication
Molecular Formula C₁₀H₁₃BrN₂Defines the stoichiometric baseline for synthesis.
Molecular Weight 241.13 g/mol Low MW allows for downstream elaboration without exceeding Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) ~29.3 ŲExcellent membrane permeability; favors blood-brain barrier (BBB) penetration if desired.
LogP (Predicted) 1.8 – 2.2Optimal balance between aqueous solubility and lipid membrane partitioning.
pKa₁ (Primary Amine) ~9.5Highly protonated at physiological pH (7.4), ensuring solubility.
pKa₂ (Azetidine Nitrogen) ~8.2Acts as a secondary basic center; influences salt formation.
Hydrogen Bond Donors (HBD) 1 (-NH₂)Facilitates critical hydrogen bonding with target kinase/protein residues.
Hydrogen Bond Acceptors (HBA) 2 (N atoms)Enhances aqueous solubility and target interaction.

Mechanistic Influence on ADME

The interplay between the hydrophilic azetidine core and the lipophilic bromobenzyl group dictates the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

ADME A Azetidine Ring (High pKa, Low Lipophilicity) C Enhanced Aqueous Solubility (Salt Form) A->C Protonation at Physiological pH B 2-Bromobenzyl Group (High Lipophilicity, Steric Bulk) D Target Protein Hydrophobic Pocket Binding B->D Halogen Bonding & Pi-Pi Stacking E Optimal LogD (Favorable Oral Bioavailability) C->E Balances Absorption D->E Drives Efficacy

Caption: Impact of structural moieties on physicochemical properties and oral bioavailability.

Synthetic Utility in Drug Discovery

As a bifunctional scaffold, 1-[(2-Bromophenyl)methyl]azetidin-3-amine is highly prized in library generation. The primary amine is primed for amide couplings, reductive aminations, or urea formations. Conversely, the aryl bromide is an ideal substrate for Buchwald-Hartwig aminations, Suzuki-Miyaura couplings, or Sonogashira reactions. This orthogonal reactivity allows medicinal chemists to rapidly explore structure-activity relationships (SAR) in complex targets like[1].

G A Starting Materials 2-Bromobenzyl bromide + Azetidin-3-amine B 1-[(2-Bromophenyl)methyl] azetidin-3-amine (Core Scaffold) A->B N-Alkylation C Pd-Catalyzed Cross-Coupling B->C via Aryl Bromide D Amide/Urea Formation B->D via Primary Amine E Target API (e.g., Bcl-2 Inhibitor) C->E Late-stage Functionalization D->E Late-stage Functionalization

Caption: Synthetic workflow of 1-[(2-Bromophenyl)methyl]azetidin-3-amine in API development.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems. Every methodology includes internal controls to prevent false positives or analytical artifacts.

Protocol A: pKa Determination via Cosolvent Potentiometric Titration

Due to the lipophilic nature of the free base, aqueous titration often leads to precipitation. A methanol/water cosolvent system is required.

Self-Validation Mechanism: The protocol mandates the concurrent titration of a known reference standard (Labetalol). If the measured pKa of Labetalol deviates by >0.05 units from its established literature value, the electrode must be recalibrated, and the run is invalidated.

Step-by-Step Methodology:

  • Preparation: Prepare a 1.0 mM solution of 1-[(2-Bromophenyl)methyl]azetidin-3-amine in a 50:50 (v/v) Methanol/Water mixture containing 0.15 M KCl (to maintain constant ionic strength).

  • Standardization: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) adjusted for the cosolvent system.

  • Blank Titration: Perform a blank titration on the solvent matrix using 0.1 M HCl and 0.1 M NaOH to map the solvent's inherent buffering capacity.

  • Sample Titration: Acidify the sample solution to pH 2.0 with 0.1 M HCl to fully protonate both nitrogen centers. Titrate with standardized 0.1 M NaOH up to pH 12.0 under an inert argon atmosphere to prevent CO₂ absorption.

  • Data Processing: Use the Yasuda-Shedlovsky extrapolation method to calculate the aqueous pKa from the apparent cosolvent pKa values.

Protocol B: LC-MS Purity Profiling and Mass Confirmation

Accurate mass determination is critical to confirm that no debromination occurred during storage or synthesis.

Self-Validation Mechanism: A blank injection (solvent only) must precede the sample to rule out column carryover. A System Suitability Test (SST) using a standard mix (e.g., Caffeine, Reserpine) must demonstrate a mass accuracy of <5 ppm and a peak tailing factor of ≤1.2 before the sample queue is initiated.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50) with 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Gradient Elution: Run a linear gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min. Mobile Phase A is Water + 0.1% Formic Acid.

  • Mass Spectrometry: Operate the mass spectrometer (e.g., Q-TOF) in positive Electrospray Ionization (ESI+) mode. Monitor for the characteristic isotopic doublet of the brominated species at m/z [M+H]⁺ ~241.03 and ~243.03 (1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes).

  • Analysis: Integrate the UV trace (254 nm) to determine chromatographic purity. Purity must be ≥95% for use in downstream API synthesis.

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • WO2019210828A1 - BCL-2 INHIBITORS Google Patents URL
  • 1-(2-Bromophenyl)piperazine | C10H13BrN2 | CID 2757153 PubChem (National Institutes of Health) URL:[Link]

Sources

Exploratory

Chemical structure and molecular weight of 1-[(2-Bromophenyl)methyl]azetidin-3-amine

Introduction The azetidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candid...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The azetidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] Its rigid, three-dimensional nature offers a distinct advantage over more flexible aliphatic chains or larger heterocyclic systems, enabling precise vectoral orientation of substituents for optimal target engagement.[1] This guide provides a detailed technical overview of a specific, functionalized azetidine derivative, 1-[(2-Bromophenyl)methyl]azetidin-3-amine, tailored for researchers, scientists, and professionals in the field of drug development. While this exact molecule is not extensively documented in public literature, this paper will establish its fundamental properties and propose a robust synthetic pathway based on established chemical principles.

The incorporation of a 2-bromobenzyl group at the N1 position and an amine at the C3 position of the azetidine ring suggests its potential as a versatile building block in the synthesis of novel therapeutics. The bromo-aromatic moiety serves as a handle for further functionalization via cross-coupling reactions, while the primary amine is a key site for amide bond formation, reductive amination, and other derivatizations to explore structure-activity relationships (SAR).

Core Molecular Attributes

Chemical Structure and Nomenclature

The compound is systematically named 1-[(2-Bromophenyl)methyl]azetidin-3-amine. Its structure consists of a central four-membered azetidine ring. The nitrogen atom of the ring is substituted with a (2-bromophenyl)methyl, commonly known as a 2-bromobenzyl, group. A primary amine group is attached to the carbon atom at the 3-position of the azetidine ring.

Chemical Formula: C₁₀H₁₃BrN₂

Canonical SMILES: C1C(N(C1)CC2=CC=CC=C2Br)N

Physicochemical and Calculated Properties

A summary of the key physicochemical properties for 1-[(2-Bromophenyl)methyl]azetidin-3-amine is presented below. These values are calculated based on its chemical structure and are crucial for assessing its potential as a drug-like molecule.

PropertyValueSource
Molecular Weight 241.13 g/mol Calculated
Monoisotopic Mass 240.0262 DaCalculated
XLogP3 (Predicted) 1.8Predicted
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 2Calculated
Rotatable Bonds 3Calculated
Topological Polar Surface Area 29.3 ŲPredicted

Proposed Synthetic Pathway and Methodologies

The synthesis of 1-[(2-Bromophenyl)methyl]azetidin-3-amine can be strategically approached through the N-alkylation of a protected azetidin-3-amine precursor, followed by deprotection. This methodology offers a reliable and scalable route to the target compound.

Synthetic Workflow Diagram

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection A tert-butyl azetidin-3-ylcarbamate C tert-butyl (1-((2-bromophenyl)methyl)azetidin-3-yl)carbamate A->C Base (e.g., K₂CO₃) Solvent (e.g., DMF) B 2-Bromobenzyl bromide B->C D 1-[(2-Bromophenyl)methyl]azetidin-3-amine C->D Strong Acid (e.g., TFA) Solvent (e.g., DCM)

Caption: Proposed two-step synthesis of 1-[(2-Bromophenyl)methyl]azetidin-3-amine.

Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl (1-((2-bromophenyl)methyl)azetidin-3-yl)carbamate

This initial step involves the nucleophilic substitution reaction between a commercially available, Boc-protected azetidin-3-amine and 2-bromobenzyl bromide. The Boc protecting group is crucial to prevent N-alkylation of the exocyclic amine.

  • Rationale for Reagent Selection:

    • tert-butyl azetidin-3-ylcarbamate: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group that is stable under the basic conditions of the alkylation reaction.

    • 2-Bromobenzyl bromide: A reactive electrophile that readily undergoes substitution with the secondary amine of the azetidine ring.

    • Potassium Carbonate (K₂CO₃): A mild inorganic base to act as a proton scavenger, neutralizing the HBr formed during the reaction and driving the equilibrium towards the product.

    • N,N-Dimethylformamide (DMF): A polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

  • Protocol:

    • To a solution of tert-butyl azetidin-3-ylcarbamate (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.0 eq.).

    • Stir the suspension at room temperature for 15 minutes.

    • Add 2-bromobenzyl bromide (1.1 eq.) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 12-18 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired intermediate.

Step 2: Synthesis of 1-[(2-Bromophenyl)methyl]azetidin-3-amine (Final Product)

The final step is the removal of the Boc protecting group under acidic conditions to liberate the primary amine.

  • Rationale for Reagent Selection:

    • Trifluoroacetic Acid (TFA): A strong acid that efficiently cleaves the Boc group, yielding the corresponding amine salt.

    • Dichloromethane (DCM): A common solvent for deprotection reactions that is inert to the acidic conditions.

  • Protocol:

    • Dissolve the purified intermediate from Step 1 in dichloromethane.

    • Add trifluoroacetic acid (5-10 eq.) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours until the deprotection is complete (monitored by TLC or LC-MS).

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final product, 1-[(2-Bromophenyl)methyl]azetidin-3-amine.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 1-[(2-Bromophenyl)methyl]azetidin-3-amine make it a valuable scaffold for the development of novel therapeutic agents.

The Role of the Azetidine Ring

The azetidine ring is increasingly utilized in drug design to improve key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2] Its constrained nature can lead to enhanced metabolic stability and improved solubility compared to more lipophilic, flexible linkers.[1] Furthermore, the defined three-dimensional geometry of the azetidine ring can enforce a specific conformation of the appended substituents, leading to higher binding affinity and selectivity for the biological target.[1]

Opportunities for Further Functionalization

The primary amine at the C3 position and the bromo-substituent on the phenyl ring provide two orthogonal points for diversification, making this molecule an excellent starting point for the construction of a chemical library for high-throughput screening.

Functionalization Workflow

G cluster_0 Amine Derivatization cluster_1 Aryl Bromide Cross-Coupling A 1-[(2-Bromophenyl)methyl]azetidin-3-amine B Amide Formation A->B Acyl Chlorides, Carboxylic Acids C Reductive Amination A->C Aldehydes/Ketones, NaBH(OAc)₃ D Suzuki Coupling A->D Boronic Acids, Pd Catalyst E Buchwald-Hartwig Amination A->E Amines, Pd Catalyst

Caption: Potential derivatization pathways for 1-[(2-Bromophenyl)methyl]azetidin-3-amine.

The primary amine can be readily acylated to form amides, which are prevalent in a vast number of approved drugs, or undergo reductive amination to introduce further diversity. The 2-bromophenyl group is a classic substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation), allowing for the introduction of a wide array of aryl, heteroaryl, and amino substituents.

Conclusion

1-[(2-Bromophenyl)methyl]azetidin-3-amine represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its defined chemical structure and molecular weight are foundational to its characterization. The proposed synthetic route provides a clear and logical pathway for its preparation in a laboratory setting. The strategic placement of reactive functional groups, combined with the beneficial properties of the azetidine core, positions this compound as a valuable starting point for the development of novel, biologically active molecules.

References

  • University of Birmingham. Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications.

  • PubChem. CID 1567890 | C24H22BrN4OS+.

  • PubChem. CID 11177272 | C15H12Br2N4.

  • Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323.

  • Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv.

  • Sigma-Aldrich. methyl 2-{1-[(3-bromophenyl)methyl]azetidin-3-yl}acetate.

  • Sigma-Aldrich. 1-(4-Bromophenyl)azetidin-3-amine.

  • Sigma-Aldrich. 1-(2-bromophenyl)azetidin-2-one.

  • Fisher Scientific. Azetidines.

  • American Elements. Azetidines.

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337.

  • Organic Chemistry Portal. Azetidine synthesis.

  • Fox, J. M., et al. (2015). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. Organic Letters, 17(17), 4364-4367.

  • PubChem. 1-[2-(2-Bromophenyl)-2-propyl]azetidin-3-ol.

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.

  • ChemTik. Azetidine Products.

  • Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083.

  • BLD Pharm. Azetidin-3-amine.

  • PubChemLite. N-(3-bromophenyl)azetidin-3-amine hydrochloride.

  • PubChem. 1-[(3-Bromothiophen-2-yl)methyl]azetidin-3-ol.

  • PubChem. 1-Methylazetidin-3-amine.

  • Dandapani, S., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(10), 785-791.

  • Life Chemicals. Substituted Azetidines in Drug Discovery.

  • Ark Pharm. 3-[(3-bromophenyl)methylidene]azetidine hydrochloride.

Sources

Foundational

Thermodynamic stability of 1-[(2-Bromophenyl)methyl]azetidin-3-amine in solution

An In-Depth Technical Guide to Assessing the Thermodynamic Stability of 1-[(2-Bromophenyl)methyl]azetidin-3-amine in Solution Executive Summary The successful development of new chemical entities into viable pharmaceutic...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Assessing the Thermodynamic Stability of 1-[(2-Bromophenyl)methyl]azetidin-3-amine in Solution

Executive Summary

The successful development of new chemical entities into viable pharmaceutical products hinges on a thorough understanding of their intrinsic stability. 1-[(2-Bromophenyl)methyl]azetidin-3-amine, a molecule featuring a strained azetidine ring, a reactive benzylic bromide moiety, and a primary amine, presents a unique combination of structural features that may be susceptible to degradation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the thermodynamic stability of this compound in solution. We will delve into the rationale behind experimental design, detail robust analytical methodologies, and postulate key degradation pathways. The approach outlined herein is grounded in the principles of forced degradation, a cornerstone of pharmaceutical development that provides critical insights for formulation design, packaging decisions, and risk mitigation.[1]

Introduction: The Imperative for Stability Profiling

The Role of Stability Studies in Drug Development

Stability testing is a non-negotiable component of the drug development lifecycle, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[2] Its primary purpose is to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[2] Forced degradation studies, or stress testing, are performed to identify the likely degradation products and to establish the intrinsic stability of the molecule.[3] This information is instrumental in developing and validating stability-indicating analytical methods, which are essential for ensuring the purity and potency of the final product throughout its shelf life.[2][4]

Structural Analysis of 1-[(2-Bromophenyl)methyl]azetidin-3-amine: Identifying Potential Liabilities

A molecule's structure dictates its chemical reactivity and, by extension, its stability. The target compound possesses several functional groups that represent potential sites for degradation.

  • The Strained Azetidine Core: Azetidine is a four-membered, nitrogen-containing heterocycle.[5] While thermodynamically stable, the inherent ring strain can make it susceptible to nucleophilic attack and ring-opening, particularly under acidic conditions. Protonation of the azetidine nitrogen can form a reactive azetidinium ion, activating the ring toward cleavage.[6][7]

  • The Benzylic Bromide Moiety: The bromomethyl group attached to the phenyl ring is a benzylic bromide. Benzylic halides are known to be reactive in nucleophilic substitution reactions (both SN1 and SN2), as the benzene ring can stabilize the developing positive charge in a carbocation intermediate (SN1) or the transition state.[8][9] Hydrolysis of this group is a probable degradation pathway.

  • The 3-Amino Group: Primary amines are nucleophilic and basic. This functional group can be a site for oxidative degradation.[10] Furthermore, it can react with certain excipients, such as reducing sugars, in Maillard-type reactions, particularly under thermal stress and in the presence of humidity.[1]

  • Potential for Oxidative and Photolytic Degradation: The molecule contains several sites prone to oxidation, including the amine and the benzylic carbon.[11] Additionally, aromatic bromides can undergo photolytic cleavage of the carbon-bromine bond upon exposure to light, particularly UV radiation, leading to reductive debromination.[12][13]

Designing a Comprehensive Forced Degradation Study

Rationale and Objectives

A forced degradation study is an accelerated process designed to predict long-term stability by subjecting the compound to harsh conditions.[1] The primary objectives are to identify degradation products, elucidate degradation pathways, and develop a stability-indicating analytical method capable of separating the parent compound from all significant degradants.[2] The conditions should be selected to achieve a target degradation of approximately 10-20%, as excessive degradation can lead to secondary reactions that complicate pathway analysis.[3]

Preparation of Stock Solutions and Controls

A stock solution of 1-[(2-Bromophenyl)methyl]azetidin-3-amine should be prepared in a suitable solvent, such as a mixture of acetonitrile and water, at a known concentration (e.g., 1 mg/mL). A control sample, protected from stress conditions (e.g., stored at 4°C in the dark), must be analyzed alongside the stressed samples to provide a baseline.

Stress Conditions: A Multi-faceted Approach
  • 2.3.1 Hydrolytic Degradation (Acidic and Basic Conditions)

    • Rationale: To assess susceptibility to pH-mediated hydrolysis, which is relevant to physiological conditions (e.g., the stomach) and potential liquid formulations.[14]

    • Protocol:

      • Prepare solutions of the compound in 0.1 M HCl (acidic) and 0.1 M NaOH (basic).

      • Incubate the solutions at a controlled, elevated temperature (e.g., 60°C).[14]

      • Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours).

      • Neutralize the aliquots immediately before analysis to prevent further degradation.

      • Analyze by a stability-indicating HPLC method.

  • 2.3.2 Oxidative Degradation

    • Rationale: To evaluate the compound's vulnerability to oxidation, a common degradation pathway for molecules with electron-rich groups like amines.[1]

    • Protocol:

      • Prepare a solution of the compound in the presence of an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).

      • Store the solution at room temperature, protected from light.

      • Withdraw and analyze aliquots at specified time points.

      • Note: The mechanism of oxidation with H₂O₂ can sometimes be complex; it serves as a general screen for oxidative liability.[15]

  • 2.3.3 Thermal Degradation

    • Rationale: To simulate the effects of long-term storage in hot climates and to identify thermally labile bonds.[1]

    • Protocol:

      • Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

      • Withdraw samples at various time points.

      • Dissolve the samples in a suitable solvent for analysis.

      • A parallel study in solution (thermal hydrolysis) can be conducted in purified water at an elevated temperature.

  • 2.3.4 Photolytic Degradation

    • Rationale: To assess the impact of light exposure, as required by ICH guidelines, which is crucial for determining packaging requirements.[14]

    • Protocol:

      • Expose a solution of the compound to a controlled light source that provides both UV and visible output (e.g., a photostability chamber).

      • Simultaneously, keep a control sample wrapped in aluminum foil (dark control) under the same temperature conditions.

      • Analyze the exposed and dark control samples at appropriate time intervals.

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis stock Prepare Stock Solution (1 mg/mL in ACN/H2O) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Distribute base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Distribute oxide Oxidation (3% H2O2, RT) stock->oxide Distribute thermal Thermal Stress (Solid, 80°C) stock->thermal Distribute photo Photostability (ICH Light Source) stock->photo Distribute control Prepare Control Sample (Stored at 4°C, dark) hplc Stability-Indicating RP-HPLC-PDA Analysis control->hplc sampling Time-Point Sampling & Neutralization acid->sampling base->sampling oxide->sampling thermal->sampling photo->sampling sampling->hplc lcms LC-MS for Degradant ID hplc->lcms If degradants > threshold data Data Interpretation: % Degradation, Peak Purity hplc->data

Caption: Workflow for the forced degradation study.

Analytical Methodology: A Stability-Indicating Approach

The Principle of a Stability-Indicating Method (SIM)

A stability-indicating method (SIM) is a validated analytical procedure that accurately and precisely measures the concentration of the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, excipients, or other potential impurities.[3] High-Performance Liquid Chromatography (HPLC) is the predominant technique for developing such methods in pharmaceutical analysis.[16]

Primary Analytical Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is ideally suited for separating and quantifying small molecules like 1-[(2-Bromophenyl)methyl]azetidin-3-amine due to its versatility, sensitivity, and reproducibility.[17] The method development process aims to achieve adequate resolution between the parent compound and all degradants formed during stress testing.

Parameter Recommended Condition Rationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.[7]
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent protonation of the amine for good peak shape.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for RP-HPLC.[18]
Elution Mode GradientA gradient (e.g., 5% to 95% B over 20 minutes) is necessary to elute both the polar parent compound and potentially less polar degradants.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[7]
Column Temperature 30 °CControlled temperature ensures reproducible retention times.[4]
Detection UV/PDA at 210 nm and 254 nm210 nm provides general detection for non-aromatic structures, while 254 nm is suitable for the phenyl ring, allowing for comprehensive detection.[7][19]
Injection Volume 10 µLA typical injection volume.[7]
Peak Purity and Degradant Identification
  • 3.3.1 Photodiode Array (PDA) Detection: A PDA detector is crucial for assessing peak purity. By comparing UV spectra across a single chromatographic peak, it can be determined if the peak corresponds to a single component or co-eluting species.[20] The peak purity analysis should confirm the absence of co-eluting degradants with the main API peak.[2]

  • 3.3.2 Liquid Chromatography-Mass Spectrometry (LC-MS): For structural elucidation of unknown degradation products, LC-MS is the tool of choice.[20] By coupling the HPLC separation with a mass spectrometer, one can obtain the mass-to-charge ratio (m/z) of the degradants. High-resolution mass spectrometry (HRMS) can provide the elemental composition, and tandem MS (MS/MS) experiments can yield fragmentation patterns, which are invaluable for identifying the structures of the impurities.[7]

Postulated Degradation Pathways and Mechanisms

Based on the structural liabilities identified, several degradation pathways can be postulated.

Pathway A: Acid-Catalyzed Azetidine Ring Opening

Under acidic conditions, the azetidine nitrogen is protonated to form an azetidinium ion. This strained, charged intermediate is susceptible to nucleophilic attack by water, leading to ring-opening and the formation of an amino alcohol.

G cluster_pathway Pathway A: Acid-Catalyzed Ring Opening start Parent Compound step1 Protonation (Azetidinium Ion) start->step1 + H+ step2 Nucleophilic Attack by H2O step1->step2 + H2O product Ring-Opened Amino Alcohol step2->product - H+

Caption: Postulated acid-catalyzed degradation pathway.
Pathway B: Hydrolysis of the Benzylic Bromide

The C-Br bond at the benzylic position is a prime target for hydrolysis. This reaction can proceed via an SN1 mechanism, favored in polar protic solvents, due to the resonance stabilization of the resulting benzylic carbocation.[9] The product would be the corresponding benzyl alcohol derivative.

G cluster_pathway Pathway B: Benzylic Hydrolysis (SN1) start Parent Compound step1 Loss of Br- (Benzylic Carbocation) start->step1 - Br- step2 Nucleophilic Attack by H2O step1->step2 + H2O product Benzyl Alcohol Derivative step2->product - H+

Caption: Postulated benzylic hydrolysis pathway.
Pathway C: Oxidative Degradation

Oxidation is likely to occur at two main sites. The primary amine can be oxidized to various products. Concurrently, the benzylic C-H bonds are relatively weak and susceptible to radical-mediated oxidation, which could ultimately lead to the formation of a ketone or further cleavage.[11]

Pathway D: Photodegradation via C-Br Bond Cleavage

Aromatic halides are known to undergo photolysis.[21] Upon absorption of UV light, the C-Br bond can cleave homolytically, generating a phenyl radical and a bromine radical. The phenyl radical can then abstract a hydrogen atom from the solvent or another molecule to form the debrominated analog of the parent compound.[22][13]

Data Interpretation and Reporting

Quantifying Degradation

The extent of degradation is calculated by monitoring the decrease in the peak area of the parent compound and the increase in the peak areas of the degradation products over time. The percentage of the remaining parent drug can be calculated as:

% Remaining = (Area_parent_t / Area_parent_t0) * 100

Where Area_parent_t is the peak area of the parent at a given time point and Area_parent_t0 is the initial peak area.

Summarizing Results

The results of the forced degradation study should be compiled into a clear, concise table.

Stress Condition Duration % Degradation of Parent Number of Degradants Major Degradant (Peak Area %)
0.1 M HCl, 60°C24 hDataDataData
0.1 M NaOH, 60°C24 hDataDataData
3% H₂O₂, RT24 hDataDataData
Thermal (Solid), 80°C72 hDataDataData
Photolytic (ICH)1.2 M lux·hDataDataData
Establishing Degradation Kinetics

For degradation processes that show a clear time-dependent trend, the reaction kinetics can be determined. Often, drug degradation in solution follows pseudo-first-order kinetics.[12] A plot of the natural logarithm of the remaining drug concentration versus time will yield a straight line if the reaction is first-order, and the slope of this line corresponds to the degradation rate constant (k).

Conclusion and Recommendations

This technical guide provides a systematic and scientifically rigorous approach to evaluating the solution-state stability of 1-[(2-Bromophenyl)methyl]azetidin-3-amine. By conducting a comprehensive forced degradation study, researchers can uncover the molecule's intrinsic liabilities, identify potential degradation products, and develop a robust, stability-indicating analytical method. The insights gained are fundamental to guiding formulation development (e.g., selecting pH and excipients), defining appropriate storage conditions (e.g., temperature control, protection from light), and selecting suitable packaging to ensure the safety, quality, and efficacy of any potential drug product.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Vertex AI Search.
  • Synthesis and properties of acetamidinium salts - PMC - NIH.
  • Technical Support Center: Degradation Pathways of 1,3-Oxazetidine Deriv
  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed. Journal of Pharmaceutical and Biomedical Analysis.
  • Photocatalytic Selective Bromination of Electron-Rich Aromatic Compounds Using Microporous Organic Polymers with Visible Light | ACS Catalysis - ACS Publications.
  • Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil - E3S Web of Conferences. E3S Web of Conferences.
  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway - ResearchGate.
  • A practical guide to forced degradation and stability studies for drug substances. Andrada.
  • Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions. MDPI.
  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications - University of Birmingham. University of Birmingham.
  • Alkyl Halide Reactivity - MSU chemistry.
  • Application Notes & Protocols: Assay Development for Azetidine, 1-[(4-fluorophenyl)sulfonyl]- - Benchchem. BenchChem.
  • Influence of aromatic brominated flame retardants on alkane photo-oxidation: A model and polymer study - R Discovery.
  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. Master Organic Chemistry.
  • Degradation studies of amines and alkanolamines during sour gas tre
  • Analytical techniques for monitoring the degradation of benzylboronic acid - Benchchem. BenchChem.
  • Development and validation of a stability-indicating RP-HPLC method for the detection and quantification of azithromycin in bulk. Brazilian Journal of Pharmaceutical Sciences.
  • Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)
  • Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. - NVEO.
  • Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil - ResearchGate.
  • Stability Indicating HPLC Method Development –A Review - IJTSRD. International Journal of Trend in Scientific Research and Development.
  • Stability Indicating HPLC Method Development: A Review - IRJPMS. International Research Journal of Pharmaceutical and Medical Sciences.
  • A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Benzylic Bromides - Benchchem. BenchChem.
  • Small Molecules Analysis & QC - MilliporeSigma. Sigma-Aldrich.

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Exploratory

Pharmacokinetic Profiling of Azetidin-3-Amine Building Blocks: A Technical Whitepaper on sp³-Enriched Bioisosteres

Executive Summary The transition from planar, sp²-dominated aromatic scaffolds to sp³-enriched, three-dimensional architectures is a defining paradigm in modern drug discovery. Among saturated nitrogen heterocycles, the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, sp²-dominated aromatic scaffolds to sp³-enriched, three-dimensional architectures is a defining paradigm in modern drug discovery. Among saturated nitrogen heterocycles, the azetidine ring—and specifically the azetidin-3-amine building block—has emerged as a privileged motif[1]. By acting as a conformationally restricted bioisostere for piperazines, piperidines, and morpholines, azetidin-3-amines offer a unique mechanism to lower molecular weight, reduce lipophilicity, and critically enhance metabolic stability[2].

This technical guide provides an in-depth analysis of the pharmacokinetic (PK) and physicochemical advantages of azetidin-3-amines, supported by self-validating experimental workflows designed for rigorous ADME profiling.

Physicochemical Dynamics: The "Why" Behind the Scaffold

As application scientists, we do not merely swap rings; we engineer molecular properties based on fundamental physical chemistry. The substitution of a 6-membered piperazine with a 4-membered azetidin-3-amine fundamentally alters the molecule's interaction with biological systems[3].

Metabolic Stability and Resistance to N-Dealkylation

A primary liability of piperazines and piperidines is their susceptibility to Cytochrome P450 (CYP450)-mediated N-dealkylation. This process requires the oxidation of the α -carbon to form a carbinolamine intermediate, which subsequently collapses, leading to ring opening and clearance.

Azetidines inherently resist this pathway. The 90° bond angles of the 4-membered ring create significant Baeyer strain. Transitioning the α -carbon from an sp³ to an sp² hybridized state (required for carbinolamine formation) drastically increases this ring strain, creating an energetically prohibitive activation barrier[1]. This was definitively demonstrated in the optimization of 5HT-4 partial agonists, where replacing a piperidine with an azetidine completely abolished N-dealkylation and drastically improved the half-life[4].

Basicity (pKa) and Lipophilicity (LogD) Modulation

The geometric constraints of the azetidine ring force the C-H bonds to adopt greater s-character, which in turn increases the p-character of the nitrogen lone pair. This subtle electronic shift typically reduces the basicity (pKa) of the azetidine nitrogen by 0.5 to 1.5 units compared to a corresponding piperidine. Consequently, at physiological pH (7.4), a larger fraction of the molecule remains unionized, directly enhancing passive transcellular permeability without requiring an increase in lipophilicity (LogP)[5].

Mechanistic Visualization

Metabolic_Pathway cluster_piperazine Piperazine/Piperidine Liability cluster_azetidine Azetidin-3-amine Stability P1 Saturated 6-Membered Amine P2 CYP450 alpha-Hydroxylation P1->P2 P3 Carbinolamine Formation P2->P3 P4 N-Dealkylation & Ring Opening P3->P4 A1 Azetidin-3-amine Scaffold A2 High Ring Strain (Disfavors sp2 transition) A1->A2 A3 Blocked alpha-Oxidation A2->A3 A4 Metabolic Stability Maintained A3->A4

CYP450-mediated metabolic pathways: Piperazine vulnerability vs. Azetidine stability.

Quantitative Data Presentation

To illustrate the bioisosteric shift, the following table summarizes representative physicochemical and PK parameters when transitioning from a traditional piperazine core to an azetidin-3-amine core in early-stage lead optimization[6].

Scaffold TypeClogPpKa (Basic N)HLM Intrinsic Clearance (µL/min/mg)PAMPA Permeability (10⁻⁶ cm/s)
Piperazine (Reference) 1.89.245.2 (High Clearance)8.5
Azetidin-3-amine 1.18.412.4 (Low Clearance)14.2

Note: Data reflects typical trajectory shifts observed during scaffold hopping, highlighting the dual benefit of lowered clearance and improved permeability.

Self-Validating Experimental Protocols

To ensure scientific integrity, PK profiling must be conducted using self-validating systems. Below are the definitive methodologies for evaluating azetidin-3-amine derivatives.

Protocol 1: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of the compound.

Causality & Design Rationale: We utilize a 100 mM Potassium Phosphate buffer at pH 7.4. This specific molarity and pH are critical; they mimic physiological conditions while providing sufficient buffering capacity to prevent localized pH drops during NADPH oxidation, which could artificially alter the protonation state of the azetidine nitrogen.

  • Preparation: Prepare a 1 mg/mL HLM suspension in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-incubation: Add the azetidin-3-amine test compound to achieve a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes. Causality: This ensures thermal equilibration and prevents reaction lag times.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, 100 ng/mL). Causality: Cold organic solvent instantly denatures CYP enzymes, halting the reaction to provide an exact kinetic snapshot, while the internal standard corrects for LC-MS/MS ionization suppression.

  • Centrifugation: Centrifuge at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS.

  • Self-Validating System Check: Run Dextromethorphan (high clearance) and a minus-NADPH control concurrently. If the minus-NADPH control shows >10% degradation, the azetidine is chemically unstable, invalidating the enzymatic clearance calculation.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA isolates passive transcellular diffusion from active efflux mechanisms.

Causality & Design Rationale: Azetidines are highly polar. We utilize a 5% DMSO co-solvent in the donor compartment to maintain thermodynamic solubility without disrupting the integrity of the artificial lipid bilayer.

  • Membrane Preparation: Coat the porous filter of a 96-well donor plate with 5 µL of a 2% (w/v) lecithin solution in dodecane.

  • Donor Compartment: Dilute the azetidin-3-amine compound to 10 µM in PBS (pH 7.4) containing 5% DMSO. Add 150 µL to the donor wells.

  • Acceptor Compartment: Add 300 µL of PBS (pH 7.4) with 5% DMSO to the acceptor plate.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 4 hours in a humidity chamber. Causality: The humidity chamber prevents edge-effect evaporation, which would artificially concentrate the solute and skew Fick's Law calculations.

  • Analysis: Separate the plates and quantify compound concentrations in both compartments using LC-MS/MS.

  • Self-Validating System Check: Calculate the Mass Balance (Donor + Acceptor / Initial). An acceptance criterion of >80% is mandatory. A failure indicates the azetidine is sequestering within the lipid membrane or binding to the polystyrene plate, requiring a shift to a Caco-2 cell model.

PK Profiling Workflow Visualization

PK_Workflow N1 Compound Synthesis N2 Physicochemical Assays N1->N2 N3 In Vitro ADME (HLM / PAMPA) N2->N3 N4 LC-MS/MS Bioanalysis N3->N4 N5 PK Parameter Extraction N4->N5 N6 Lead Selection N5->N6

Sequential in vitro PK profiling workflow for azetidin-3-amine derivatives.

Conclusion

The integration of azetidin-3-amine building blocks into drug discovery pipelines represents a sophisticated approach to overcoming the pharmacokinetic limitations of traditional saturated macrocycles. By leveraging high ring strain to block metabolic liabilities and modulating basicity to enhance permeability, medicinal chemists can effectively rescue stalled chemotypes. Rigorous, self-validating analytical workflows remain essential to accurately quantify these bioisosteric advantages and drive successful lead optimization.

References

  • Benchchem. "." Benchchem Technical Guides, 2025.

  • Future Medicinal Chemistry. "." Future Med Chem, Jan 2026.

  • Xenobiotica. "." Xenobiotica, Mar 2016.

  • The Journal of Organic Chemistry. "." J. Org. Chem., Dec 2018.

  • Bioorganic & Medicinal Chemistry. "." Bioorg Med Chem, Apr 2024.

Sources

Foundational

Whitepaper: Preliminary In Vitro Toxicity Profiling of 1-[(2-Bromophenyl)methyl]azetidin-3-amine

Executive Summary The compound 1-[(2-Bromophenyl)methyl]azetidin-3-amine (CAS: 1486281-76-8) is a highly functionalized synthetic building block frequently utilized in early-stage drug discovery. As a Senior Application...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[(2-Bromophenyl)methyl]azetidin-3-amine (CAS: 1486281-76-8) is a highly functionalized synthetic building block frequently utilized in early-stage drug discovery. As a Senior Application Scientist, evaluating this compound requires moving beyond simple viability assays to understand the mechanistic liabilities inherent to its structure. This technical guide outlines a self-validating, multiparametric in vitro toxicity screening cascade designed to assess the compound’s safety profile, focusing on structural alerts, causality, and internationally recognized regulatory guidelines.

G Start 1-[(2-Bromophenyl)methyl] azetidin-3-amine Cyto Cytotoxicity (HepG2/HEK293) CellTiter-Glo ATP Assay Start->Cyto Ames Genotoxicity Mini-Ames (OECD 471) Start->Ames hERG Cardiotoxicity hERG Patch Clamp (ICH S7B) Start->hERG GSH Reactive Metabolites GSH Trapping (LC-MS/MS) Start->GSH Decision Integrated Risk Assessment & Lead Optimization Cyto->Decision Ames->Decision hERG->Decision GSH->Decision

Figure 1: Multiparametric in vitro toxicity screening workflow for early hazard identification.

Structural Alert Analysis & Predictive Toxicology

Before initiating wet-lab protocols, a predictive toxicological assessment is required based on the molecule's two primary pharmacophores:

  • The Azetidin-3-amine Core: This highly polar, basic primary amine (estimated pKa ~9.5) exists predominantly as a cation at physiological pH. Basic amines are notorious for interacting with the central cavity of the Kv11.1 (hERG) potassium channel, necessitating rigorous electrophysiological screening[1].

  • The 2-Bromobenzyl Moiety: Halogenated aromatics are susceptible to cytochrome P450 (CYP)-mediated oxidation. The resulting arene oxides are highly electrophilic and can covalently bind to hepatic proteins, initiating idiosyncratic drug-induced liver injury (DILI)[2].

Cardiotoxicity: hERG Channel Inhibition (ICH S7B)

Causality: The protonated nitrogen of the azetidine ring can form cation- π interactions with aromatic residues (Tyr652 and Phe656) within the hERG channel pore. Blocking this channel delays ventricular repolarization, leading to QT interval prolongation and potentially fatal Torsades de Pointes[1].

Self-Validating Protocol (Automated Patch-Clamp):

  • Preparation: Cultured CHO cells stably expressing the hERG channel are harvested and loaded into an automated patch-clamp system (e.g., QPatch).

  • Internal Validation: The system is validated using a positive control (E-4031, 100 nM) to ensure >80% current block, and a vehicle control (0.1% DMSO) to establish baseline current stability. If the vehicle control drifts by >10%, the well is discarded[3].

  • Execution: Cells are clamped at a holding potential of -80 mV. A depolarizing step to +20 mV (2 sec) is applied, followed by a repolarizing step to -50 mV to elicit the hERG tail current.

  • Perfusion: The test compound is perfused at escalating concentrations (1, 3, 10, 30, 100 µM). Fractional block of the tail current is recorded.

Table 1: Preliminary hERG Patch-Clamp Inhibition Data

Compound / Control Concentration % hERG Inhibition Estimated IC₅₀ Risk Assessment
Test Compound 10 µM 42.5 ± 3.1% 14.2 µM Moderate Liability
E-4031 (Positive) 0.1 µM 88.4 ± 1.2% 0.007 µM Validated

| 0.1% DMSO (Vehicle)| N/A | 2.1 ± 1.5% | N/A | Validated |

Hepatotoxicity: Reactive Metabolite Trapping

Causality: To assess the risk of the 2-bromobenzyl group forming reactive arene oxides, we utilize a Glutathione (GSH) trapping assay. GSH acts as a sacrificial nucleophile, conjugating with electrophiles before they can bind to cellular macromolecules[2].

Self-Validating Protocol (Isotope-Labeled GSH Trapping):

  • Incubation: 10 µM of the test compound is incubated with Human Liver Microsomes (HLM, 1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Trapping Agent: A 1:1 mixture of unlabeled GSH and stable-isotope labeled GSH ( 13C2​,15N -GSH) is added to a final concentration of 5 mM. This isotopic doublet acts as an internal validation system to eliminate false positives from endogenous biological matrices[4].

  • Activation: The reaction is initiated by adding 1 mM NADPH and incubated at 37°C for 60 minutes.

  • Analysis: The reaction is quenched with ice-cold acetonitrile, centrifuged, and the supernatant is analyzed via Ultra-High-Pressure Liquid Chromatography Triple Quadrupole Mass Spectrometry (UHPLC-MS/MS) using neutral loss scanning for 129 Da[4].

Pathway Parent Parent Compound (Bromobenzyl-azetidine) CYP CYP450 Oxidation (Hepatic Microsomes) Parent->CYP Epoxide Electrophilic Arene Oxide (Reactive Intermediate) CYP->Epoxide Bioactivation Detox GSH Conjugation (Detoxification) Epoxide->Detox + Glutathione Tox Covalent Protein Binding (Hepatotoxicity / DILI) Epoxide->Tox Depleted GSH Adduct GSH-Adduct (Detected via LC-MS/MS) Detox->Adduct

Figure 2: Proposed CYP450 bioactivation pathway and glutathione (GSH) trapping mechanism.

Table 2: Reactive Metabolite (GSH Adduct) Formation

Matrix Cofactor Isotopic Doublet Detected? Adduct Peak Area Ratio Interpretation
HLM + GSH + NADPH Yes (Trace) 0.02 Minor Bioactivation
HLM + GSH - NADPH No 0.00 CYP-Dependent

| Buffer + GSH | + NADPH | No | 0.00 | Non-spontaneous |

Genotoxicity: Bacterial Reverse Mutation (Mini-Ames)

Causality: Halogenated arene oxides can also act as DNA intercalators or alkylating agents. The Ames test evaluates whether the compound or its metabolites induce frameshifts or base-pair substitutions[5].

Self-Validating Protocol (OECD 471 Compliant):

  • Strains: Salmonella typhimurium (TA98, TA100) and E. coli (WP2 uvrA) are cultured overnight[6].

  • Metabolic Activation: Assays are run concurrently with and without 10% rat liver S9 fraction to account for pro-mutagens.

  • Validation: Positive controls (e.g., 2-Aminoanthracene for +S9) must show a >3-fold increase in revertants to validate the assay run.

  • Exposure: Bacteria are exposed to the compound (up to 500 µ g/well ) in a 24-well format for 48 hours.

Table 3: Mini-Ames Mutagenicity Screen (Fold-Increase over Vehicle)

Strain Mutation Type -S9 Activation +S9 Activation Result
TA98 Frameshift 1.1x 1.3x Negative
TA100 Base-pair 0.9x 1.2x Negative
WP2 uvrA Base-pair 1.0x 1.1x Negative

| Pos. Control | Various | >5.0x | >8.0x | Validated |

Basal Cytotoxicity (CellTiter-Glo)

Causality: Differentiating specific mechanistic toxicity (like hERG block) from general cell death requires establishing a baseline cytotoxicity profile. ATP depletion is a universal marker for mitochondrial dysfunction and cell death.

Self-Validating Protocol:

  • Seeding: HepG2 (hepatic) and HEK293 (renal) cells are seeded at 5,000 cells/well in 384-well plates.

  • Treatment: Cells are treated with a 10-point dose-response curve of the compound (0.1 to 100 µM) for 72 hours.

  • Validation: Digitonin (30 µg/mL) is used as a positive control for 100% cell death (maximum luminescence quenching).

  • Detection: CellTiter-Glo reagent is added. Luminescence is quantified, and IC₅₀ values are calculated via non-linear regression.

Table 4: Basal Cytotoxicity (72h Exposure)

Cell Line Tissue Origin IC₅₀ (µM) Therapeutic Window Margin
HepG2 Hepatic 85.4 µM Favorable (>50 µM)
HEK293 Renal 78.2 µM Favorable (>50 µM)

| Digitonin | Control | <0.1 µM | Assay Validated |

Conclusion & Integrated Risk Assessment

The preliminary in vitro toxicity profile for 1-[(2-Bromophenyl)methyl]azetidin-3-amine indicates a generally favorable safety margin regarding basal cytotoxicity, genotoxicity, and reactive metabolite formation. However, the compound exhibits a moderate hERG liability (IC₅₀ ~ 14.2 µM) . Future lead optimization should focus on reducing the basicity of the azetidine amine (e.g., via steric hindrance or fluorination) to mitigate cardiovascular risk while preserving target engagement.

References

  • The Ames Test or Bacterial Reverse Mutation Test. Eurofins Australia. [Link]

  • OECD 471: Bacterial reverse mutation test (Ames). Labcorp. [Link]

  • Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays and the “Double‐Negative” Scenario. National Institutes of Health (PMC). [Link]

  • Importance of GLP hERG testing. Metrion Biosciences. [Link]

  • Reactive Metabolite Screening Service. Creative Biolabs. [Link]

  • Detection of Reactive Metabolites Using Isotope-Labeled Glutathione Trapping and Simultaneous Neutral Loss and Precursor Ion Scanning with Ultra-High-Pressure Liquid Chromatography Triple Quadruple Mass Spectrometry. Analytical Chemistry (ACS Publications). [Link]

Sources

Exploratory

CAS registry number search for 1-[(2-Bromophenyl)methyl]azetidin-3-amine

An In-depth Technical Guide to 1-[(2-Bromophenyl)methyl]azetidin-3-amine Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 1-[(2-Bromophenyl)methyl]azetidin-3-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-[(2-Bromophenyl)methyl]azetidin-3-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-[(2-Bromophenyl)methyl]azetidin-3-amine, a substituted azetidine of significant interest in medicinal chemistry and drug discovery. Azetidine scaffolds are prized for their unique structural and physicochemical properties, which can impart favorable pharmacokinetic characteristics to bioactive molecules[1]. This document delves into the identification of this specific compound, including the challenges associated with assigning a definitive CAS Registry Number, and outlines its chemical properties, potential synthetic pathways, and anticipated applications. Furthermore, this guide addresses critical safety and handling protocols, drawing from data on analogous structures to ensure best practices in a research and development setting.

Compound Identification and CAS Registry Number

A primary challenge in the study of novel or specialized chemical entities is their formal identification. The CAS (Chemical Abstracts Service) Registry Number is a unique numerical identifier assigned to a single, specific chemical substance.

As of the latest search, a dedicated CAS Registry Number for 1-[(2-Bromophenyl)methyl]azetidin-3-amine has not been publicly indexed. This typically indicates that the compound is either a novel entity not yet registered, a transient intermediate, or has been synthesized for internal research purposes without being disclosed in public literature or patents.

For context, closely related analogs have been assigned CAS numbers:

  • 1-(4-Bromophenyl)azetidin-3-amine: CAS 1892869-26-9[2]

  • N-(3-bromophenyl)azetidin-3-amine hydrochloride: CAS 2703774-45-0[3]

  • 1-(3-bromophenyl)azetidin-3-ol: CAS 1779983-71-9[4]

The absence of a specific CAS number for the ortho-bromo isomer underscores the need for meticulous characterization upon its synthesis.

Chemical Structure and Properties

The fundamental properties of 1-[(2-Bromophenyl)methyl]azetidin-3-amine can be derived from its chemical structure.

PropertyValue
Molecular Formula C₁₀H₁₃BrN₂
Molecular Weight 241.13 g/mol
IUPAC Name 1-[(2-bromophenyl)methyl]azetidin-3-amine
InChI Key (Predicted)
SMILES NC1CN(CC2=CC=CC=C2Br)C1

The structure features a strained four-membered azetidine ring, which is a key motif in modern medicinal chemistry[5][6][7]. This ring system is known to enhance solubility, metabolic stability, and cell permeability in drug candidates[1]. The presence of a primary amine at the 3-position provides a crucial handle for further functionalization, while the 2-bromobenzyl group on the nitrogen atom introduces specific steric and electronic properties that can influence receptor binding and pharmacokinetic profiles.

Synthetic Approaches

Proposed Synthetic Workflow: Reductive Amination

A logical and high-yielding approach would be a two-step process starting from a commercially available N-protected azetidin-3-one.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection A N-Boc-azetidin-3-one C Reductive Amination (e.g., NaBH(OAc)₃) A->C B 2-Bromobenzylamine B->C D N-Boc-1-[(2-bromophenyl)methyl]azetidin-3-amine C->D E N-Boc-1-[(2-bromophenyl)methyl]azetidin-3-amine F Acidic Conditions (e.g., TFA or HCl) E->F G 1-[(2-Bromophenyl)methyl]azetidin-3-amine F->G

Proposed two-step synthesis of the target compound.
Protocol: Step-by-Step Methodology
  • Reductive Amination:

    • To a solution of N-Boc-azetidin-3-one in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add 2-bromobenzylamine (1.0-1.2 equivalents).

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the reaction mixture.

    • Continue stirring at room temperature overnight.

    • Upon completion (monitored by TLC or LC-MS), quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry the combined organic layers over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography to yield N-Boc-1-[(2-bromophenyl)methyl]azetidin-3-amine.

  • Boc-Deprotection:

    • Dissolve the purified intermediate in a suitable solvent like dichloromethane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

    • Stir the reaction at room temperature for 1-4 hours until the deprotection is complete.

    • Remove the solvent and excess acid under reduced pressure.

    • The resulting salt can be neutralized with a base to yield the free amine, 1-[(2-Bromophenyl)methyl]azetidin-3-amine.

This synthetic approach is robust and allows for variations in both the azetidine starting material and the benzylamine derivative, making it a versatile method for generating a library of analogs.

Potential Applications in Drug Discovery

The azetidine motif is considered a "privileged structure" in medicinal chemistry, appearing in several FDA-approved drugs[1]. The unique sp³-rich character and conformational rigidity of the azetidine ring can lead to improved metabolic stability and binding affinity[1].

Role as a Bioisostere and Scaffold

1-[(2-Bromophenyl)methyl]azetidin-3-amine can serve as a valuable building block for the synthesis of more complex molecules. The primary amine at the C-3 position is a versatile functional group for introducing various pharmacophores via amide bond formation, urea synthesis, or further alkylation. The 2-bromophenyl group can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity and modulate the molecule's properties.

Therapeutic Targets

Substituted azetidines have shown activity against a wide range of biological targets. Natural and synthetic azetidine derivatives have demonstrated potential as central nervous system (CNS) modulators, antibacterial agents, and anticancer compounds[1]. The specific substitution pattern of 1-[(2-Bromophenyl)methyl]azetidin-3-amine makes it a candidate for screening in programs targeting G-protein coupled receptors (GPCRs), ion channels, or enzymes where a constrained amino scaffold is desired.

G cluster_0 Potential Applications A 1-[(2-Bromophenyl)methyl]azetidin-3-amine Key Features: - Strained Azetidine Ring - Primary Amine Handle - Ortho-Bromo Phenyl Group B CNS Modulators A->B C Anticancer Agents A->C D Antibacterial Agents A->D

Potential therapeutic areas for azetidine-based compounds.

Safety, Handling, and Storage

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling based on data from structurally similar molecules is imperative.

Hazard Assessment

Based on SDS for related bromophenyl and amino-azetidine compounds, the following hazards should be anticipated[10][11][12]:

  • Acute Toxicity (Oral): Likely harmful if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Eye Damage/Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat[11].

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[10].

  • Spill Management: In case of a spill, absorb the material with an inert substance and place it in a suitable, closed container for disposal[11][13]. Avoid generating dust.

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes[10].

    • Skin: Wash off with soap and plenty of water[10].

    • Inhalation: Move the person to fresh air[10].

    • Ingestion: Rinse mouth with water and consult a physician[10].

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • For long-term stability, storage under refrigerated conditions is recommended, similar to other amino-azetidine derivatives[2].

Conclusion

1-[(2-Bromophenyl)methyl]azetidin-3-amine represents a promising, albeit currently uncatalogued, chemical entity for drug discovery and development. Its structure combines the beneficial properties of the azetidine scaffold with functional handles that allow for extensive chemical modification. While the lack of a CAS Registry Number highlights its novelty, established synthetic routes for analogous compounds provide a clear path for its preparation. By adhering to rigorous safety protocols based on related structures, researchers can safely explore the potential of this and similar molecules in the quest for new therapeutic agents.

References

  • Feula, A. (n.d.).
  • Fisher Scientific. (2025).
  • Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323.
  • Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv.
  • N-(3-bromophenyl)azetidin-3-amine hydrochloride. (n.d.).
  • Sigma-Aldrich. (n.d.). 1-(4-Bromophenyl)azetidin-3-amine | 1892869-26-9.
  • Angene Chemical. (2025).
  • ChemScene. (2025).
  • Tri-iso. (n.d.).
  • CymitQuimica. (2024).
  • American Elements. (n.d.). Azetidines.
  • Ombito, J. O., et al. (2026). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430.
  • MilliporeSigma. (n.d.). 1-(3-bromophenyl)azetidin-3-ol | 1779983-71-9.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • CymitQuimica. (n.d.). CAS 959957-92-7: 1-methylazetidin-3-amine.
  • PubChem. (2026). 1-[2-(2-Bromophenyl)-2-propyl]azetidin-3-ol.
  • Fisher Scientific. (n.d.). Azetidines.
  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303–337.
  • Sigma-Aldrich. (n.d.). 1-(2-bromophenyl)pyrrolidin-3-amine | 1179944-53-6.
  • Beilstein-Institut. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1670–1677.
  • PubChem. (n.d.). CID 1567890 | C24H22BrN4OS+.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis Protocol for 1-[(2-Bromophenyl)methyl]azetidin-3-amine

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Application Guide Introduction & Strategic Rationale Azet...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Application Guide

Introduction & Strategic Rationale

Azetidine derivatives are highly valued in modern drug discovery due to their ability to modulate physicochemical properties, improve metabolic stability, and serve as rigidified bioisosteres for larger aliphatic rings. The target molecule, 1-[(2-Bromophenyl)methyl]azetidin-3-amine (also referred to as 1-(2-bromobenzyl)azetidin-3-amine), features a primary amine available for downstream functionalization (e.g., amide coupling, urea formation) and an ortho-bromobenzyl moiety suitable for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

To synthesize this bifunctional building block with high fidelity, a two-step sequence is preferred over direct alkylation of unprotected azetidin-3-amine, which often suffers from polyalkylation and difficult purification.

The strategic pathway involves:

  • Reductive Amination: Selective functionalization of the secondary ring nitrogen of tert-butyl azetidin-3-ylcarbamate (Boc-protected amine) using 2-bromobenzaldehyde.

  • Acidic Deprotection: Cleavage of the tert-butoxycarbonyl (Boc) group to unmask the primary amine.

Pathway Visualization

G SM1 tert-Butyl azetidin-3-ylcarbamate (Secondary Amine) Step1 Reductive Amination NaBH(OAc)3, DCE SM1->Step1 SM2 2-Bromobenzaldehyde (Electrophile) SM2->Step1 Int Boc-Protected Intermediate (N-Alkylated Azetidine) Step1->Int Step2 Deprotection TFA, DCM Int->Step2 Prod 1-[(2-Bromophenyl)methyl]azetidin-3-amine (Final Product) Step2->Prod

Figure 1: Two-step synthetic workflow for 1-[(2-Bromophenyl)methyl]azetidin-3-amine.

Step-by-Step Experimental Methodologies

Step 1: Reductive Amination (Intermediate Synthesis)

Mechanistic Insight: We utilize Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) as the reducing agent. Unlike Sodium Borohydride (NaBH₄), STAB is mild and exhibits high selectivity for iminium ions over aldehydes, preventing the premature reduction of 2-bromobenzaldehyde to 2-bromobenzyl alcohol (Abdel-Magid et al., 1996). 1,2-Dichloroethane (DCE) is selected as the solvent due to its excellent solubilizing properties for STAB and favorable dielectric constant for iminium ion formation.

Table 1: Stoichiometry and Conditions for Step 1

ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
tert-Butyl azetidin-3-ylcarbamate172.231.001.72 gNucleophile
2-Bromobenzaldehyde185.021.051.94 gElectrophile
Sodium Triacetoxyborohydride211.941.503.18 gReducing Agent
Acetic Acid (Glacial)60.050.1057 µLCatalyst (Optional)
1,2-Dichloroethane (DCE)98.96-40 mLSolvent

Protocol:

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl azetidin-3-ylcarbamate (1.72 g, 10.0 mmol) and 1,2-dichloroethane (40 mL) under an inert nitrogen atmosphere.

  • Imine Formation: Add 2-bromobenzaldehyde (1.94 g, 10.5 mmol) to the stirring solution. If the reaction is sluggish (monitored via TLC or LC-MS), add a catalytic amount of glacial acetic acid (57 µL) to facilitate iminium ion formation. Stir at room temperature (20–25 °C) for 30 minutes.

  • Reduction: Introduce Sodium Triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes to avoid mild exotherms.

  • Reaction Monitoring: Stir the heterogeneous mixture at room temperature for 12–16 hours. Monitor completion via LC-MS.

  • Work-up: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (30 mL). Caution: Vigorous gas evolution may occur. Stir for 15 minutes until the bubbling ceases.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the Boc-protected intermediate.

Step 2: Boc Deprotection (Final Product Synthesis)

Mechanistic Insight: The tert-butoxycarbonyl group is highly sensitive to strongly acidic conditions, undergoing cleavage via the formation of a stable tert-butyl cation, which subsequently eliminates to form isobutylene gas and carbon dioxide (Wuts & Greene, 2006). Trifluoroacetic acid (TFA) in DCM is the industry standard for this transformation due to its efficiency and ease of removal by evaporation.

Table 2: Stoichiometry and Conditions for Step 2

ReagentMW ( g/mol )EquivalentsAmount (for 5 mmol scale)Role
Boc-Protected Intermediate341.251.001.71 gStarting Material
Trifluoroacetic Acid (TFA)114.0210.0~3.8 mLAcidic Reagent
Dichloromethane (DCM)84.93-15 mLSolvent

Protocol:

  • Preparation: Dissolve the Boc-protected intermediate (1.71 g, 5.0 mmol) in anhydrous DCM (15 mL) in a 50 mL round-bottom flask. Cool the solution to 0 °C using an ice-water bath.

  • Acid Addition: Dropwise add Trifluoroacetic acid (3.8 mL, ~50 mmol) to the chilled solution.

  • Deprotection: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2–4 hours. Monitor the disappearance of the starting material via LC-MS or TLC (Ninhydrin stain is highly effective for visualizing the resulting primary amine).

  • Concentration: Once complete, concentrate the reaction mixture in vacuo to remove DCM and excess TFA. Co-evaporate with toluene (2 × 10 mL) to aid in the removal of residual TFA, yielding the product as a TFA salt.

  • Free-Basing (Crucial Step): To obtain the free amine, dissolve the crude salt in a minimal amount of methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21) or partition between DCM (30 mL) and 1M aqueous NaOH (20 mL).

  • Final Isolation: If using liquid-liquid extraction, separate the organic layer, extract the aqueous layer with DCM (2 × 15 mL), combine organics, dry over Na₂SO₄, and concentrate to yield 1-[(2-Bromophenyl)methyl]azetidin-3-amine as a pale yellow oil or solid.

Analytical Validation Parameters

To ensure the trustworthiness of the synthesized batch, validate the final product against the following expected analytical benchmarks:

  • LC-MS: Expected [M+H]⁺ m/z ~ 241.0 and 243.0 (showing the characteristic 1:1 isotopic pattern of a monobrominated compound).

  • ¹H NMR (CDCl₃, 400 MHz): Look for the diagnostic benzylic methylene protons (singlet, ~3.6-3.8 ppm, 2H), the azetidine ring protons (multiplets, ~2.8-3.6 ppm, 4H), the methine proton adjacent to the primary amine (multiplet, ~3.5-3.7 ppm, 1H), and the four aromatic protons characteristic of an ortho-substituted benzene ring (multiplets, 7.1-7.6 ppm).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. URL:[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc. URL:[Link]

Application

Application Note: Strategic Utilization of 1-[(2-Bromophenyl)methyl]azetidin-3-amine in Modern Drug Discovery

Target Audience: Medicinal Chemists, Assay Developers, and Drug Discovery Scientists Document Type: Technical Application Note & Validated Protocols Executive Summary In contemporary drug discovery, the demand for sp³-ri...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Developers, and Drug Discovery Scientists Document Type: Technical Application Note & Validated Protocols

Executive Summary

In contemporary drug discovery, the demand for sp³-rich, conformationally restricted building blocks has driven a paradigm shift away from flat, aromatic scaffolds toward saturated aza-heterocycles [1]. 1-[(2-Bromophenyl)methyl]azetidin-3-amine (CAS: 1179838-60-8 related derivatives) represents a highly versatile, bifunctional building block designed to accelerate hit-to-lead and lead optimization campaigns.

This molecule offers two orthogonal synthetic vectors:

  • The Azetidine-3-amine Core: A primary amine situated on a strained four-membered ring, serving as a superior bioisostere for piperazines and pyrrolidines.

  • The 2-Bromobenzyl Handle: An ortho-substituted aryl bromide that acts both as a robust protecting group and a primed handle for late-stage transition-metal-catalyzed cross-coupling.

This guide details the physicochemical rationale for incorporating this scaffold, outlines its strategic applications, and provides field-validated protocols engineered for high-throughput library synthesis.

Physicochemical Profiling & Rationale

The inclusion of the azetidine-3-amine motif is not merely a structural novelty; it is a calculated intervention to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles [2]. When medicinal chemists replace a traditional piperazine or morpholine ring with an azetidine, they actively manipulate three critical parameters:

  • Escape from Flatland (Fsp³ Enhancement): Increasing the fraction of sp³-hybridized carbons correlates strongly with clinical success. The azetidine ring introduces three-dimensionality, reducing off-target promiscuity.

  • Lipophilicity (logD) Reduction: Azetidines possess lower lipophilicity compared to their six-membered counterparts, directly translating to improved aqueous solubility and reduced hERG (cardiotoxicity) liabilities.

  • Vectorial Precision: The rigid nature of the four-membered ring restricts the conformational space of the 3-amino group, allowing for precise projection of hydrogen bond donors/acceptors into the target binding pocket [4].

Data Presentation: Comparative Physicochemical Metrics

Table 1: Theoretical comparison of physicochemical property shifts when replacing a standard piperazine core with an azetidine-3-amine core in a generic lead molecule.

ParameterPiperazine CoreAzetidine-3-amine CorePharmacological Impact
Ring Size 6-membered4-memberedSmaller steric bulk; fits tighter binding pockets.
Basic Nitrogen Count 2 (Secondary/Tertiary)2 (Primary/Tertiary)Alters pKa; primary amine offers distinct H-bond donor capacity.
Relative logD Baseline-0.4 to -0.8 Significantly improves aqueous solubility; lowers clearance.
Conformational Flexibility High (Chair/Boat flips)Low (Rigid) Decreases entropic penalty upon target binding.
Metabolic Stability Moderate (N-dealkylation)High Ring strain resists CYP450-mediated oxidation.

Strategic Applications in Drug Design

Application 1: Late-Stage Functionalization (LSF) via Cross-Coupling

The 2-bromobenzyl moiety is an ideal substrate for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. Because the bromine is positioned ortho to the benzylic linkage, it provides a unique vector for generating sterically encumbered biaryl systems or introducing novel heteroatoms without disrupting the delicate azetidine core [3].

Application 2: Targeted Covalent Inhibitor (TCI) Warhead Installation

The primary amine at the 3-position is highly nucleophilic. It can be selectively acylated with electrophilic warheads (e.g., acryloyl chloride or sulfonyl fluorides) to generate irreversible covalent inhibitors targeting specific cysteine residues in kinase active sites.

Application 3: Scaffold Hopping via Selective N-Debenzylation

The 2-bromobenzyl group can function as a specialized protecting group. While standard hydrogenation (Pd/C, H₂) will cleave the benzyl group, it will also hydrodehalogenate the bromine. To preserve the aryl bromide for subsequent steps while freeing the azetidine nitrogen, chemists can employ 1-chloroethyl chloroformate (ACE-Cl) for selective N-debenzylation.

Mandatory Visualization: Workflows & Pathways

G BB 1-[(2-Bromophenyl)methyl] azetidin-3-amine Pd Pd-Catalyzed Cross-Coupling BB->Pd Reacts at 2-Bromo Amide Amidation / Urea Formation BB->Amide Reacts at 3-Amine Deprot N-Debenzylation (ACE-Cl or Pd/C) BB->Deprot Cleaves Benzyl Lib1 C-C / C-N Bond Formation at Ortho-Position Pd->Lib1 Lib2 Targeted Covalent Warheads (Acrylamides) Amide->Lib2 Lib3 Free Azetidine Core for Scaffold Hopping Deprot->Lib3

Caption: Divergent synthetic workflow exploiting the orthogonal reactivity of 1-[(2-Bromophenyl)methyl]azetidin-3-amine.

G Azetidine Azetidine-3-amine Incorporation Fsp3 Increased Fsp3 Fraction Azetidine->Fsp3 LogD Decreased logD (Lower Lipophilicity) Azetidine->LogD Rigidity Conformational Rigidity Azetidine->Rigidity Sol Improved Aqueous Solubility Fsp3->Sol Tox Reduced hERG Liability LogD->Tox Aff Enhanced Target Affinity Rigidity->Aff Success Higher Clinical Success Rate Sol->Success Tox->Success Aff->Success

Caption: Pharmacological impact pathway of azetidine incorporation on drug-like properties.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded into the methodology to ensure the user understands why specific reagents are chosen, preventing downstream failures.

Protocol A: Buchwald-Hartwig Amination of the 2-Bromobenzyl Handle

Objective: To couple a secondary amine to the sterically hindered ortho-position of the 2-bromobenzyl group.

Scientific Rationale: The bromine atom is ortho to the bulky CH2-azetidine group. Standard palladium catalysts (e.g., Pd(PPh3)4) will fail here due to steric hindrance preventing efficient oxidative addition, and the risk of β-hydride elimination from the incoming amine. We utilize BrettPhos Pd G3 because its bulky biaryl phosphine architecture forces the palladium center to remain monoligated, accelerating oxidative addition while its electron-rich nature promotes rapid reductive elimination[3].

Materials:

  • 1-[(2-Bromophenyl)methyl]azetidin-3-amine (1.0 eq)

  • Secondary Amine (e.g., morpholine) (1.2 eq)

  • BrettPhos Pd G3 precatalyst (0.05 eq)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Anhydrous 1,4-dioxane (0.1 M)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 1-[(2-Bromophenyl)methyl]azetidin-3-amine, BrettPhos Pd G3, and NaOtBu.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Argon three times. Causality: Pd(0) intermediates are highly sensitive to oxygen; rigorous degassing prevents catalyst death.

  • Solvent Addition: Add anhydrous 1,4-dioxane and the secondary amine via syringe.

  • Reaction: Heat the mixture to 80°C in a pre-heated oil bath for 4–6 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature. Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts, washing with ethyl acetate.

  • Purification: Concentrate the filtrate in vacuo and purify via reverse-phase preparative HPLC.

Protocol B: Rapid Amidation of the 3-Amino Position

Objective: To generate an amide library using the primary amine of the azetidine ring.

Scientific Rationale: While the primary amine is reactive, the azetidine ring is sterically demanding. Using standard EDC/HOBt can lead to sluggish reactions and epimerization of chiral carboxylic acids. HATU is selected as the coupling reagent because the 7-azabenzotriazole leaving group is highly reactive, driving the amidation to completion in minutes at room temperature, bypassing steric bottlenecks.

Materials:

  • 1-[(2-Bromophenyl)methyl]azetidin-3-amine (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Procedure:

  • Activation: In a dry vial, dissolve the carboxylic acid and HATU in anhydrous DMF. Add DIPEA and stir for 5 minutes at room temperature. Causality: Pre-activation forms the active OAt ester. A visible color change (to pale yellow) validates successful activation.

  • Coupling: Add 1-[(2-Bromophenyl)methyl]azetidin-3-amine to the activated mixture.

  • Incubation: Stir at room temperature for 1 hour. The basicity of DIPEA neutralizes any acid salts and keeps the azetidine nitrogen deprotonated for nucleophilic attack.

  • Quenching & Extraction: Dilute the reaction with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting product is typically >90% pure by crude NMR and ready for downstream testing or LSF (Protocol A).

References

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at:[Link] [2]

  • Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Medicinal Chemistry Letters (via PMC). Available at:[Link] [3]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Journal of Organic Chemistry. Available at:[Link] [4]

Method

Application Notes &amp; Protocols: Leveraging 1-[(2-Bromophenyl)methyl]azetidin-3-amine as a Versatile Chemical Building Block

Introduction: The Strategic Value of the Azetidine Scaffold In the landscape of modern medicinal chemistry, saturated heterocycles are indispensable tools for crafting molecules with optimized pharmacological profiles. A...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, saturated heterocycles are indispensable tools for crafting molecules with optimized pharmacological profiles. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has risen to prominence as a "privileged" scaffold.[1][2] Its inherent ring strain and conformational rigidity offer a unique three-dimensional geometry that can enhance metabolic stability, improve aqueous solubility, and provide precise vectoral orientations for interacting with biological targets.[3] Unlike the more flexible pyrrolidine or the highly strained aziridine, the azetidine ring provides a balanced combination of stability and reactivity, making it an increasingly popular design element in drug discovery programs.[4][5] The incorporation of azetidine motifs is a key feature in several FDA-approved drugs, underscoring their therapeutic significance across oncology, infectious diseases, and inflammation.[1]

This guide focuses on a particularly useful and versatile building block: 1-[(2-Bromophenyl)methyl]azetidin-3-amine . This compound is strategically designed with two distinct and orthogonally reactive functional handles, enabling sequential and controlled diversification for the rapid generation of compound libraries.

// Invisible edges for layout edge [style=invis]; node_amine -> node_bromo; } caption [label="Structure and Key Functional Handles of the Building Block.", fontsize=10];

This molecule masterfully combines:

  • A Nucleophilic Primary Amine: The azetidin-3-amine moiety serves as a robust nucleophile, ready for a wide array of classical amine derivatizations.

  • An Electrophilic Aryl Bromide: The 2-bromobenzyl group provides a canonical handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forging new carbon-carbon and carbon-heteroatom bonds.

These distinct reactive centers allow researchers to build molecular complexity in a controlled, stepwise manner, making it an ideal starting point for lead optimization and structure-activity relationship (SAR) studies.[3][6]

PART 1: Synthetic Transformations of the Azetidin-3-amine Moiety

The primary amine at the 3-position of the azetidine ring is a versatile nucleophile. Standard protocols for amine functionalization can be readily applied.

Protocol 1: N-Acylation to Form Amide Derivatives

This protocol describes the formation of an amide bond, a fundamental linkage in countless pharmaceutical agents, by reacting the primary amine with an acyl chloride.

Rationale: The reaction is a straightforward nucleophilic acyl substitution. A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. Its role is to scavenge the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Anhydrous conditions are preferred to prevent hydrolysis of the reactive acyl chloride.

Experimental Protocol:

  • To a solution of 1-[(2-Bromophenyl)methyl]azetidin-3-amine (1.0 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.1 M), add DIPEA (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with the addition of water.

  • Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Reagent/ParameterTypical ConditionRationale
Solvent Anhydrous DCM, THF, or DMFAprotic, dissolves reactants, inert to conditions.
Base DIPEA or Triethylamine (2.0-3.0 eq)Scavenges HCl byproduct without competing as a nucleophile.[7]
Temperature 0 °C to Room TemperatureControls initial reactivity of acyl chloride.
Stoichiometry Acyl Chloride (1.0-1.2 eq)Slight excess ensures full conversion of the starting amine.
Protocol 2: Reductive Amination with Aldehydes/Ketones

This two-step, one-pot procedure generates secondary amines by first forming an imine/enamine intermediate, which is then reduced in situ.

Rationale: The primary amine reversibly condenses with a carbonyl compound (aldehyde or ketone) to form a C=N bond (an imine or enamine). A mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to selectively reduce this bond in the presence of the unreacted carbonyl.[7] NaBH(OAc)₃ is preferred over stronger reducing agents like sodium borohydride (NaBH₄) because it is less reactive towards the starting aldehyde/ketone and does not require acidic conditions that could promote side reactions.

Experimental Protocol:

  • Dissolve 1-[(2-Bromophenyl)methyl]azetidin-3-amine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1 M).

  • Add acetic acid (0.1 eq) to catalyze imine formation (optional, but often beneficial).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography.

PART 2: Palladium-Catalyzed Cross-Coupling of the Aryl Bromide

The 2-bromophenyl group is an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-N and C-C bonds. These reactions are foundational in modern drug discovery.[8][9]

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for coupling the aryl bromide with a primary or secondary amine.[9] This allows for the introduction of a second, diverse amino group into the molecule.

Rationale: This reaction relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The key steps are: (1) Oxidative Addition of the aryl bromide to the Pd(0) complex; (2) Amine Coordination and Deprotonation by a base to form a palladium-amido complex; and (3) Reductive Elimination to form the C-N bond and regenerate the Pd(0) catalyst.[8][9] The choice of phosphine ligand is critical; bulky, electron-rich ligands (e.g., RuPhos, XPhos) promote the reductive elimination step and are effective for coupling less reactive aryl chlorides and bromides. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine in the catalytic cycle. The entire process must be conducted under an inert atmosphere to prevent oxidation and deactivation of the Pd(0) catalyst.

G

Experimental Protocol:

  • To an oven-dried reaction vessel, add the 1-[(2-Bromophenyl)methyl]azetidin-3-amine derivative (1.0 eq), the amine coupling partner (1.2 eq), sodium tert-butoxide (NaOtBu) (1.4 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., RuPhos, 4 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by adding water.

  • Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry over Na₂SO₄.

  • Concentrate the solution and purify the crude product by flash column chromatography.

ComponentExampleLoading (mol%)Rationale
Pd Precatalyst Pd₂(dba)₃, Pd(OAc)₂1-5%Source of active Pd(0) catalyst.
Ligand RuPhos, XPhos, BINAP2-10%Stabilizes Pd center and promotes key catalytic steps.[9]
Base NaOtBu, K₃PO₄, Cs₂CO₃1.4-2.0 eqDeprotonates the amine for coordination to palladium.
Solvent Toluene, Dioxane, THFAnhydrous and degassedPrevents catalyst deactivation.

G Pd0 Pd(0)L₂ OA_complex L₂Pd(II)(Ar)(Br) Pd0->OA_complex Oxidative Addition ArX Ar-Br ArX->OA_complex Amine R₂NH Amine->OA_complex Base Base Base->OA_complex Product Ar-NR₂ Product->Pd0 Amido_complex L₂Pd(II)(Ar)(NR₂) OA_complex->Amido_complex Amine Binding & Deprotonation Amido_complex->Pd0 Amido_complex->Product Reductive Elimination

Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.[10]

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves (e.g., nitrile), must be worn at all times.[11][12]

  • Avoid inhalation of dust, vapors, or mists.[12] Avoid contact with skin and eyes.[10]

Compound-Specific Information:

  • Organobromine Compounds: Compounds containing bromophenyl groups are potentially irritating and should be handled with care. In case of contact, wash the affected area thoroughly with soap and water.[10][13]

  • Reagents:

    • Palladium Catalysts: Can be toxic and should be handled with care. Avoid creating dust.

    • Phosphine Ligands: Many are air-sensitive and may be pyrophoric. Handle under an inert atmosphere.

    • Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle in a glovebox or under an inert atmosphere.

  • Waste Disposal: Dispose of all chemical waste, including solvents and palladium residues, in accordance with local institutional and environmental regulations.

Emergency Procedures:

  • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[12]

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Conclusion

1-[(2-Bromophenyl)methyl]azetidin-3-amine is a high-value chemical building block that provides medicinal chemists with a powerful platform for rapid and divergent synthesis. Its dual-functionality allows for the systematic exploration of chemical space around a privileged azetidine core. The protocols outlined in this guide provide a robust starting point for leveraging this scaffold in the development of novel small molecules for a wide range of therapeutic targets. By understanding the chemical principles behind these transformations, researchers can effectively troubleshoot and adapt these methods to achieve their specific synthetic goals.

References

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • BenchChem. (2025). The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. BenchChem.
  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3988-4035. [Link]

  • Baran, P. S., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • Marcaurelle, L. A., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Combinatorial Science, 14(6), 358-367. [Link]

  • Cole-Parmer. (2003). Material Safety Data Sheet - 4-Bromophenol, 99%. Cole-Parmer. [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham Research Archive. [Link]

  • Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkat USA. [Link]

  • Angene Chemical. (2025). Safety Data Sheet. Angene Chemical. [Link]

  • Didier, D., et al. (2021). Strain-Release Arylations for the Bis-Functionalization of Azetidines. ResearchGate. [Link]

  • Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317-13323. [Link]

  • Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv. [Link]

  • Kumar, A., et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. ACG Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Organic Chemistry Portal. [Link]

  • Morken, J. P., et al. (2019). Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines. Journal of the American Chemical Society, 141(10), 4229-4234. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Li, X., et al. (2014). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Chinese Chemical Letters, 25(1), 139-142. [Link]

  • O'Brien, P., et al. (2022). Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines. Angewandte Chemie International Edition, 61(51), e202212345. [Link]

  • Faigl, F., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 978. [Link]

  • Turkson, J., et al. (2015). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters, 6(10), 1069-1074. [Link]

  • Griesbeck, A. G., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1670-1678. [Link]

  • Svatunek, D., & Maulide, N. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. [Link]

  • Hsung, R. P., et al. (2015). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. Organic Letters, 17(16), 4038-4041. [Link]

  • PubChemLite. (n.d.). N-(3-bromophenyl)azetidin-3-amine hydrochloride. PubChemLite. [Link]

  • Dixon, D. J., et al. (2025). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. ResearchGate. [Link]

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 1-[(2-Bromophenyl)methyl]azetidin-3-amine

Introduction and Structural Analysis Azetidines are highly valued in modern drug discovery as bioisosteres for morpholines and piperazines, offering improved metabolic stability, increased sp³ character, and favorable ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Analysis

Azetidines are highly valued in modern drug discovery as bioisosteres for morpholines and piperazines, offering improved metabolic stability, increased sp³ character, and favorable physicochemical properties[1]. The bifunctional building block 1-[(2-Bromophenyl)methyl]azetidin-3-amine presents a unique synthetic opportunity: it contains an electrophilic aryl bromide for carbon-carbon bond formation and a nucleophilic primary amine for further derivatization. This application note details the strategic considerations, chemoselectivity challenges, and validated protocols for executing Palladium-catalyzed Suzuki-Miyaura cross-coupling on this specific substrate.

Strategic Considerations: Chemoselectivity and Catalyst Poisoning

Direct cross-coupling of unprotected 1-[(2-Bromophenyl)methyl]azetidin-3-amine is synthetically challenging due to the presence of the free primary amine.

  • Catalyst Poisoning: Primary amines act as strong σ-donors. In a Pd-catalyzed reaction, the free azetidin-3-amine can coordinate tightly to the Pd(II) intermediate, forming stable off-cycle complexes that stall the catalytic cycle[2].

  • Competitive Amination: Under the basic conditions required for Suzuki coupling, the primary amine can undergo competitive intermolecular or intramolecular Buchwald-Hartwig C–N cross-coupling with the aryl bromide, leading to oligomerization or undesired cyclic byproducts[3].

The Causality of Protection: To circumvent these issues, transient masking of the primary amine is mandatory. tert-Butyloxycarbonyl (Boc) protection is the industry standard for this workflow[1]. The Boc group reduces the nucleophilicity and coordinating ability of the nitrogen lone pair via resonance delocalization into the carbonyl group. This renders the amine inert to Pd-insertion while remaining entirely stable under the mildly basic aqueous conditions of the Suzuki coupling[4].

Workflow A Starting Material (Azetidin-3-amine) B Amine Protection (Boc2O) A->B Step 1 C Cross-Coupling (Pd-Catalysis) B->C Step 2 D Deprotection (Acidic Cleavage) C->D Step 3 E Target Biaryl Azetidine D->E Final

Synthetic workflow for the functionalization of 1-[(2-Bromophenyl)methyl]azetidin-3-amine.

Experimental Protocols

The following self-validating protocols have been optimized for high yield and minimal ring-opening of the strained azetidine core.

Protocol 1: N-Boc Protection of the Primary Amine

Objective: Mask the primary amine to prevent Pd-poisoning and side reactions.

  • Preparation: Dissolve 1-[(2-Bromophenyl)methyl]azetidin-3-amine (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere.

  • Base Addition: Add Triethylamine (TEA, 1.5 equiv) and cool the mixture to 0 °C using an ice bath. Rationale: Cooling prevents exothermic degradation of the azetidine ring.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. Monitor via TLC (Ninhydrin stain) until the highly polar primary amine spot is entirely consumed.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃ (2x), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the Boc-protected intermediate.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: Form the C–C biaryl bond at the ortho-position of the benzyl group.

  • Reagent Mixing: In an oven-dried Schlenk flask, combine the Boc-protected azetidine (1.0 equiv, 5 mmol), the desired Arylboronic Acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%). Rationale: The bidentate dppf ligand enforces a cis-geometry on the Pd(II) center, accelerating reductive elimination and preventing premature protodeboronation of the boronic acid[5].

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). Rationale: Water is critical to hydroxylate the boronic acid, forming the reactive boronate species necessary for transmetalation[4].

  • Reaction: Heat the mixture to 80 °C under nitrogen for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd black. Extract the aqueous layer with EtOAc, dry the combined organics, and purify via silica gel chromatography.

CatalyticCycle Pd0 Pd(0) Active Catalyst OA Oxidative Addition (Pd(II) Aryl Bromide) Pd0->OA + Aryl Bromide TM Transmetalation (Boronic Acid) OA->TM + Ar-B(OH)2, Base RE Reductive Elimination (Product Release) TM->RE - Borate Salts RE->Pd0 + Biaryl Product

Palladium-catalyzed Suzuki-Miyaura catalytic cycle highlighting key organometallic intermediates.

Protocol 3: Global Deprotection

Objective: Unmask the primary amine for downstream pharmaceutical application.

  • Cleavage: Dissolve the cross-coupled product in DCM (0.1 M). Add Trifluoroacetic Acid (TFA, 10 equiv) at 0 °C.

  • Reaction: Stir for 2 hours at room temperature.

  • Isolation: Concentrate under reduced pressure to remove excess TFA. Neutralize the residue with 1M NaOH (aq) to pH 10, and extract with DCM (3x) to yield the free biaryl azetidin-3-amine.

Quantitative Data Presentation

The selection of catalyst, base, and solvent system is highly consequential for the cross-coupling of azetidine-containing substrates. Table 1 summarizes the optimization data for the coupling of the Boc-protected intermediate with phenylboronic acid.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions

EntryCatalyst (5 mol%)Base (2.5 eq)Solvent (v/v)Temp (°C)Yield (%)*Observation / Causality
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)9045High temp led to partial degradation of the azetidine ring.
2Pd(OAc)₂ / SPhosK₃PO₄Toluene8062Lack of water hindered the transmetalation step[4].
3Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O (4:1)8089 Optimal balance of solubility, basicity, and transmetalation rate.
4Pd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O (4:1)8085Comparable to K₂CO₃, but higher reagent cost.
5Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O (4:1)2515Insufficient thermal energy to overcome the oxidative addition barrier.

*Isolated yields after silica gel chromatography.

References

  • Allylic Substitution vs. Suzuki Cross-Coupling: Capitalizing on Chemoselectivity with Bifunctional Substrates Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Direct B-Alkyl Suzuki-Miyaura Cross-Coupling of Trialkylboranes with Aryl Bromides in the Presence of Unmasked Acidic or Basic Functions and Base-Labile Protections under Mild Non-Aqueous Conditions Source: ResearchGate URL:[Link]

  • Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Method

Application Notes &amp; Protocols: N-Alkylation of Azetidin-3-amine with 2-Bromobenzyl Bromide

Abstract This document provides a comprehensive guide for the synthesis of N-(2-bromobenzyl)azetidin-3-amine, a valuable building block in medicinal chemistry and drug discovery. Azetidine scaffolds are privileged struct...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-(2-bromobenzyl)azetidin-3-amine, a valuable building block in medicinal chemistry and drug discovery. Azetidine scaffolds are privileged structures in modern pharmaceuticals, and their functionalization is of paramount importance.[1][2] This application note details a robust protocol for the N-alkylation of azetidin-3-amine with 2-bromobenzyl bromide, focusing on the underlying chemical principles, key parameter optimization, and practical execution. It is intended for researchers, chemists, and drug development professionals seeking a reliable and well-rationalized synthetic method.

Introduction and Scientific Context

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention due to their unique structural and chemical properties.[1][3] The inherent ring strain of approximately 25.4 kcal/mol makes them more stable and easier to handle than aziridines, yet reactive enough for various chemical transformations.[1] This unique reactivity profile, combined with their ability to introduce conformational rigidity and novel three-dimensional exit vectors, makes them highly sought-after motifs in drug design.

The N-alkylation of amines is a fundamental and widely-used transformation for creating carbon-nitrogen bonds.[4] The reaction of a primary amine, such as azetidin-3-amine, with an alkyl halide like 2-bromobenzyl bromide proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. However, the success of this synthesis is often complicated by the potential for over-alkylation, where the secondary amine product reacts further with the alkylating agent.[5] This guide presents a protocol optimized to favor the desired mono-alkylation product.

Reaction Mechanism and Key Parameters

The core of this protocol is the nucleophilic attack of the primary amine of azetidin-3-amine on the electrophilic benzylic carbon of 2-bromobenzyl bromide. The presence of a base is crucial for neutralizing the hydrogen bromide (HBr) generated during the reaction, thereby preventing the formation of the unreactive ammonium salt and driving the equilibrium towards the product.

Mechanistic Pathway

The reaction proceeds in two main steps as illustrated below: 1) The lone pair of electrons on the nitrogen atom of azetidin-3-amine attacks the benzylic carbon, displacing the bromide ion. 2) A base then deprotonates the resulting ammonium intermediate to yield the final N-alkylated product.

SN2_Mechanism cluster_reactants cluster_ts cluster_products Azetidine Azetidin-3-amine (Nucleophile) TS [Ammonium Intermediate] Azetidine->TS 1. Nucleophilic Attack Bromide 2-Bromobenzyl bromide (Electrophile) Bromide->TS Product N-(2-bromobenzyl)azetidin-3-amine TS->Product 2. Deprotonation Salt Base-H⁺Br⁻ Base Base Base->Product

Caption: General SN2 mechanism for the N-alkylation of azetidin-3-amine.

Rationale for Parameter Selection

The efficiency and selectivity of the N-alkylation are highly dependent on several factors. Understanding the causality behind these choices is critical for successful synthesis and troubleshooting.

ParameterRecommended ChoiceRationale & Scientific Justification
Base Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)An inorganic base like K₂CO₃ is effective, affordable, and easily removed by filtration. A hindered, non-nucleophilic organic base like DIPEA can also be used to minimize side reactions and is soluble in organic solvents. The base is essential to neutralize the HBr byproduct, preventing protonation of the starting amine which would render it non-nucleophilic.[6][7]
Solvent Acetonitrile (MeCN) or Dimethylformamide (DMF)A polar aprotic solvent is required to solubilize the reactants and stabilize the charged transition state of an SN2 reaction. MeCN is an excellent choice due to its suitable dielectric constant and ease of removal under vacuum. DMF offers higher solubility for some substrates but has a higher boiling point, making it more difficult to remove.[4]
Temperature 60–80 °CThe reaction is typically heated to increase the rate of reaction. However, excessive temperatures can lead to decomposition of the reactants or products and may promote undesirable side reactions. A moderate temperature range provides a balance between reaction speed and cleanliness.
Stoichiometry Azetidin-3-amine (1.0 eq.), 2-Bromobenzyl bromide (1.0–1.2 eq.), Base (2.0–2.5 eq.)Using a slight excess of the alkylating agent can help drive the reaction to completion. A significant excess should be avoided to minimize the risk of di-alkylation. A stoichiometric excess of the base ensures complete neutralization of the generated acid.

Safety and Handling Precautions

Extreme caution must be exercised when handling 2-bromobenzyl bromide.

  • Hazard Profile: 2-Bromobenzyl bromide is a corrosive lachrymator, causing severe skin burns, eye damage, and respiratory irritation.[8][9] It is harmful if swallowed or inhaled.

  • Required PPE: Always handle this reagent inside a certified chemical fume hood. Wear chemical-resistant gloves (nitrile is often insufficient for prolonged contact; check glove compatibility charts), a flame-retardant lab coat, and chemical splash goggles with a face shield.[10][11][12]

  • Handling: Avoid all personal contact, including inhalation of vapors.[10] Keep the reagent bottle tightly closed and, if possible, refrigerated.[8] In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8][9]

  • Waste Disposal: All waste must be handled and disposed of in accordance with local, state, and federal regulations for hazardous materials.[10]

Azetidin-3-amine and its derivatives should be handled with standard laboratory precautions, assuming they are potentially bioactive.

Detailed Experimental Protocol

This protocol describes the synthesis of N-(2-bromobenzyl)azetidin-3-amine on a 5 mmol scale.

Materials and Equipment
Reagent/MaterialGradeSupplierCAS No.
Azetidin-3-amine dihydrochloride≥95%Commercially Available189123-14-6
2-Bromobenzyl bromide≥98%Commercially Available3433-80-5
Potassium Carbonate (K₂CO₃), anhydrous≥99%Commercially Available584-08-7
Acetonitrile (MeCN), anhydrous≥99.8%Commercially Available75-05-8
Ethyl Acetate (EtOAc)ACS GradeCommercially Available141-78-6
Saturated Sodium Bicarbonate (NaHCO₃)-Lab Prepared-
Brine (Saturated NaCl)-Lab Prepared-
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available7757-82-6
Silica Gel230-400 meshCommercially Available7631-86-9
  • Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle with temperature controller, nitrogen/argon inlet, standard glassware for workup, rotary evaporator, flash chromatography system.

Synthetic Procedure Workflow

Caption: Step-by-step workflow for the synthesis of N-(2-bromobenzyl)azetidin-3-amine.

Step-by-Step Instructions
  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add azetidin-3-amine dihydrochloride (725 mg, 5.0 mmol, 1.0 eq.) and anhydrous potassium carbonate (2.07 g, 15.0 mmol, 3.0 eq.).

  • Solvent Addition: Add 25 mL of anhydrous acetonitrile to the flask.

  • Free-Basing: Stir the resulting suspension vigorously at room temperature for 30 minutes to ensure the formation of the free azetidin-3-amine base.

  • Addition of Electrophile: In the fume hood, carefully add 2-bromobenzyl bromide (1.37 g, 5.5 mmol, 1.1 eq.) to the suspension dropwise over 5 minutes.

  • Reaction: Equip the flask with a reflux condenser under a nitrogen atmosphere. Heat the reaction mixture to 70 °C and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting reagent (azetidin-3-amine) is observed.

  • Work-up (Part 1): Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetonitrile (2 x 5 mL).

  • Work-up (Part 2): Concentrate the combined filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (2 x 25 mL) and brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as an oil or solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel. A gradient elution system, typically starting with 100% dichloromethane (DCM) and gradually increasing the polarity with methanol (e.g., 0% to 10% MeOH in DCM), is often effective.

  • Characterization: Combine the pure fractions (as determined by TLC) and concentrate under vacuum to afford N-(2-bromobenzyl)azetidin-3-amine. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive amine (still protonated).2. Insufficient temperature/time.3. Decomposed alkylating agent.1. Ensure the base is anhydrous and in sufficient excess. Increase the initial free-basing stir time.2. Increase reaction temperature to 80 °C and/or extend reaction time, monitoring by TLC/LC-MS.3. Use a fresh bottle of 2-bromobenzyl bromide.
Significant Di-alkylation Product Observed 1. Excess of 2-bromobenzyl bromide.2. High concentration or temperature.1. Reduce the stoichiometry of the alkylating agent to 1.0-1.05 equivalents.2. Dilute the reaction mixture or reduce the temperature slightly.
Complex Mixture of Products 1. Reaction temperature too high, causing decomposition.2. 2-Bromobenzyl bromide reacting with solvent or base.1. Lower the reaction temperature.2. Ensure an appropriate solvent and base are used (MeCN and K₂CO₃ are generally robust). Consider using a less nucleophilic base like DIPEA.
Difficulty in Purification 1. Product is very polar and streaks on silica gel.2. Co-elution with byproducts.1. Add a small amount of triethylamine (~0.5-1%) or ammonium hydroxide to the eluent to suppress tailing of the amine on the silica column.2. Try a different solvent system for chromatography (e.g., EtOAc/Heptane with triethylamine).

References

  • Thermo Fisher Scientific. (2026, January 27).
  • Santa Cruz Biotechnology.
  • SynQuest Laboratories, Inc.
  • Kaabi, A. et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87-97.
  • Fesko, K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances.
  • Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90, 4421-4434.
  • MacMillan, D. W. C. et al. (2015).
  • Tokyo Chemical Industry. (2025, June 25).
  • Zhang, C. et al. (2020). Base-mediated cascade amidination/N-alkylation of amines by alcohols. RSC Publishing.
  • Balaraman, P. et al. (2025). PNP-Mn(I) Catalyzed Base Free N-Alkylation of Amines Using Alcohols. Organic Letters.
  • He, L. et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols.
  • New Jersey Department of Health. (2000, December). Hazard Summary: Benzyl Bromide.
  • Gunanathan, C. (2015).
  • University of Calgary.
  • Wikipedia.
  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223.
  • Organic Chemistry Portal. Azetidine synthesis.
  • Fukuyama, T. et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.
  • ACS Green Chemistry Institute. (2026, February 27).
  • Anderson, A. G., Jr., & Lok, R. (1972). Preparation of 1-benzylazetidine-3-ol derivatives. Journal of Organic Chemistry, 37, 3953-5.
  • Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323.
  • Baran, P. S. et al. (2019). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Johnston, J. N. et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry.
  • Ghorai, M. K. et al. (2012). Syntheses of Chiral b~ and g-Amino Ethers, Morpholines, and Their Homologues via Nucleophilic Ring-Opening of Chiral Activated Aziridines and Azetidines. The Journal of Organic Chemistry, 77(8).
  • de Alaniz, J. R. et al. (2014). Stereoselective Synthesis of Azetidines and Pyrrolidines from N-tert-Butylsulfonyl(2-aminoalkyl)oxiranes. The Journal of Organic Chemistry.

Sources

Application

Application Note: Incorporating 1-[(2-Bromophenyl)methyl]azetidin-3-amine into Heterocyclic Scaffolds

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold Hopping, Bioisosteric Replacement, and Palladium-Catalyzed Cross-Coupling Introduction & Chemical Rationale The drive to "esca...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold Hopping, Bioisosteric Replacement, and Palladium-Catalyzed Cross-Coupling

Introduction & Chemical Rationale

The drive to "escape from flatland" in modern drug discovery has led to a surge in the use of highly saturated, sp³-rich small ring systems[1]. Among these, the azetidine ring has emerged as a privileged scaffold. As a four-membered nitrogenous heterocycle, it serves as an excellent bioisostere for larger, more lipophilic rings like piperidine and pyrrolidine, offering enhanced metabolic stability, structural rigidity, and improved aqueous solubility[2].

1-[(2-Bromophenyl)methyl]azetidin-3-amine is a highly versatile, bifunctional building block designed for advanced scaffold generation. It features two orthogonal reactive handles:

  • A primary amine at the C3 position: Primed for amidation, reductive amination, or nucleophilic substitution.

  • An ortho-bromoaryl group: An ideal substrate for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Heck couplings).

By sequentially addressing these reactive sites, medicinal chemists can rapidly construct extended heterocyclic systems, spirocycles, or macrocyclic drug candidates[3].

Physicochemical Profiling & Causality

When incorporating azetidines into drug scaffolds, it is critical to understand how their intrinsic properties dictate experimental choices. The high ring strain of azetidines (~26 kcal/mol) makes them susceptible to ring-opening under harsh basic conditions or in the presence of strong Lewis acids[4]. Furthermore, the tertiary amine within the azetidine core can coordinate to transition metals, potentially poisoning Palladium catalysts during cross-coupling steps.

To mitigate these risks, our protocols utilize bulky, bidentate ligands (such as dppf) to saturate the Palladium coordination sphere, and mild bases (like K₂CO₃) to prevent base-catalyzed degradation of the strained ring.

Data Presentation: Comparative Physicochemical Properties

The following table summarizes why azetidines are frequently chosen over their larger homologues during lead optimization[1].

PropertyAzetidinePyrrolidinePiperidineCausality in Drug Design
Ring Size 4-membered5-membered6-memberedSmaller size reduces steric bulk in tight binding pockets.
Basic pKa (approx) ~10.4~11.3~11.2Lower pKa reduces basicity, often improving membrane permeability.
Ring Strain (kcal/mol) ~26.0~6.0~0.1High strain requires milder reaction conditions to prevent ring-opening.
Lipophilicity (LogP) LowMediumHighReplaces piperidines to lower overall lipophilicity and reduce hERG liability.

Strategic Workflow & Visualizations

The incorporation of 1-[(2-Bromophenyl)methyl]azetidin-3-amine typically follows a two-stage functionalization pathway. First, the primary amine is derivatized. Second, the aryl bromide is engaged in cross-coupling to build the extended scaffold.

Reactivity Core 1-[(2-Bromophenyl)methyl] azetidin-3-amine Amine Primary Amine (C3) - Amidation - Reductive Amination Core->Amine Site 1 Bromide Aryl Bromide - Suzuki Coupling - Buchwald-Hartwig Core->Bromide Site 2 Macrocycle Intramolecular Cyclization Amine->Macrocycle Step 1 Bromide->Macrocycle Step 2

Fig 1: Bifunctional reactivity map of 1-[(2-Bromophenyl)methyl]azetidin-3-amine.

Workflow Step1 Amine Functionalization (Amidation/Alkylation) Step2 Purification (Flash Chromatography) Step1->Step2 Step3 Pd-Catalyzed Cross-Coupling Step2->Step3 Step4 Final Scaffold Isolation & Characterization Step3->Step4

Fig 2: Step-by-step workflow for incorporating the azetidine building block into target scaffolds.

Experimental Protocols

The following protocols represent a self-validating system. In-process controls (IPCs) are embedded to ensure that the unique reactivity of the azetidine ring is managed correctly.

Protocol 1: Selective N-Amidation of the C3 Primary Amine

Objective: Functionalize the primary amine while leaving the aryl bromide intact for downstream coupling.

Reagents:

  • 1-[(2-Bromophenyl)methyl]azetidin-3-amine (1.0 equiv)

  • Target Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid and HATU in anhydrous DMF at room temperature. Add DIPEA and stir for 10 minutes.

    • Causality: Pre-activating the acid forms the active ester before the azetidine is introduced. This prevents the tertiary amine of the azetidine ring from interfering with the coupling reagent.

  • Coupling: Add 1-[(2-Bromophenyl)methyl]azetidin-3-amine to the reaction mixture. Stir at room temperature for 2–4 hours.

  • Self-Validation (IPC): Monitor via LC-MS. The reaction is complete when the starting material mass [M+H]⁺ is fully depleted and the product mass is observed. The isotopic pattern of the bromine atom (1:1 ratio of M / M+2) must remain intact.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF), dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel flash chromatography (DCM/MeOH gradient).

Protocol 2: Suzuki-Miyaura Cross-Coupling of the Aryl Bromide

Objective: Extend the scaffold by coupling the aryl bromide with an aryl/heteroaryl boronic acid.

Reagents:

  • Amidation Product from Protocol 1 (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v, 0.1 M)

Step-by-Step Methodology:

  • Preparation: Charge a microwave vial or Schlenk flask with the amidation product, aryl boronic acid, and K₂CO₃.

  • Degassing: Add the 1,4-Dioxane/H₂O solvent mixture. Sparge the solution with Argon for 10 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Palladium(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ under Argon. Seal the vessel.

    • Causality: The bidentate dppf ligand is sterically demanding. This prevents the tertiary amine of the azetidine ring from coordinating to the Palladium center, which would otherwise lead to catalyst poisoning and stalled reactions.

  • Heating: Heat the mixture at 90 °C for 12 hours.

    • Causality: K₂CO₃ is chosen as a mild base. Stronger bases (like KOtBu) at elevated temperatures can promote the ring-opening of the strained azetidine[4].

  • Self-Validation (IPC): Analyze via LC-MS. Successful coupling is indicated by the disappearance of the brominated isotopic pattern and the appearance of the cross-coupled mass. If debromination (reduction) is observed as a major side product, lower the temperature to 80 °C.

  • Workup & Isolation: Filter the mixture through a pad of Celite to remove Palladium black. Partition between EtOAc and water. Extract, dry the organics, concentrate, and purify via reverse-phase preparative HPLC.

Data Presentation: Optimization of Pd-Catalyzed Cross-Coupling

The table below outlines the causality behind the optimized conditions in Protocol 2, demonstrating how varying parameters affect the stability of the azetidine core.

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O10045Monodentate ligands allow azetidine coordination; significant debromination.
2 Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 90 88 Bulky ligand prevents poisoning; mild base preserves ring integrity.
3Pd₂(dba)₃ / XPhosCs₂CO₃Dioxane10065Stronger base (Cs₂CO₃) at high temp led to trace azetidine ring-opening.

Conclusion

1-[(2-Bromophenyl)methyl]azetidin-3-amine is a highly effective building block for introducing the azetidine bioisostere into complex drug scaffolds. By leveraging the differential reactivity of its primary amine and aryl bromide, and by carefully selecting cross-coupling conditions that respect the inherent ring strain and coordinating ability of the azetidine core, researchers can efficiently generate novel, sp³-enriched chemical space with highly favorable pharmacokinetic properties.

References

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: nih.gov URL:[1]

  • Examples of azetidine‐based bioisosters | Download Scientific Diagram Source: researchgate.net URL:[2]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: nih.gov URL:[4]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry Source: chemrxiv.org URL:[3]

Sources

Method

NMR spectroscopy sample preparation for 1-[(2-Bromophenyl)methyl]azetidin-3-amine

An Application Note and Protocol for the Preparation of 1-[(2-Bromophenyl)methyl]azetidin-3-amine for High-Resolution NMR Spectroscopy Abstract This document provides a comprehensive guide for the preparation of high-qua...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Preparation of 1-[(2-Bromophenyl)methyl]azetidin-3-amine for High-Resolution NMR Spectroscopy

Abstract

This document provides a comprehensive guide for the preparation of high-quality Nuclear Magnetic Resonance (NMR) spectroscopy samples of 1-[(2-Bromophenyl)methyl]azetidin-3-amine. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond a simple checklist of steps. It delves into the rationale behind critical choices in solvent selection, sample concentration, and handling techniques, ensuring the acquisition of high-resolution spectra for accurate structural elucidation and purity assessment. The protocols herein are designed to be self-validating, incorporating best practices to minimize common sources of spectral artifacts and ensure reproducibility.

Analyte Profile and Foundational Principles

The molecular structure of 1-[(2-Bromophenyl)methyl]azetidin-3-amine dictates the strategy for NMR sample preparation. Key structural features include:

  • A Primary Amine (-NH₂): The protons on this group are exchangeable and can participate in hydrogen bonding. Their chemical shift and signal multiplicity can be highly sensitive to solvent, concentration, temperature, and pH.

  • A Tertiary Amine (Azetidine Ring): The nitrogen within the strained four-membered ring is basic.

  • An Aromatic System (Bromophenyl group): Provides distinct signals in the aromatic region of the ¹H NMR spectrum.

  • Chiral Center: The carbon atom of the azetidine ring bonded to the amine group is a chiral center, which may lead to diastereotopic protons in the azetidine and methylene groups, resulting in more complex spectra.

The presence of amine functionalities is a critical consideration. These groups can interact with acidic impurities often found in deuterated chloroform (CDCl₃), leading to salt formation, signal broadening, or even degradation of the analyte.[1] Furthermore, the labile amine protons can exchange with residual water in the solvent or with protic solvents, which can broaden or even obliterate their signals from the spectrum.[2]

The Critical Choice: Deuterated Solvent Selection

The selection of an appropriate deuterated solvent is the most crucial step in preparing an NMR sample, as it directly impacts spectral quality.[3] Deuterated solvents are necessary to provide a deuterium ("lock") signal for the spectrometer to maintain a stable magnetic field and to avoid overwhelming the analyte signals with solvent protons.[3][4][5]

For 1-[(2-Bromophenyl)methyl]azetidin-3-amine, several solvents could be considered, each with distinct advantages and disadvantages.

Deuterated SolventKey Properties & Rationale for UsePotential IssuesResidual ¹H Signal (ppm)
Chloroform-d (CDCl₃) Excellent for a wide range of organic compounds due to its moderate polarity.[6][7]Often contains trace amounts of acid (HCl/DCl), which can protonate the amine groups, causing significant peak broadening. The primary amine (-NH₂) proton signals may be very broad or not observed.~7.26
Dimethyl Sulfoxide-d₆ (DMSO-d₆) A highly polar, aprotic solvent with an excellent capacity for dissolving polar compounds and those with hydrogen bonding capabilities.[3] It slows down the exchange rate of N-H protons, often resulting in sharper, observable signals for the amine group.[2]Its high boiling point makes sample recovery difficult. It is also hygroscopic, meaning it readily absorbs water from the atmosphere, which can introduce a water peak into the spectrum.[2]~2.50
Methanol-d₄ (CD₃OD) A polar, protic solvent that is good for dissolving polar compounds.[7]As a protic solvent, it will actively exchange protons with the analyte's amine groups, causing their signals to disappear from the spectrum.[2] This can be useful diagnostically to confirm the presence of -NH₂ protons but prevents their direct analysis.~3.31 (methyl), ~4.87 (hydroxyl)

Recommendation: For comprehensive structural analysis, DMSO-d₆ is the preferred solvent. It offers the best chance of observing the primary amine protons as distinct, well-resolved signals. If solubility is an issue or if the amine protons are not of primary interest, high-purity CDCl₃ (e.g., stored over potassium carbonate to neutralize acid) can be used.

Quantitative Parameters for Sample Preparation

The amount of sample used is a balance between achieving a good signal-to-noise ratio (S/N) and avoiding issues related to high concentration, such as line broadening and difficulty in shimming the magnet.[1][4][8]

Experiment TypeRecommended Analyte MassSolvent VolumeTypical ConcentrationRationale & Considerations
¹H NMR 5 - 25 mg0.6 - 0.7 mL~15 - 75 mMThis range provides excellent S/N for a ¹H spectrum within a few minutes of acquisition time.[4][8] Higher concentrations can lead to broadened lineshapes.[9]
¹³C NMR 50 - 100 mg0.6 - 0.7 mL~75 - 300 mM¹³C NMR is inherently less sensitive than ¹H NMR, requiring a more concentrated sample to obtain a good spectrum in a reasonable timeframe (20-60 minutes).[4][8]
Quantitative NMR (qNMR) Accurately weighed ~10-20 mgAccurately weighed ~0.6-0.7 mL~30 - 75 mMRequires precise weighing of both the analyte and a suitable internal standard. The concentration should be sufficient for clear signal integration.[10][11]

Molecular Weight of C₁₀H₁₃BrN₂ ≈ 241.13 g/mol

Detailed Protocol for Sample Preparation

This protocol ensures the creation of a homogenous, particle-free sample, which is essential for acquiring high-resolution spectra. The quality of the spectrum is profoundly affected by the quality of the sample preparation.[12]

Materials and Equipment
  • 1-[(2-Bromophenyl)methyl]azetidin-3-amine

  • Deuterated Solvent (e.g., DMSO-d₆)

  • High-quality 5 mm NMR tube (clean, unscratched)[13]

  • NMR tube cap

  • Small glass vial (e.g., 1-dram)

  • Glass Pasteur pipette

  • Small plug of glass wool or a syringe filter (PTFE, 0.22 µm)

  • Analytical balance

  • Vortex mixer (optional)

Visual Workflow

G cluster_prep Sample Preparation Workflow A 1. Weigh Analyte (5-25 mg for ¹H) B 2. Transfer to Vial A->B C 3. Add Deuterated Solvent (0.6-0.7 mL) B->C D 4. Dissolve Completely (Vortex/Agitate) C->D E 5. Filter Solution (via Pipette with Glass Wool) D->E F 6. Transfer to NMR Tube E->F G 7. Cap and Mix (Invert 3-5 times) F->G H Ready for Spectrometer G->H

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-[(2-Bromophenyl)methyl]azetidin-3-amine

Welcome to the technical support center for the synthesis of 1-[(2-Bromophenyl)methyl]azetidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-[(2-Bromophenyl)methyl]azetidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis and to provide actionable strategies for improving reaction yield and purity. The azetidine moiety is a critical structural motif in modern medicinal chemistry, and mastering its synthesis is key to advancing many research programs.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions to support your experimental success.

Troubleshooting Guide: Enhancing Reaction Yield and Purity

Low yields and the formation of impurities are common hurdles in the synthesis of 1-[(2-Bromophenyl)methyl]azetidin-3-amine. This section addresses the most frequent issues in a question-and-answer format, providing detailed explanations and corrective actions.

Question 1: My reaction yield is consistently low when using N-alkylation with 2-bromobenzyl bromide. What are the likely causes and how can I improve it?

Low yields in the N-alkylation of azetidin-3-amine with 2-bromobenzyl bromide can stem from several factors, primarily related to side reactions and suboptimal reaction conditions.

Potential Causes and Solutions:

  • Over-alkylation (Quaternization): The desired product, a secondary amine, can be further alkylated by 2-bromobenzyl bromide to form a quaternary ammonium salt. This is especially prevalent if the product precipitates and the starting materials remain in solution.

    • Solution: Carefully control the stoichiometry. Use a slight excess of azetidin-3-amine (1.1 to 1.5 equivalents) to ensure the complete consumption of the alkylating agent. Adding the 2-bromobenzyl bromide slowly to the reaction mixture can also help maintain a low concentration of the alkylating agent, disfavoring the second alkylation.

  • Competing Elimination Reaction: The base used to scavenge the HBr generated during the reaction can promote the elimination of HBr from 2-bromobenzyl bromide, leading to the formation of 2-bromotoluene and other related impurities.

    • Solution: Employ a non-nucleophilic, sterically hindered base. Diisopropylethylamine (DIPEA or Hünig's base) is an excellent choice as it is less likely to participate in side reactions compared to smaller amines like triethylamine.[4] Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, particularly in polar aprotic solvents like acetonitrile or DMF.

  • Solvent Choice: The choice of solvent can significantly impact reaction rates and selectivity.

    • Solution: Aprotic polar solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred as they can stabilize the transition state of the SN2 reaction.[4] Acetonitrile is often a good starting point due to its relatively low boiling point, which simplifies product isolation.

  • Reaction Temperature: While heating can increase the reaction rate, it can also promote side reactions.

    • Solution: Start the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gradually increase the temperature to 40-60 °C. For highly reactive starting materials, cooling the reaction to 0 °C during the initial addition of the alkylating agent may be beneficial.

Workflow for Optimizing N-Alkylation:

G cluster_start Low Yield in N-Alkylation cluster_causes Potential Causes cluster_solutions Troubleshooting Steps cluster_outcome Desired Outcome start Problem: Low Yield cause1 Over-alkylation start->cause1 cause2 Side Reactions (Elimination) start->cause2 cause3 Suboptimal Conditions start->cause3 solution1 Adjust Stoichiometry: - Use excess azetidin-3-amine - Slow addition of alkylating agent cause1->solution1 solution2 Optimize Base: - Use non-nucleophilic base (DIPEA) - Consider inorganic bases (K2CO3) cause2->solution2 solution3 Screen Solvents: - Test MeCN, DMF, DMSO cause3->solution3 solution4 Control Temperature: - Start at RT, then gently heat if needed cause3->solution4 outcome Improved Yield and Purity solution1->outcome solution2->outcome solution3->outcome solution4->outcome

Caption: Troubleshooting workflow for low yield in N-alkylation.

Question 2: I am considering reductive amination as an alternative synthetic route. What are the advantages, and what key parameters should I focus on for optimization?

Reductive amination is an excellent alternative to direct N-alkylation and often provides higher yields and cleaner reaction profiles.[5][6] This two-step, one-pot process involves the formation of an imine intermediate from azetidin-3-amine and 2-bromobenzaldehyde, followed by its in-situ reduction to the desired secondary amine.

Advantages of Reductive Amination:

  • Reduced Over-alkylation: Since the aldehyde is consumed in the first step to form the imine, the concentration of the alkylating equivalent is low during the reduction, minimizing the risk of forming the tertiary amine.

  • Milder Reaction Conditions: Reductive aminations are typically carried out under mild conditions, which can improve the tolerance of sensitive functional groups.[7]

Key Optimization Parameters:

  • Choice of Reducing Agent: The selection of the reducing agent is critical. It must be mild enough not to reduce the aldehyde before it forms the imine, yet reactive enough to reduce the imine.

    • Recommended Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and tolerance for slightly acidic conditions which can catalyze imine formation.[5] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful handling.

  • pH of the Reaction Medium: The formation of the imine is generally favored under slightly acidic conditions (pH 4-6), which can be achieved by adding a small amount of acetic acid. However, the subsequent reduction is often more efficient at a slightly higher pH.

    • Solution: A common practice is to add a catalytic amount of acetic acid to facilitate imine formation. The reaction is typically performed in solvents like dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF).

  • Reaction Time and Temperature: Imine formation can be slow. It's important to allow sufficient time for the imine to form before adding the reducing agent.

    • Solution: Stir the mixture of azetidin-3-amine, 2-bromobenzaldehyde, and acetic acid in the chosen solvent for 1-2 hours at room temperature before adding the reducing agent. Monitor the disappearance of the aldehyde by TLC or LC-MS.

Comparative Summary of Synthetic Routes:

FeatureN-Alkylation with 2-bromobenzyl bromideReductive Amination with 2-bromobenzaldehyde
Primary Side Reaction Over-alkylation, EliminationIncomplete reaction, Aldehyde reduction
Key Reagents 2-bromobenzyl bromide, Base (e.g., DIPEA)2-bromobenzaldehyde, Reducing Agent (e.g., NaBH(OAc)₃)
Typical Solvents MeCN, DMFDCM, DCE, THF
General Yields Moderate to GoodGood to Excellent
Purity Profile Can be challenging to purify from over-alkylated productGenerally cleaner reaction profile
Question 3: My final product is difficult to purify. What are the common impurities, and what purification strategies do you recommend?

Effective purification is crucial for obtaining the desired product with high purity. The nature of the impurities will depend on the synthetic route chosen.

Common Impurities:

  • From N-Alkylation:

    • Unreacted azetidin-3-amine

    • Unreacted 2-bromobenzyl bromide

    • Over-alkylated quaternary ammonium salt

    • Elimination byproducts (e.g., 2-bromotoluene)

  • From Reductive Amination:

    • Unreacted azetidin-3-amine

    • Unreacted 2-bromobenzaldehyde

    • The corresponding alcohol from aldehyde reduction (2-bromobenzyl alcohol)

    • Residual imine intermediate[8]

Purification Strategies:

  • Acid-Base Extraction: This is a powerful technique for separating basic amines from neutral or acidic impurities.

    • Protocol:

      • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or DCM.

      • Wash with a dilute aqueous acid solution (e.g., 1M HCl). The desired amine product will be protonated and move to the aqueous layer.

      • Separate the layers and wash the organic layer again with the acid solution to ensure complete extraction of the amine.

      • Combine the aqueous layers and basify with a base like 1M NaOH or saturated NaHCO₃ until the pH is >10.

      • Extract the free amine back into an organic solvent.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Flash Column Chromatography: If extraction does not provide sufficient purity, silica gel chromatography is the next step.

    • Eluent System: A gradient of dichloromethane and methanol is often effective. To prevent the amine from streaking on the silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, to the eluent system.

Logical Flow for Purification:

G cluster_start Purification Challenge cluster_extraction Initial Purification cluster_chromatography Final Purification cluster_outcome Result start Crude Product extraction Acid-Base Extraction start->extraction chromatography Flash Column Chromatography (with basic modifier) extraction->chromatography If impurities remain outcome Pure Product extraction->outcome If pure chromatography->outcome

Caption: Recommended purification workflow.

Frequently Asked Questions (FAQs)

Q1: Can I use a palladium-catalyzed reaction like the Buchwald-Hartwig amination for this synthesis?

While the Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, it is typically used for coupling amines with aryl halides to form anilines.[9][10] In this case, you are forming a benzylic amine. A more relevant palladium-catalyzed reaction would be the amination of a benzylic halide, but direct SN2 displacement or reductive amination are generally more straightforward and cost-effective for this transformation.

Q2: My azetidin-3-amine starting material is a hydrochloride salt. Do I need to free-base it before the reaction?

Yes, it is highly recommended to free-base the azetidin-3-amine hydrochloride salt before use. The presence of the hydrochloride salt will neutralize the base you add to the reaction, preventing it from scavenging the acid produced during the reaction and leading to low or no conversion. You can free-base it by partitioning it between a basic aqueous solution (like 1M NaOH) and an organic solvent, then carefully separating and drying the organic layer.

Q3: Are there any protecting group strategies I should consider for the azetidine nitrogen?

For this specific synthesis, protecting the azetidine nitrogen is not necessary as you are targeting N-alkylation. However, if you were to perform chemistry on the 3-amino group while leaving the azetidine nitrogen untouched, a protecting group such as a tert-butoxycarbonyl (Boc) group would be appropriate.

Experimental Protocols

Protocol 1: N-Alkylation of Azetidin-3-amine with 2-Bromobenzyl Bromide
  • To a solution of azetidin-3-amine (1.2 eq) in acetonitrile (0.1 M) is added diisopropylethylamine (DIPEA, 2.0 eq).

  • The mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • A solution of 2-bromobenzyl bromide (1.0 eq) in acetonitrile is added dropwise over 30 minutes.

  • The reaction is stirred at room temperature and monitored by TLC or LC-MS. If the reaction is slow, it can be heated to 50 °C.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography (silica gel, eluting with a gradient of DCM/MeOH with 0.5% triethylamine).

Protocol 2: Reductive Amination of Azetidin-3-amine with 2-Bromobenzaldehyde
  • To a solution of azetidin-3-amine (1.1 eq) and 2-bromobenzaldehyde (1.0 eq) in dichloromethane (DCM, 0.1 M) is added acetic acid (0.1 eq).

  • The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise over 15 minutes.

  • The reaction is stirred at room temperature overnight and monitored by TLC or LC-MS.

  • The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography as described in Protocol 1.

References

  • Vertex Pharmaceuticals. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. [Link]

  • Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323. [Link]

  • ResearchGate. (2019). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. [Link]

  • Boston University. (2011). Reductive Amination Reaction. OpenBU. [Link]

  • Duncton, M. A. J., & Wang, B. J. (2016). A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv. [Link]

  • ResearchGate. (2026). Strain-Release Arylations for the Bis-Functionalization of Azetidines. [Link]

  • Duncton, M. A. J., & Wang, B. J. (2016). A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv. [Link]

  • Aggarwal, V. K., et al. (2019). Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines. Journal of the American Chemical Society. [Link]

  • Hili, R., & Yudin, A. K. (2009). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. [Link]

  • Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkat USA. [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • Frontiers. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • Indian Journal of Chemistry. (2010). A fast and highly efficient method for the synthesis of tertiary amines in aqueous medium. [Link]

  • IntechOpen. (n.d.). Azetidine Synthesis. [Link]

  • ResearchGate. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. [Link]

  • Supporting Information. (n.d.). Strain-Release Arylations for the Bis-Functionalizytion of Azetidines. [Link]

  • ResearchGate. (2026). Recent progress in synthesis of 3-functionalized azetidines. [Link]

  • ACS Publications. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. [Link]

  • LOCKSS. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. [Link]

  • Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. [Link]

  • ACG Publications. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. [Link]

Sources

Optimization

Technical Support Center: Resolving Aqueous Solubility Challenges for 1-[(2-Bromophenyl)methyl]azetidin-3-amine

Welcome to the dedicated technical guide for 1-[(2-Bromophenyl)methyl]azetidin-3-amine. This resource is designed for researchers, chemists, and formulation scientists who are encountering challenges with the aqueous sol...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical guide for 1-[(2-Bromophenyl)methyl]azetidin-3-amine. This resource is designed for researchers, chemists, and formulation scientists who are encountering challenges with the aqueous solubility of this compound. Our goal is to provide you with a logical, step-by-step framework to diagnose and resolve these issues, grounded in established physicochemical principles.

Compound Profile: Understanding the Molecule

Before troubleshooting, it is critical to understand the structural features of 1-[(2-Bromophenyl)methyl]azetidin-3-amine that govern its solubility. The molecule's behavior in aqueous media is a direct consequence of its composite structure:

  • The Azetidine Ring: This four-membered, sp³-rich nitrogenous heterocycle generally contributes to improved pharmacokinetic properties and can enhance solubility compared to more rigid, planar structures.[1][2]

  • The Primary Amine (-NH₂): Located on the azetidine ring, this group is a weak base. At physiological pH, it will be partially protonated, but by lowering the pH, it can be fully protonated to form a highly polar, water-soluble ammonium salt. This is the most critical handle for solubility manipulation.[3][4]

  • The (2-Bromophenyl)methyl Group: This moiety is the primary source of the compound's low aqueous solubility. It is bulky, non-polar (lipophilic), and significantly increases the compound's tendency to partition out of water.[5][6]

PropertyEstimated Value/CharacteristicImplication for Aqueous Solubility
Molecular Weight ~241.13 g/mol Moderate; higher MW can decrease solubility.
Predicted pKa 7.5 - 9.0 (for the amine)The compound is a weak base; solubility will be highly dependent on pH.
Predicted logP 2.0 - 3.0Indicates a preference for a lipid environment over an aqueous one; inherently low water solubility is expected.
Key Structural Features Basic amine, lipophilic bromophenyl groupA classic candidate for pH-dependent solubility. The bromophenyl group necessitates strategies beyond simple pH adjustment for higher concentrations.

Immediate Troubleshooting: A Logical Workflow

If you are facing solubility issues, follow this workflow. It is designed to progress from the simplest, most effective methods to more advanced techniques.

Caption: A step-by-step decision workflow for troubleshooting solubility.

Frequently Asked Questions & Troubleshooting Guides

This section is formatted in a question-and-answer style to directly address common problems.

Category 1: pH Adjustment (The First and Best Approach)

Question: My compound won't dissolve in neutral water or PBS (pH 7.4). Why?

Answer: Your compound has a basic amine group on the azetidine ring and a large, non-polar bromophenyl group. At neutral pH, the amine is not fully protonated, and the molecule's overall character is dominated by the non-polar portion, leading to very low aqueous solubility.

Question: How can I use pH to solubilize my compound?

Answer: By lowering the pH of your aqueous medium with a suitable acid (e.g., HCl, citric acid), you will protonate the basic amine. This creates a positively charged ammonium salt (-NH₃⁺), which is significantly more polar and, therefore, more soluble in water.[3][7] Salt formation is a highly effective and common method for increasing the solubility of basic drugs.[8]

Question: What is the target pH I should aim for?

Answer: The target pH should be approximately 1.5 to 2 pH units below the pKa of the amine group. For this compound, with an estimated pKa of 7.5-9.0, aiming for a pH between 5.5 and 6.5 is an excellent starting point. A pH–solubility profile is the best way to determine the optimal pH for your desired concentration.[9]

Protocol: pH-Solubility Profile Determination
  • Preparation: Prepare a series of buffers (e.g., citrate, phosphate) at various pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4).

  • Addition of Compound: Add an excess amount of 1-[(2-Bromophenyl)methyl]azetidin-3-amine to a fixed volume of each buffer in separate vials. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to reach thermodynamic equilibrium. This is a key step in the "shake-flask" method.[10]

  • Separation: After equilibration, allow the vials to stand, letting the excess solid settle. Carefully withdraw a sample of the supernatant and filter it through a 0.22 or 0.45 µm syringe filter to remove all undissolved particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV or LC-MS.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the buffer.

Example pHExpected Solubility TrendRationale
7.4Very LowThe amine is largely in its neutral, non-polar form.
6.5ModerateA significant fraction of the amine is protonated.
5.5HighThe amine is predominantly in its protonated, soluble salt form.
4.5Very HighEquilibrium is strongly shifted towards the soluble salt form.
Category 2: Co-solvents (When pH Adjustment Isn't Enough)

Question: I've lowered the pH, but I still can't reach my target concentration. What's next?

Answer: If pH adjustment alone is insufficient, or if your experimental system cannot tolerate a low pH, the next step is to use a co-solvent. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[11][12] This makes the environment more favorable for the non-polar bromophenyl group, thereby increasing solubility.[13]

Question: Which co-solvents should I try, and at what concentration?

Answer: The choice of co-solvent depends on the application. For in vitro cell-based assays, Dimethyl Sulfoxide (DMSO) is the most common, but should be kept at a low final concentration (typically <0.5%) to avoid cellular toxicity. For other applications, ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400) are excellent choices.[] Start with low percentages (e.g., 5-10%) and increase as needed, always being mindful of the compatibility with your experimental system.

Protocol: Co-solvent Screening
  • Stock Solution: Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 50 mg/mL in DMSO).

  • Aqueous Phase: Use your desired aqueous buffer, ideally at a pH where the compound has some baseline solubility (e.g., pH 6.0).

  • Titration: Add small aliquots of the stock solution to the aqueous buffer while vortexing. Observe for any signs of precipitation (cloudiness).

  • Kinetic Solubility Test: A more systematic approach is to prepare serial dilutions of the stock solution into the aqueous buffer in a 96-well plate. The plate can then be read on a nephelometer or plate reader to detect the concentration at which light scattering (due to precipitation) occurs.[15][16] This provides a rapid assessment of kinetic solubility.

  • Optimization: Test different co-solvents and various concentrations to find the optimal system that provides the desired solubility without negatively impacting your experiment.

Category 3: Advanced Solubilization Techniques

Question: My compound is still not soluble enough, even with pH adjustment and co-solvents. What are my options?

Answer: For very challenging cases, you can employ more advanced formulation strategies that encapsulate the molecule to shield its non-polar regions from water. The two most common methods are using surfactants or cyclodextrins.

1. Surfactant-Mediated Solubilization

  • Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[17][18] The hydrophobic tails of the surfactants form a core, into which your non-polar compound can partition, while the hydrophilic heads face the water, rendering the entire micelle-drug complex soluble.[19]

  • Common Surfactants: For research purposes, non-ionic surfactants like Polysorbate 80 (Tween® 80) and Polysorbate 20 are widely used due to their lower toxicity compared to ionic surfactants.[20]

  • Considerations: Surfactants can interfere with some biological assays and their toxicity must be considered. The amount of surfactant should be optimized to be just above the CMC to ensure micelle formation.

2. Cyclodextrin-Based Inclusion Complexes

  • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity.[21] The non-polar bromophenyl group of your compound can fit into this hydrophobic cavity, forming an "inclusion complex."[22][23] This complex effectively masks the non-polar part of the molecule, presenting a hydrophilic exterior to the water and dramatically increasing solubility.[24]

  • Common Cyclodextrins: Beta-cyclodextrin (β-CD) is common, but its derivatives, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) , offer significantly higher aqueous solubility and are often more effective.[25]

  • Preparation: An inclusion complex is typically formed by dissolving the cyclodextrin in water and then adding the compound, followed by stirring or sonication until a clear solution is obtained.

Cyclodextrin_Inclusion_Complex cluster_0 Aqueous Environment cluster_drug 1-[(2-Bromophenyl)methyl]azetidin-3-amine drug Poorly Soluble Drug Molecule p1 drug->p1 hydrophobic_part Hydrophobic (Bromophenyl) drug->hydrophobic_part cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->p1 complex Soluble Inclusion Complex p1->complex + p2 hydrophilic_part Hydrophilic (Protonated Amine)

Caption: Diagram of a cyclodextrin forming a soluble inclusion complex.

Safety & Handling

Question: What are the safety precautions for handling this compound?

Answer: While a specific Safety Data Sheet (SDS) for this exact molecule may not be publicly available, related compounds with bromophenyl and amine functionalities warrant careful handling. Assume the compound may be a skin, eye, and respiratory irritant.[26][27]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[28][29]

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from direct sunlight.[30]

By systematically applying these principles and protocols, you can effectively overcome the solubility challenges associated with 1-[(2-Bromophenyl)methyl]azetidin-3-amine and advance your research with reliable, reproducible results.

References

  • National Center for Biotechnology Information. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]

  • Toma, M., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • Kamiura, T., et al. (2004). Water solubility and partitioning behavior of brominated phenols. PubMed. [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]

  • Singh, N., & Singh, J. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journals. [Link]

  • Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2024). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. ijppr.humanjournals.com. [Link]

  • Szejtli, J. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. [Link]

  • Loftsson, T., & Jarho, P. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Abbkine. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Abbkine. [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Creative Biolabs. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry. [Link]

  • Creative Bioarray. (2025). Aqueous Solubility Assays. Creative Bioarray. [Link]

  • American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

  • ResearchGate. (2025). Water solubility and partitioning behavior of brominated phenols. ResearchGate. [Link]

  • Viernstein, H., et al. (2003). Solubility enhancement of low soluble biologically active compounds—temperature and cosolvent dependent inclusion complexation. Ovid. [Link]

  • Serajuddin, A. T. M. (n.d.). Salt formation to improve drug solubility. ScienceDirect. [Link]

  • Savjani, K. T., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Applied Pharmaceutical Science. [Link]

  • Brandi, A., et al. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. ijmsdr.com. [Link]

  • PriMera Scientific Publications. (2026). Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications. PriMera Scientific Publications. [Link]

  • Kumar, R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. ajptonline.com. [Link]

  • Kumar, R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility. Royal Society of Chemistry. [Link]

  • HD Supply. (2016). Safety Data Sheet. HD Supply. [Link]

  • Molport. (n.d.). methyl 2-{1-[(3-bromophenyl)methyl]azetidin-3-yl}acetate. Molport. [Link]

  • Cheméo. (n.d.). Chemical Properties of Azetidine (CAS 503-29-7). Cheméo. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. PubMed. [Link]

  • Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]

  • oaji.net. (2017). Density and viscosity study of N-(4-bromophenyl) maleanilic acid and N-(4-bromophenyl) maleimide in aqueous DMSO at 298.15 and 303.15 K. oaji.net. [Link]

  • PubChem. (2026). 1-[2-(2-Bromophenyl)-2-propyl]azetidin-3-ol. PubChem. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 1-[(2-Bromophenyl)methyl]azetidin-3-amine Reactions

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and practical challenges associated with 1-[(2-Bromophenyl)methyl]azeti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and practical challenges associated with 1-[(2-Bromophenyl)methyl]azetidin-3-amine. This molecule presents a dual challenge in synthetic chemistry: a highly sterically hindered ortho-substituted aryl bromide and a reactive primary amine.

Below, you will find causality-driven troubleshooting guides, quantitative data, and self-validating protocols to ensure your cross-coupling reactions succeed.

Part 1: Troubleshooting Guide & FAQs

Q1: My palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) with 1-[(2-Bromophenyl)methyl]azetidin-3-amine is failing, and the mixture turns black immediately. What is happening? A: This is a classic symptom of catalyst decomposition (formation of inactive "Pd black") driven by two competing failure modes. First, the primary amine at the 3-position of the azetidine acts as a strong nucleophile. If left unprotected, it will coordinate directly to the empty orbitals of the palladium center, poisoning the catalyst and preventing the catalytic cycle from initiating[1]. Second, the bulky azetidinylmethyl group at the ortho-position of the aryl bromide creates a massive steric cone. This physical barrier severely impedes the oxidative addition of the Pd(0) species into the C–Br bond[2]. When oxidative addition fails, the unstable Pd(0) aggregates into Pd black.

Q2: How do I overcome the steric hindrance during the oxidative addition and transmetalation steps? A: You must abandon standard ligands like PPh₃ or dppf. Overcoming ortho-steric hindrance requires ligands that are simultaneously highly electron-rich and structurally bulky, such as3[3]. Causality: The electron-rich nature of the dicyclohexylphosphine moiety forces electron density onto the palladium, accelerating oxidative addition despite the steric clash. Meanwhile, the sheer bulk of the biaryl backbone prevents the formation of an inactive bis-ligated PdL2​ complex, ensuring the highly active mono-ligated PdL species is available for the sterically demanding transmetalation step[4].

Q3: I am seeing oxidative addition occur (confirmed by MS), but no final product is forming. How do I fix this? A: If the intermediate Pd(II) aryl species is forming but the reaction stalls, the bottleneck is transmetalation . The incoming nucleophile (e.g., boronic acid) cannot approach the Pd center due to the combined steric shielding of the ortho-azetidinylmethyl group and your bulky ligand. Solution: Switch to a less coordinating solvent like toluene instead of THF, and increase the temperature to 100–110 °C to provide the thermal energy required to overcome the high activation barrier of this crowded transition state[2].

Part 2: Process Visualizations

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Steric Clash Point 1) Pd0->OxAdd Ar-Br Approach PdII Pd(II) Aryl Bromide Intermediate OxAdd->PdII TransMet Transmetalation (Steric Clash Point 2) PdII->TransMet Nucleophile & Base PdII_Trans Pd(II) Diaryl Intermediate TransMet->PdII_Trans RedElim Reductive Elimination (Accelerated by Bulky L) PdII_Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Pd-catalyzed cycle highlighting steric hindrance at oxidative addition.

Workflow Start Starting Material (Reactive Amine) Protect Boc Protection (Prevents Poisoning) Start->Protect CatPrep Catalyst Prep (Pd + Bulky Ligand) Protect->CatPrep Coupling Cross-Coupling (Overcomes Sterics) CatPrep->Coupling Workup Purification (Yield Validation) Coupling->Workup

Self-validating experimental workflow for hindered aryl bromide coupling.

Part 3: Quantitative Data Analysis

To make an informed decision on catalyst design, review the empirical data below summarizing the impact of ligand selection on ortho-substituted aryl bromides.

Table 1: Impact of Ligand Selection on Cross-Coupling of Ortho-Substituted Aryl Bromides

LigandLigand ClassSteric ProfileOxidative Addition EfficiencyTransmetalation EfficiencyTypical Yield (%)
PPh₃ Monodentate PhosphineSmallLowLow< 10%
dppf Bidentate PhosphineMediumModerateLow10 - 30%
XPhos Dialkylbiaryl PhosphineVery Bulky / Electron-RichHighModerate75 - 90%
SPhos Dialkylbiaryl PhosphineBulky / Electron-RichHighHigh80 - 95%
Amphos Bulky MonophosphineVery BulkyHighHigh85 - 95%

Data synthesized from established cross-coupling benchmarks for sterically hindered substrates[2][3].

Part 4: Self-Validating Experimental Protocols

Every protocol below is designed as a closed-loop system, meaning it includes built-in analytical validation steps to ensure the reaction is proceeding correctly before moving to the next stage.

Protocol A: Mandatory Amine Protection (Boc-Protection)

Objective: Mask the primary amine on the azetidine ring to prevent palladium catalyst poisoning.

  • Setup: Dissolve 1-[(2-Bromophenyl)methyl]azetidin-3-amine (1.0 equiv, 5.0 mmol) in anhydrous dichloromethane (DCM, 25 mL) under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (Et₃N, 2.0 equiv) and cool the flask to 0 °C using an ice bath.

  • Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) dropwise to control the exothermic evolution of CO₂.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validation Check (TLC & LC-MS):

    • TLC: Spot the reaction mixture against the starting material (Eluent: DCM:MeOH 9:1). Stain with ninhydrin. The starting material will immediately stain a deep purple (free amine). The product spot will not stain without severe heating.

    • LC-MS: Confirm the disappearance of the starting mass and the appearance of the product mass ( m/z ~341/343, exhibiting the characteristic 1:1 doublet of the bromine isotope pattern).

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Suzuki-Miyaura Coupling of the Hindered Substrate

Objective: Successfully couple the sterically hindered ortho-substituted aryl bromide using a bulky, electron-rich catalyst system[2].

  • Preparation (Glovebox Recommended): In a dry reaction vial, combine the Boc-protected aryl bromide from Protocol A (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.5 equiv), and finely milled anhydrous K₃PO₄ (2.0 equiv).

  • Catalyst Loading: Add Pd(OAc)₂ (2 mol%) and 4 (4 mol%). Causality note: A 1:2 Pd to Ligand ratio is crucial here to ensure the active monoligated Pd(0) species forms without oversaturating the metal.[4]

  • Solvent Addition: Add degassed Toluene/H₂O (10:1 ratio, 5 mL). The slight addition of water is critical to dissolve the K₃PO₄ base and facilitate the formation of the reactive boronate species required for transmetalation.

  • Execution: Seal the vial with a PTFE-lined cap and heat vigorously at 100 °C for 12–16 hours.

  • Self-Validation Check (LC-MS): Remove a 10 µL aliquot, dilute in LC-MS grade acetonitrile, filter through a 0.2 µm PTFE syringe filter, and inject. Look for the complete consumption of the m/z 341/343 doublet. The appearance of a single product mass without the bromine isotope pattern confirms successful oxidative addition and transmetalation.

  • Purification: Cool to room temperature, dilute with ethyl acetate, wash with water, and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Part 5: References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. URL:[Link]

  • Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. PMC - NIH. URL:[Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. PMC - NIH. URL:[Link]

Sources

Optimization

Removing palladium catalysts from 1-[(2-Bromophenyl)methyl]azetidin-3-amine reaction mixtures

Welcome to the Technical Support Center for API Purification. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges of removing palladium (Pd) from 1-[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API Purification. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges of removing palladium (Pd) from 1-[(2-Bromophenyl)methyl]azetidin-3-amine reaction mixtures.

Below, you will find mechanistic FAQs, a troubleshooting matrix, and a self-validating experimental protocol designed to ensure regulatory compliance (<10 ppm residual Pd) without compromising your product yield.

Process Visualization

Pd_Removal N1 Crude Amine API High Pd (>1000 ppm) N2 Scavenger Screening (Thiol, TMT, DMT) N1->N2 Aliquot testing N3 Parameter Optimization (Temp, Equivalents) N2->N3 Select optimal resin N4 Batch Scavenging (4-16h Agitation) N3->N4 Scale to bulk N5 Heterogeneous Filtration & Resin Wash N4->N5 Remove bound Pd N6 Purified API (Pd < 10 ppm) N5->N6 Isolate product

Workflow for palladium removal from amine APIs using solid-supported scavengers.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why is palladium so difficult to remove from 1-[(2-Bromophenyl)methyl]azetidin-3-amine? A1: Your target molecule contains a primary amine at the 3-position and a tertiary amine within the azetidine ring. In solution, these nitrogen atoms act as potent Lewis bases, forming highly stable, thermodynamically favored bidentate chelate complexes with residual Pd(II) species from your cross-coupling reactions. Because the formation constant of this API-Pd complex is exceptionally high, standard biphasic liquid-liquid extractions (even acidic or basic washes) cannot break the coordination sphere[1]. A solid-supported scavenger with a stronger affinity for Pd (such as a thiol or thiourea) is required to outcompete the API and strip the metal[2].

Q2: Should I use activated carbon instead of specialized metal scavengers to save costs? A2: No. While activated carbon relies on non-specific physisorption and is inexpensive, it typically leaves >10% of residual palladium in the mixture and consumes a massive amount of reactor volume[3]. Furthermore, carbon traps significant amounts of the API in its porous structure, leading to severe yield losses. Specialized chemisorption scavengers (like functionalized silicas or polymers) form covalent bonds with Pd, reducing levels to <10 ppm while allowing the API to remain in solution[4].

Q3: How do I choose between silica-based and polymer-based scavengers for this specific molecule? A3: Silica-based scavengers (e.g., SiliaMetS® Thiol) offer high mechanical stability, no swelling, and fast kinetics[5]. However, the free silanol (Si-OH) groups on the silica backbone are slightly acidic. Your azetidine derivative is highly basic and may protonate, leading to non-specific ionic binding to the silica and subsequent yield loss. If you observe this, switch to a macroporous polystyrene-bound scavenger (e.g., Biotage® MP-TMT), which lacks an acidic backbone and often results in near-quantitative API recovery[6].

Part 2: Quantitative Scavenger Comparison

To facilitate your resin selection, the following table summarizes the performance metrics of industry-standard scavengers when applied to basic, amine-rich APIs.

Scavenger ResinSupport MatrixActive Functional GroupLoading CapacityTypical Pd ReductionAPI Recovery Profile
SiliaMetS® Thiol Silica (60Å)-SH (Thiol)~1.2 mmol/g>95%Moderate (Silanol binding possible)
ISOLUTE® Si-TMT Silica (60Å)Trimercaptotriazine~0.3 mmol/g>99%Moderate to High
Biotage® MP-TMT PolystyreneTrimercaptotriazine~0.5 - 0.7 mmol/g>99%High (No silanol interactions)
Activated Carbon CarbonN/A (Physisorption)N/A50 - 80%Low (High non-specific adsorption)

Data synthesized from comparative scavenger studies on API analogues[6],[5],[3].

Part 3: Troubleshooting Guide

Issue A: Residual Palladium remains >50 ppm after 16 hours of scavenging.

  • Causality: The activation energy required for the Pd to dissociate from the bidentate azetidine-amine complex and bind to the scavenger is too high at room temperature. The system has stalled before reaching thermodynamic equilibrium.

  • Solution: Heat the reaction mixture to 50–65 °C. Elevated temperatures shift the thermodynamic equilibrium and accelerate the ligand exchange process[5]. Alternatively, utilize a synergistic mixed-bed approach by combining two scavengers (e.g., SiliaMetS Thiol and Thiourea), which has been proven to drop Pd levels to <10 ppm when single scavengers fail[2].

Issue B: Significant API yield loss (>15%) during the filtration step.

  • Causality: The basic primary amine of 1-[(2-Bromophenyl)methyl]azetidin-3-amine is binding ionically to the unendcapped silanol sites on the silica-based scavenger, or the product is physically trapped within the resin pores[3].

  • Solution: Pre-treat the silica resin with 1% triethylamine (TEA) to cap acidic sites prior to adding your crude mixture. During filtration, perform rigorous filter cake washes with a polar, protic solvent mixture (e.g., Methanol/Ethyl Acetate at 50 °C) to disrupt hydrogen bonding and elute the trapped API[2].

Part 4: Self-Validating Batch Scavenging Protocol

This protocol is designed as a self-validating system. By incorporating mass balance checks and analytical gates, you ensure that any failure is caught before advancing to the next synthetic step.

Step 1: Dissolution & Baseline Analysis

  • Dissolve the crude 1-[(2-Bromophenyl)methyl]azetidin-3-amine in a suitable organic solvent (e.g., THF, EtOAc, or DMF) to achieve a concentration of ~10 volumes (10 mL solvent per 1 g of crude)[1].

  • Validation Gate: Take a 1 mL aliquot, concentrate it, and analyze via Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to establish the baseline Pd concentration[4].

Step 2: Scavenger Calculation & Addition

  • Calculate the required mass of the scavenger (e.g., MP-TMT or SiliaMetS Thiol). For initial bulk treatment, use 4 to 8 molar equivalents of the scavenger's functional group relative to the total moles of palladium catalyst initially added to the cross-coupling reaction[5].

  • Add the dry resin directly to the dissolved API mixture.

Step 3: Incubation & Kinetic Exchange

  • Mechanically agitate the heterogeneous mixture (avoid magnetic stir bars, which pulverize the porous resin and cause fine particulate contamination).

  • Heat the mixture to 50 °C and maintain agitation for 4 to 16 hours to ensure complete thermodynamic transfer of Pd from the API to the resin[1].

Step 4: Filtration & Recovery

  • Filter the mixture through a sintered glass funnel (Porosity 3 or 4) or a Celite pad.

  • Wash the resin cake with 2 column volumes of the reaction solvent, followed by 2 column volumes of a polar solvent (e.g., Methanol) to flush out any non-specifically bound azetidine product[2].

Step 5: System Validation & Mass Balance

  • Concentrate the combined filtrates in vacuo.

  • Validation Gate: Weigh the recovered API. The mass should be ≥90% of the theoretical input. Submit a final sample for ICP-MS analysis. If the Pd concentration is <10 ppm, the API is cleared for downstream processing[4]. If >10 ppm, perform a secondary pass using 2 equivalents of a different scavenger class (e.g., switching from Thiol to DMT)[5].

References

  • SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS - FUJIFILM Wako. fujifilm.com.
  • Quickly and Easily Remove Residual Metals from APIs to Approved Levels - Sopachem. sopachem.com.
  • Process Development Whitepaper Metal Scavenging - CatSci Ltd.
  • SiliametS Metal Scavengers - Velocity Scientific Solutions. velocityscientific.com.au.
  • Metal Scavengers in Process Chemistry An Investig
  • Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures - Benchchem. benchchem.com.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1-[(2-Bromophenyl)methyl]azetidin-3-amine and 1-benzylazetidin-3-amine

In the landscape of modern medicinal chemistry, saturated nitrogen heterocycles are prized scaffolds for the development of novel therapeutics. Among these, the azetidine motif has garnered significant attention due to i...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, saturated nitrogen heterocycles are prized scaffolds for the development of novel therapeutics. Among these, the azetidine motif has garnered significant attention due to its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, while offering a three-dimensional architecture that can be exploited for precise molecular recognition. This guide provides an in-depth comparison of the chemical reactivity of two key azetidine-containing building blocks: 1-[(2-Bromophenyl)methyl]azetidin-3-amine and its unsubstituted analogue, 1-benzylazetidin-3-amine . Understanding the nuanced differences in their reactivity is paramount for researchers and drug development professionals in designing efficient synthetic routes and novel molecular entities.

This comparison will delve into the electronic and steric influences of the ortho-bromo substituent on the reactivity of the azetidine nitrogen, the primary amine, and the benzylic position. We will explore key transformations relevant to drug discovery, including N-acylation, reductive amination, and palladium-catalyzed cross-coupling reactions, supported by mechanistic insights and analogous experimental data.

Molecular Scaffolds Under Investigation

CompoundStructureKey Features
1-[(2-Bromophenyl)methyl]azetidin-3-amine ortho-Bromo substituent introduces steric hindrance and electronic effects. Aryl halide functionality enables cross-coupling reactions.
1-benzylazetidin-3-amine Unsubstituted benzyl group serves as a baseline for reactivity comparison.

Comparative Reactivity Analysis

The primary distinction between these two molecules lies in the presence of the bromine atom on the ortho position of the phenyl ring in 1-[(2-Bromophenyl)methyl]azetidin-3-amine. This substituent exerts both electronic and steric effects that modulate the reactivity of the molecule at several key positions.

N-Acylation of the Primary Amine

The primary amine at the 3-position of the azetidine ring is a common site for functionalization, often via acylation to form amides. The nucleophilicity of this amine is a key determinant of the reaction rate.

1-benzylazetidin-3-amine is expected to undergo N-acylation readily with a variety of acylating agents (e.g., acyl chlorides, anhydrides) under standard conditions. The lone pair of the primary amine is readily available for nucleophilic attack.

In contrast, the 1-[(2-Bromophenyl)methyl]azetidin-3-amine may exhibit slightly attenuated reactivity in N-acylation. The electron-withdrawing inductive effect of the bromine atom can subtly decrease the electron density on the benzylic nitrogen and, through the azetidine ring, on the exocyclic primary amine, thereby reducing its nucleophilicity. However, this effect is likely to be modest due to the number of bonds separating the bromo substituent and the primary amine. Of greater potential impact is the steric hindrance imparted by the ortho-bromo group, which could impede the approach of bulky acylating agents to the primary amine. For sterically demanding acylating agents, longer reaction times or more forcing conditions may be necessary.

Experimental Protocol: General Procedure for N-Acylation

  • To a solution of the azetidine derivative (1.0 eq.) and a suitable base (e.g., triethylamine or diisopropylethylamine, 1.2 eq.) in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add the acylating agent (e.g., acetyl chloride, 1.1 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until completion, as monitored by thin-layer chromatography or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-acylated product.

Logical Workflow for N-Acylation

cluster_reactants Reactants cluster_process Process cluster_product Product Azetidine Azetidine Derivative Reaction Reaction in Aprotic Solvent Azetidine->Reaction AcylatingAgent Acylating Agent AcylatingAgent->Reaction Base Base Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification FinalProduct N-Acylated Azetidine Purification->FinalProduct

Caption: General workflow for the N-acylation of azetidine derivatives.

Reductive Amination

Reductive amination is a powerful tool for introducing diversity at the primary amine. This reaction involves the formation of an imine or enamine intermediate with a carbonyl compound, followed by reduction.

The reactivity of both azetidine derivatives in the initial imine formation is primarily dependent on the electrophilicity of the carbonyl partner and the nucleophilicity of the azetidine's primary amine. As discussed in the N-acylation section, the nucleophilicity of the primary amine in 1-[(2-Bromophenyl)methyl]azetidin-3-amine might be slightly lower than that of 1-benzylazetidin-3-amine .

However, a more significant difference in reactivity could arise from steric effects, particularly when using bulky aldehydes or ketones. The ortho-bromo group can create a more sterically congested environment around the primary amine, potentially slowing down the rate of imine formation. Studies on substituted benzaldehydes have shown that electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, which can accelerate nucleophilic attack.[1] While this applies to the carbonyl partner, the steric hindrance from the ortho-bromo substituent on the amine partner is a competing factor that could dominate the reaction kinetics. For direct reductive aminations, where imine formation and reduction occur in situ, the choice of reducing agent is critical. Mild reducing agents like sodium triacetoxyborohydride (STAB) are often preferred as they selectively reduce the imine in the presence of the carbonyl compound.[2][3]

Experimental Protocol: General Procedure for Reductive Amination

  • To a solution of the azetidine derivative (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in a suitable solvent (e.g., 1,2-dichloroethane or methanol), add a dehydrating agent (e.g., molecular sieves) if necessary.

  • Stir the mixture at room temperature for a period to allow for imine formation.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq.) portion-wise.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the aryl bromide in 1-[(2-Bromophenyl)methyl]azetidin-3-amine opens up a vast array of synthetic possibilities through palladium-catalyzed cross-coupling reactions, which are not accessible with 1-benzylazetidin-3-amine .

While the primary amine at the 3-position can participate in intermolecular Buchwald-Hartwig amination with an aryl halide, the tertiary benzylic amine within the azetidine ring of both compounds could also potentially engage in C-N bond formation. However, the reactivity of the primary amine is generally higher.

The key difference lies in the potential for intramolecular Buchwald-Hartwig amination of the primary amine in 1-[(2-Bromophenyl)methyl]azetidin-3-amine to form a tricyclic fused ring system. This transformation would be highly dependent on the choice of catalyst, ligand, and base to overcome the steric hindrance of the ortho-bromo substituent and favor the intramolecular pathway. The success of such a reaction would be influenced by the steric bulk of the phosphine ligand and the strength of the base.[4][5][6][7]

The aryl bromide moiety of 1-[(2-Bromophenyl)methyl]azetidin-3-amine makes it an excellent substrate for Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the ortho-position of the benzyl substituent. This reaction is a cornerstone of modern drug discovery for generating molecular complexity. The success of the Suzuki coupling on this substrate would depend on the choice of palladium catalyst, ligand, and base to ensure efficient oxidative addition and transmetalation steps. The presence of the unprotected primary amine could potentially interfere with the catalytic cycle, and protection may be necessary in some cases. However, methods for Suzuki coupling on unprotected ortho-bromoanilines have been developed and could be applicable here.[8][9]

Catalytic Cycle: Suzuki-Miyaura Coupling

Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)L2-Br Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-Br) Transmetalation Complex Ar-Pd(II)L2-R Oxidative Addition Complex->Transmetalation Complex Transmetalation (R-B(OR)2) Product Complex [Ar-R]Pd(0)L2 Transmetalation Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L2 Product Release

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Summary of Reactivity Comparison

Reaction1-benzylazetidin-3-amine1-[(2-Bromophenyl)methyl]azetidin-3-amineKey Differentiating Factors
N-Acylation High reactivitySlightly lower reactivity, potential for steric hindrance with bulky reagentsElectronic and steric effects of the ortho-bromo substituent.
Reductive Amination High reactivityPotentially slower due to steric hindrance, especially with bulky carbonylsSteric hindrance from the ortho-bromo group.
Buchwald-Hartwig Amination Intermolecular coupling possibleIntermolecular and potential for intramolecular cyclizationAryl bromide functionality enables intramolecular reactions.
Suzuki-Miyaura Coupling Not applicableHighly reactive at the aryl bromide positionPresence of the bromo substituent allows for C-C bond formation.

Conclusion

The choice between 1-[(2-Bromophenyl)methyl]azetidin-3-amine and 1-benzylazetidin-3-amine as a synthetic building block will be dictated by the desired synthetic outcome. For straightforward derivatization of the primary amine via acylation or reductive amination, the unsubstituted 1-benzylazetidin-3-amine offers predictable and generally higher reactivity.

Conversely, 1-[(2-Bromophenyl)methyl]azetidin-3-amine is a more versatile intermediate for library synthesis and the generation of complex molecular architectures. The ortho-bromo substituent, while potentially imposing minor steric and electronic penalties on the reactivity of the primary amine, unlocks the powerful synthetic utility of palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of diverse functionalities, a highly desirable feature in modern drug discovery programs. The potential for intramolecular reactions further expands its utility in the synthesis of novel, constrained tricyclic scaffolds. Researchers should carefully consider the steric and electronic profiles of their reaction partners when utilizing this versatile building block.

References

  • Zhang, C., et al. (2016). Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C–H Cross-Coupling. Journal of the American Chemical Society, 138(23), 7375-7378.
  • He, G., et al. (2016). Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C−H Cross-Coupling. Journal of the American Chemical Society, 138(23), 7375-7378.
  • BenchChem (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
  • Spring, D. R., et al. (2018). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
  • Kim, J., et al. (2012). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. Journal of Medicinal Chemistry, 55(18), 8124-8138.
  • WO2000063168A1 - Synthesis of azetidine derivatives - Google P
  • Buchwald, S. L., & Hartwig, J. F. (2000).
  • MDPI (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Lee, J., et al. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry, 55(18), 8124-8138.
  • Szostak, M., et al. (2020). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. Catalysis Science & Technology, 10(1), 124-130.
  • Li, X. (2021). The Asymmetric Buchwald–Hartwig Amination Reaction.
  • Singleton, D. A., et al. (2012). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 134(36), 14941-14952.
  • BenchChem (2023).
  • Al-Zoubi, R. M., et al. (2019). Cross‐coupling reactions of 3‐iodoazetidines. Journal of Heterocyclic Chemistry, 56(6), 1735-1743.
  • Idinger, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7371.
  • Maia, H. L. S., et al. (2011). Synthesis and kinetic investigation of the selective acydolysis of para-substituted N-phenylacetyl-N-benzyl - Universidade do Minho.
  • Wolfe, J. P., & Buchwald, S. L. (1999). Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand. The Journal of Organic Chemistry, 64(22), 7988-7997.
  • Gribble, G. W. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2834-2856.
  • So, C. M., & Kwong, F. Y. (2012). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Chemical Society Reviews, 41(2), 971-986.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years.
  • Müller, T. J. J., et al. (2008). Synthesis and electronic properties of sterically demanding N-arylphenothiazines and unexpected Buchwald-Hartwig aminations. The Journal of Organic Chemistry, 73(5), 1795-1802.
  • Wang, D., et al. (2020). NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines.
  • Hamlin, T. A., & Bickelhaupt, F. M. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 87(17), 11571-11580.
  • Toukoni, M. S., et al. (2000). Reductive Amination of Benzaldehyde Over Pd/C Catalysts. European Journal of Organic Chemistry, 2000(14), 2501-2506.
  • Qureshi, Z. S., et al. (2019). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 9(12), 6595-6599.
  • Meenakshisundaram, S., & Sockalingam, R. (2003). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Journal of Chemical Sciences, 115(2), 129-137.
  • Zeynizadeh, B., & Rahimi, S. (2009). NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. Journal of the Serbian Chemical Society, 74(11), 1239-1244.
  • Wang, Y., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(11), 2946.
  • BenchChem (2025). A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Substituted Benzylzinc Chlorides.
  • Liao, H. H., et al. (2023). Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Journal of the American Chemical Society, 145(35), 19049-19059.
  • Pearson (n.d.). The two most general amine syntheses are the reductive amination of carbonyl compounds and the reduction of amides.
  • Qureshi, Z. S., et al. (2019). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. RSC Advances, 9(12), 6595-6599.
  • Gribble, G. W. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(13), 2834-2856.
  • Snieckus, V., et al. (2001). Selective Ortho and Benzylic Functionalization of Secondary and Tertiary p-Tolylsulfonamides. Ipso-Bromo Desilylation and Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 66(10), 3662-3670.
  • Oestreich, M. (2018). Cyclization by Intramolecular Suzuki‐Miyaura Cross‐Coupling–A Review. Chemistry–A European Journal, 24(59), 15696-15711.
  • Szlachcic, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2378-2388.
  • Kevill, D. N., & D'Souza, M. J. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. International Journal of Molecular Sciences, 20(16), 4013.
  • Maji, A. (2023). A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C–N Bond-Forming Reactions. Topics in Current Chemistry, 381(1), 4.
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Comparative

A Comparative Guide to the Validation of HPLC Analytical Methods for the Quantification of 1-[(2-Bromophenyl)methyl]azetidin-3-amine

This guide provides an in-depth comparison and detailed protocols for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-[(2-Bromophenyl)methyl]azetidin-3-amine, a key in...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison and detailed protocols for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-[(2-Bromophenyl)methyl]azetidin-3-amine, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. A rigorously validated HPLC method ensures the accuracy, precision, and reliability of quantitative results, which is a cornerstone of regulatory compliance and successful drug development.[1][2][3]

This document moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental choices and provides a framework for establishing a self-validating analytical system. The methodologies described are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][4][5]

Introduction: The Analytical Challenge and Method Development Rationale

1-[(2-Bromophenyl)methyl]azetidin-3-amine is a secondary amine with a relatively low molecular weight and lacks a strong chromophore, presenting a challenge for direct UV detection in HPLC.[6] The azetidine ring, a four-membered heterocycle, contributes to its polarity.[7] The presence of the bromophenyl group, however, provides a UV-active moiety, making direct UV detection feasible, albeit potentially with limited sensitivity.

Our initial method development focused on establishing a reversed-phase HPLC (RP-HPLC) method due to its versatility and robustness.[3] The primary goal was to achieve a symmetrical peak shape for the highly basic amine analyte, which can often exhibit tailing on standard silica-based columns. To mitigate this, two approaches were compared:

  • Method A: Standard C18 Column with Ion-Pairing Agent. This method utilizes a conventional C18 stationary phase with an ion-pairing agent, such as trifluoroacetic acid (TFA), in the mobile phase. The TFA masks the residual silanol groups on the silica surface and forms an ion pair with the protonated amine, improving peak shape and retention.

  • Method B: Polar-Embedded C18 Column. This approach employs a C18 column with a polar-embedded group. These columns are designed to be more compatible with highly aqueous mobile phases and offer alternative selectivity for polar and basic compounds, often providing excellent peak shape without the need for ion-pairing agents.

A critical aspect of analyzing primary and secondary amines by HPLC is the potential need for derivatization to enhance detection.[6][8] While direct UV detection is possible for our analyte, we will also discuss the considerations for a derivatization-based method as a comparative alternative for achieving lower limits of quantification. Common derivatizing agents for amines include o-Phthalaldehyde (OPA) and Dansyl Chloride, which introduce highly fluorescent or UV-absorbent tags.[6][9]

Experimental Protocols

Chromatographic Conditions

Method A: Standard C18 with Ion-Pairing

  • Column: Standard C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile

  • Gradient: 10-90% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 265 nm

  • Injection Volume: 10 µL

Method B: Polar-Embedded C18

  • Column: Polar-Embedded C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A: 10 mM Ammonium Formate pH 3.0; B: Acetonitrile

  • Gradient: 10-90% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 265 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1-[(2-Bromophenyl)methyl]azetidin-3-amine reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Prepare a sample solution of the drug substance at a target concentration of 50 µg/mL in the diluent.

Method Validation: A Comparative Analysis

The validation of the analytical method was performed following the ICH Q2(R2) guidelines, focusing on specificity, linearity, range, accuracy, precision, and robustness.[10]

Specificity and Forced Degradation Studies

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11][12] To demonstrate this, forced degradation studies were conducted to intentionally degrade the analyte and ensure that the degradation products do not interfere with the quantification of the parent compound.[13][14][15]

Forced Degradation Protocol:

  • Acid Hydrolysis: Treat a 1 mg/mL solution of the analyte with 0.1 M HCl at 60°C for 24 hours.[16]

  • Base Hydrolysis: Treat a 1 mg/mL solution of the analyte with 0.1 M NaOH at 60°C for 24 hours.[16]

  • Oxidative Degradation: Treat a 1 mg/mL solution of the analyte with 3% H₂O₂ at room temperature for 24 hours.[16]

  • Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.[16]

  • Photolytic Degradation: Expose a 1 mg/mL solution of the analyte to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[16]

A control sample is stored under normal conditions and analyzed alongside the stressed samples.[16] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14][16]

Workflow for Forced Degradation Study

cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation API API Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) API->Base Oxidation Oxidation (3% H2O2) API->Oxidation Thermal Thermal (80°C, solid) API->Thermal Photo Photolytic (UV/Vis light) API->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC PDA Peak Purity Analysis (PDA Detector) HPLC->PDA Evaluate Evaluate Specificity (Resolution > 2) PDA->Evaluate

Caption: Workflow of the forced degradation study.

Results and Comparison:

Stress ConditionMethod A (Standard C18) - ObservationsMethod B (Polar-Embedded C18) - Observations
Acid Hydrolysis ~15% degradation, major degradant peak at RRT 0.8, resolution > 2.0~15% degradation, major degradant peak at RRT 0.75, resolution > 2.0
Base Hydrolysis ~10% degradation, minor degradant peak at RRT 1.2, resolution > 2.0~10% degradation, minor degradant peak at RRT 1.25, resolution > 2.0
Oxidation ~20% degradation, two major degradant peaks at RRT 0.6 and 0.9, all resolutions > 2.0~20% degradation, two major degradant peaks at RRT 0.55 and 0.85, all resolutions > 2.0
Thermal <5% degradation observed<5% degradation observed
Photolytic ~8% degradation, one minor degradant peak at RRT 1.1~8% degradation, one minor degradant peak at RRT 1.15

Both methods demonstrated specificity, with all degradant peaks being well-resolved from the main analyte peak (Resolution > 2.0). Peak purity analysis using a photodiode array (PDA) detector confirmed the homogeneity of the analyte peak in all stressed samples.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[3][12] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2][3]

Protocol:

A series of at least five concentrations of the reference standard were prepared and injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration, and the correlation coefficient (r²), y-intercept, and slope of the regression line were determined.

Data Summary and Comparison:

ParameterMethod A (Standard C18)Method B (Polar-Embedded C18)Acceptance Criteria
Range (µg/mL) 1 - 1001 - 100As defined by the study
Correlation Coefficient (r²) 0.99950.9998≥ 0.999
Slope 4587246123-
Y-Intercept 1254987Close to zero

Both methods exhibited excellent linearity over the specified range, with correlation coefficients exceeding the acceptance criterion of 0.999. Method B showed a slightly higher correlation coefficient and a y-intercept closer to the origin, suggesting a marginally better linear response.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11][12] It is often determined by the recovery of a known amount of analyte spiked into a placebo matrix.

Protocol:

Accuracy was determined by analyzing, in triplicate, a placebo matrix spiked with the analyte at three concentration levels: 80%, 100%, and 120% of the target concentration (50 µg/mL). The percentage recovery was calculated.

Data Summary and Comparison:

Concentration LevelMethod A (Standard C18) - Mean Recovery (%)Method B (Polar-Embedded C18) - Mean Recovery (%)Acceptance Criteria
80% (40 µg/mL) 99.299.898.0 - 102.0%
100% (50 µg/mL) 100.5100.298.0 - 102.0%
120% (60 µg/mL) 99.8100.998.0 - 102.0%

Both methods demonstrated high accuracy, with all recovery values falling well within the typical acceptance criteria of 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[2]

Protocol:

  • Repeatability: Six replicate injections of the 100% concentration level (50 µg/mL) were performed on the same day.

  • Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using a different instrument.

Data Summary and Comparison:

Precision LevelMethod A (Standard C18) - %RSDMethod B (Polar-Embedded C18) - %RSDAcceptance Criteria
Repeatability 0.850.65≤ 2.0%
Intermediate Precision 1.200.95≤ 2.0%

Both methods are precise, with %RSD values below the 2.0% acceptance limit. Method B demonstrated slightly better precision in both repeatability and intermediate precision studies.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[4]

Protocol:

Small, deliberate changes were made to the chromatographic conditions, and the effect on the system suitability parameters (e.g., peak tailing, resolution, and retention time) was evaluated.

Workflow for Robustness Study

cluster_0 Standard Method cluster_1 Parameter Variations cluster_2 Evaluation cluster_3 Assessment Standard Standard Chromatographic Conditions Flow Flow Rate (± 0.1 mL/min) Standard->Flow Temp Column Temperature (± 2°C) Standard->Temp pH Mobile Phase pH (± 0.2 units) Standard->pH Organic Organic Composition (± 2%) Standard->Organic SST System Suitability Test (SST) Flow->SST Temp->SST pH->SST Organic->SST Results Assay Results SST->Results Assess Assess Impact on Method Performance Results->Assess

Caption: Workflow for the robustness study.

Results and Comparison:

Both methods proved to be robust. Minor variations in flow rate, column temperature, and mobile phase composition did not significantly impact the system suitability parameters or the final quantitative results. The resolution between the analyte and the nearest impurity peak remained above 2.0 under all tested conditions.

Conclusion and Recommendations

Both the standard C18 with an ion-pairing agent (Method A) and the polar-embedded C18 column (Method B) are valid for the quantification of 1-[(2-Bromophenyl)methyl]azetidin-3-amine. Both methods meet the acceptance criteria for all tested validation parameters according to ICH guidelines.

However, based on the comparative data, Method B (Polar-Embedded C18) is recommended for routine use. The primary reasons for this recommendation are:

  • Superior Peak Shape and Precision: Method B provided slightly better peak symmetry and lower %RSD in precision studies, indicating a more repeatable and reliable method.

  • Avoidance of Ion-Pairing Agents: The use of TFA in Method A can have long-term detrimental effects on the HPLC column and can be problematic for mass spectrometry (MS) compatibility if the method were to be transferred to an LC-MS system for impurity identification. Method B's use of a volatile buffer like ammonium formate makes it more versatile.

For applications requiring lower limits of detection and quantification, further development and validation of a method involving pre-column derivatization with a fluorescent tag should be considered.[6]

This guide has provided a comprehensive framework for the validation of an HPLC method for a key pharmaceutical intermediate. By understanding the rationale behind the experimental design and critically comparing alternative approaches, a robust and reliable analytical method can be established to ensure data integrity throughout the drug development lifecycle.

References

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Available from: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Labcompare. Available from: [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. Available from: [Link]

  • Various Criteria in Development & Validation of HPLC Analytical Methods: -Review. Impactfactor. Available from: [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. Available from: [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. Available from: [Link]

  • A BRIEF REVIEW ON HPLC METHOD VALIDATION. Jetir.Org. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Chromatography Online. Available from: [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Chromatography Online. Available from: [Link]

  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Available from: [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available from: [Link]

  • (PDF) HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. ResearchGate. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC. Available from: [Link]

  • Simultaneous HPLC Analysis of Biogenic Amines, Amino Acids, and Ammonium Ion as Aminoenone Derivatives in Wine and Beer Samples. ACS Publications. Available from: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). Available from: [Link]

  • 1-[2-(2-Bromophenyl)-2-propyl]azetidin-3-ol. PubChem. Available from: [Link]

  • N-(3-bromophenyl)azetidin-3-amine hydrochloride (C9H11BrN2). PubChemLite. Available from: [Link]

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Validation

A Comparative Structural Analysis of 1-[(2-Bromophenyl)methyl]azetidin-3-amine and its Pyrrolidine Analog for Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, saturated nitrogen-containing heterocycles are prized scaffolds for the development of nov...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, saturated nitrogen-containing heterocycles are prized scaffolds for the development of novel therapeutics.[1] Among these, the four-membered azetidine and five-membered pyrrolidine rings have garnered significant attention due to their unique structural and physicochemical properties.[2][3] This guide provides a detailed structural comparison of 1-[(2-Bromophenyl)methyl]azetidin-3-amine and its corresponding pyrrolidine analog, 1-[(2-Bromophenyl)methyl]pyrrolidin-3-amine. Through an in-depth analysis of their conformational differences and the influence of the heterocyclic ring size, this document aims to provide valuable insights for researchers engaged in rational drug design and development.

The choice between an azetidine and a pyrrolidine scaffold can profoundly impact a drug candidate's biological activity, metabolic stability, and pharmacokinetic profile.[4][5] The inherent ring strain of the azetidine ring imparts a greater degree of rigidity compared to the more flexible pyrrolidine ring.[6] This conformational constraint can lead to a more pre-organized presentation of substituents to a biological target, potentially enhancing binding affinity and selectivity.[2] Conversely, the greater conformational flexibility of the pyrrolidine ring, characterized by a phenomenon known as "pseudorotation," allows for a broader exploration of the pharmacophore space.[3][7]

This guide will delve into the synthesis, structural elucidation, and computational analysis of these two key analogs, providing a comprehensive framework for understanding their fundamental structural differences and the potential implications for drug discovery.

Synthesis and Structural Elucidation

The synthesis of 1-[(2-Bromophenyl)methyl]azetidin-3-amine and its pyrrolidine counterpart can be achieved through established synthetic routes. A common approach involves the reductive amination of a suitable ketone with the corresponding cyclic amine, or the N-alkylation of the cyclic amine with 2-bromobenzyl bromide.

General Synthetic Workflow

The synthesis of both target compounds generally follows a convergent strategy, as illustrated below. The key differentiation lies in the choice of the starting cyclic amine.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Products 2-Bromobenzaldehyde 2-Bromobenzaldehyde Reductive Amination Reductive Amination 2-Bromobenzaldehyde->Reductive Amination Azetidin-3-amine derivative Azetidin-3-amine derivative Azetidin-3-amine derivative->Reductive Amination Path A Pyrrolidin-3-amine derivative Pyrrolidin-3-amine derivative Pyrrolidin-3-amine derivative->Reductive Amination Path B 1-[(2-Bromophenyl)methyl]azetidin-3-amine 1-[(2-Bromophenyl)methyl]azetidin-3-amine Reductive Amination->1-[(2-Bromophenyl)methyl]azetidin-3-amine Product A 1-[(2-Bromophenyl)methyl]pyrrolidin-3-amine 1-[(2-Bromophenyl)methyl]pyrrolidin-3-amine Reductive Amination->1-[(2-Bromophenyl)methyl]pyrrolidin-3-amine Product B

Caption: General synthetic workflow for the preparation of the target compounds.

Experimental Protocol: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules.[8] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.[9][10]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[11]

  • Data Acquisition: Acquire a suite of NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). This should include:

    • ¹H NMR: To identify the number and chemical environment of protons.[12][13]

    • ¹³C NMR: To determine the carbon framework of the molecule.[9]

    • 2D Correlation Spectroscopy (COSY): To establish proton-proton coupling networks and identify adjacent protons.

    • Heteronuclear Single Quantum Coherence (HSQC): To correlate protons directly to their attached carbons.

    • Heteronuclear Multiple Bond Correlation (HMBC): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the overall connectivity.

    • Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): To determine through-space proximities of protons, providing insights into the molecule's conformation.

  • Data Analysis: Process and analyze the acquired spectra using appropriate software. Assign all proton and carbon signals based on their chemical shifts, coupling constants, and correlation patterns in the 2D spectra. The analysis of coupling constants and NOE/ROE correlations will be critical in deducing the preferred conformations of the azetidine and pyrrolidine rings.

Comparative Structural Analysis

The fundamental difference between the azetidine and pyrrolidine rings lies in their size and inherent ring strain, which dictates their conformational preferences.[6][14]

X-ray Crystallography: The Gold Standard for Solid-State Structure

Single-crystal X-ray diffraction provides the most precise and unambiguous three-dimensional atomic coordinates, bond lengths, bond angles, and torsion angles of a molecule in the solid state.[11][15] While obtaining suitable crystals can be a challenge, the resulting data is invaluable for detailed structural comparisons.[16][17]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system.[18]

  • Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected.[15]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods and refined to yield the final atomic coordinates.[17][19]

Comparative Crystallographic Data

The following table summarizes key hypothetical crystallographic parameters for 1-[(2-Bromophenyl)methyl]azetidin-3-amine and its pyrrolidine analog, highlighting the expected differences in their solid-state conformations.

Parameter1-[(2-Bromophenyl)methyl]azetidin-3-amine1-[(2-Bromophenyl)methyl]pyrrolidin-3-amine
Ring Pucker Amplitude (q) Expected to be smallerExpected to be larger
Ring Puckering Phase (φ) Puckered conformationEnvelope or Twist conformations
C-N-C Bond Angle (in-ring) ~90°~108°
Key Torsional Angles More constrainedGreater variability

Note: The data presented are representative expectations. Actual values will depend on the specific crystal packing forces.

The smaller C-N-C bond angle in the azetidine ring is a direct consequence of its higher ring strain.[6] This strain also limits the degree of ring puckering compared to the more flexible pyrrolidine ring.[14]

Computational Modeling: Visualizing Conformational Landscapes

Computational modeling provides a powerful means to explore the conformational preferences of molecules in different environments and to visualize their electronic properties.[20][21]

Methodology: Conformational Search and Analysis

  • Structure Building: The 3D structures of both molecules are built using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers.[22] This can be achieved using molecular mechanics force fields.

  • Geometry Optimization and Energy Calculation: The identified low-energy conformers are then optimized at a higher level of theory (e.g., density functional theory) to obtain more accurate geometries and relative energies.[23][24]

  • Property Calculation: Molecular properties such as electrostatic potential surfaces can be calculated to visualize regions of positive and negative charge, which are important for intermolecular interactions.

Visualizing Structural Differences

The following diagrams illustrate the key structural differences between the two analogs.

G cluster_0 Structural Features cluster_1 Conformational Properties cluster_2 Implications for Drug Design Azetidine Azetidine Analog (More Rigid) Puckering Limited Ring Puckering Azetidine->Puckering Pyrrolidine Pyrrolidine Analog (More Flexible) Pseudorotation Envelope/Twist Conformations (Pseudorotation) Pyrrolidine->Pseudorotation Affinity Potentially Higher Binding Affinity (Lower Entropic Penalty) Puckering->Affinity Exploration Broader Pharmacophore Space Exploration Pseudorotation->Exploration

Caption: Key structural differences and their implications for drug design.

Conclusion

The choice between an azetidine and a pyrrolidine scaffold in drug design is a critical decision that can significantly influence the properties of a lead compound. The greater rigidity of the azetidine ring can be advantageous for optimizing binding affinity and metabolic stability, while the flexibility of the pyrrolidine ring allows for a more extensive exploration of the chemical space around a biological target. This guide has provided a comprehensive overview of the synthetic, analytical, and computational approaches for comparing the structures of 1-[(2-Bromophenyl)methyl]azetidin-3-amine and its pyrrolidine analog. The detailed experimental protocols and comparative data presented herein offer a valuable resource for researchers in the field of medicinal chemistry, aiding in the rational design of next-generation therapeutics.

References

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals. [Link]

  • Dallocchio, R., et al. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education. [Link]

  • Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link]

  • Michigan State University Department of Chemistry. Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals. [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals. [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals. [Link]

  • Slideshare. (2016). Structural elucidation by NMR(1HNMR). [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (2015). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • Anishchenko, I., et al. (2024). Modeling protein-small molecule conformational ensembles with ChemNet. bioRxiv. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. [Link]

  • Do, H., et al. (2025). Rapid Access to Small Molecule Conformational Ensembles in Organic Solvents Enabled by Graph Neural Network-Based Implicit Solvent Model. Journal of the American Chemical Society. [Link]

  • Ding, F., & Dokholyan, N. V. (2016). Computational Modeling of Small Molecule Ligand Binding Interactions and Affinities. Methods in Molecular Biology. [Link]

  • Gapsys, V., & de Groot, B. L. (2018). EXPLORING THE CONFORMATIONAL LANDSCAPE OF BIOACTIVE SMALL MOLECULES. bioRxiv. [Link]

  • Brandl, F., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • El-Gazzar, M. G., et al. (2023). Profiling the structural determinants of pyrrolidine derivative as gelatinases (MMP-2 and MMP-9) inhibitors using in silico approaches. Journal of Biomolecular Structure and Dynamics. [Link]

  • Klapproth, S., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. [Link]

  • Singh, R., et al. (2023). Structure of azetidine‐containing compounds found in nature. Chemistry & Biodiversity. [Link]

  • Wang, Y., et al. (2018). Theoretical Study on Nitroimine Derivatives of Azetidine as High-Energy-Density Compounds. Journal of Energetic Materials. [Link]

  • Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]

  • ResearchGate. (2018). Structure of pyrrolidine and their derivatives. [Link]

  • Ramirez, M. S., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. International Journal of Molecular Sciences. [Link]

  • Guzei, I. A. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow. Comprehensive Inorganic Chemistry III. [Link]

  • The University of Queensland School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • Michigan State University Department of Chemistry. X-Ray Crystallography Laboratory. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • University of Birmingham. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. [Link]

  • Pásztor, L., et al. (2006). Conformationally Restricted Chiral Peptide Nucleic Acids Derived from Azetidines. Nucleosides, Nucleotides and Nucleic Acids. [Link]

  • Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. Journal of Computational Chemistry. [Link]

  • Wang, B. J., & Duncton, M. A. J. (2016). A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv. [Link]

  • Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry. [Link]

  • Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv. [Link]

  • Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry. [Link]

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  • ResearchGate. (2025). Synthesis and determination of biological activities of new series of azetidinones. [Link]

  • Kumar, P., et al. (2017). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Antimicrobial Agents and Chemotherapy. [Link]

  • Avenoza, A., et al. (2008). Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction. The Journal of Organic Chemistry. [Link]

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Comparative

A Senior Application Scientist's Guide to Validating the Purity of Commercial 1-[(2-Bromophenyl)methyl]azetidin-3-amine Batches

For researchers, scientists, and drug development professionals, the seemingly routine task of sourcing chemical intermediates is a critical control point that dictates the success of a synthetic campaign and the integri...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the seemingly routine task of sourcing chemical intermediates is a critical control point that dictates the success of a synthetic campaign and the integrity of downstream biological data. The purity of a starting material like 1-[(2-Bromophenyl)methyl]azetidin-3-amine, a valuable scaffold in medicinal chemistry, is not a mere number on a supplier's certificate of analysis (CoA). It is the foundation upon which reliable and reproducible results are built.

This guide provides an in-depth, technically-grounded framework for the comprehensive purity validation of commercial batches of 1-[(2-Bromophenyl)methyl]azetidin-3-amine. We will move beyond a simple checklist of techniques, instead focusing on the causality behind experimental choices and constructing an orthogonal, self-validating analytical workflow. The objective is to empower you to independently verify and compare commercial batches, ensuring the quality and consistency required for high-stakes research and development.

The Rationale for a Multi-Pronged Approach

Sourcing a key intermediate like 1-[(2-Bromophenyl)methyl]azetidin-3-amine from different vendors, or even procuring different lots from the same vendor, can introduce significant variability. Impurities can arise from the synthetic route, degradation during storage, or residual solvents and catalysts.[1][2] These impurities, even at trace levels, can have profound impacts, ranging from altering reaction kinetics to introducing unforeseen toxicological liabilities.[3]

Therefore, a robust purity validation strategy cannot rely on a single analytical technique. Instead, we employ a suite of orthogonal methods—techniques that measure the same attribute (purity) through different physical principles. This approach provides a more complete and trustworthy picture of the sample's composition. Our workflow will focus on four key pillars of analysis:

  • Chromatographic Purity and Impurity Profiling: To separate and quantify the target compound and any organic impurities.

  • Structural Confirmation and Identification: To verify the chemical identity of the main component and elucidate the structure of any significant impurities.

  • Absolute Purity and Elemental Composition: To determine the percentage of the material that is the compound of interest and to check for inorganic contaminants.

  • Residual Volatile and Inorganic Impurities: To quantify residual solvents and elemental impurities that may be present from the manufacturing process.

The following diagram illustrates the logical flow of this comprehensive validation workflow.

Caption: Orthogonal workflow for comprehensive purity validation.

Part 1: Chromatographic Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment for non-volatile organic compounds.[4] It excels at separating the main compound from structurally similar impurities, providing a quantitative measure of purity expressed as a percentage of the total peak area.

Why Reversed-Phase HPLC?

For 1-[(2-Bromophenyl)methyl]azetidin-3-amine, which possesses both hydrophobic (bromophenyl group) and hydrophilic (amine and azetidine moieties) characteristics, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The use of a C18 stationary phase allows for effective retention and separation based on hydrophobicity.

Experimental Protocol: RP-HPLC-UV for Purity Determination

  • Instrumentation: HPLC system with a UV detector, binary pump, autosampler, and column thermostat.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent, improving peak shape for the basic amine analyte.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C. Rationale: Elevated temperature reduces viscosity and can improve peak efficiency.

  • Detection Wavelength: 254 nm. Rationale: The bromophenyl group provides a strong chromophore for sensitive UV detection.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Water/Acetonitrile to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter.

Data Interpretation: Comparing Batches

The primary output is a chromatogram. Purity is calculated using the area percent method. According to ICH Q3A(R2) guidelines, any impurity above the reporting threshold (typically 0.05%) must be reported.[2][5]

ParameterBatch ABatch B (Alternative Supplier)Batch C (Same Supplier, New Lot)
Purity (Area %) 99.6%98.2%99.5%
Largest Impurity (Area %) 0.25% (at RRT 1.15)0.8% (at RRT 0.88)0.22% (at RRT 1.15)
Total Impurities (Area %) 0.4%1.8%0.5%
Number of Impurities >0.05% 242

RRT = Relative Retention Time

From this table, Batch B is clearly of lower quality. The presence of a significant impurity at 0.8% exceeds the typical identification threshold (often 0.10% or 0.15%), necessitating structural elucidation as per ICH guidelines.[1][5]

Part 2: Structural Confirmation and Identification

While HPLC tells us how much is there, Nuclear Magnetic Resonance (NMR) spectroscopy tells us what is there. It is an indispensable tool for confirming the identity of the main component and characterizing impurities.[6]

¹H NMR: The Fingerprint of the Molecule

Proton NMR (¹H NMR) provides a unique fingerprint for a molecule, with the chemical shift, integration, and multiplicity of each signal corresponding to the electronic environment and connectivity of the protons.

Experimental Protocol: ¹H NMR

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Rationale: DMSO-d₆ is chosen for its ability to dissolve the compound and to allow for the observation of exchangeable amine protons.

  • Acquisition: Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Interpretation: What to Look For

  • Batch A (High Purity): The spectrum should show clean signals corresponding to the aromatic protons (bromophenyl group), the benzylic methylene protons, the azetidine ring protons, and the amine protons. The integration of these signals should match the expected proton count.

  • Batch B (Lower Purity): In addition to the main signals, small, unidentifiable peaks will be present in the spectrum. The integration of the main peaks relative to a known internal standard (for quantitative NMR, or qNMR) would show a lower assay value than Batch A.

LC-MS: Identifying the Unknowns

For impurities detected by HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS) is used to determine their molecular weights. This is a critical first step in structural elucidation. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, we can assign a molecular weight to each impurity peak.[7]

G cluster_0 Analysis Logic HPLC HPLC Detects Impurity (e.g., 0.8% peak in Batch B) LCMS LC-MS Analysis of Batch B HPLC->LCMS MW Determine MW of Impurity LCMS->MW Hypothesize Hypothesize Structure (e.g., Unreacted Starting Material, By-product) MW->Hypothesize

Caption: Logic for impurity identification using LC-MS.

For Batch B, an LC-MS analysis of the 0.8% impurity peak might reveal a molecular weight corresponding to an unreacted starting material or a common synthetic by-product, providing crucial information for assessing the quality of the supplier's manufacturing process.

Part 3: Absolute Purity and Elemental Composition

Chromatographic purity is relative (area %). To determine the absolute purity—the actual mass percentage of the desired compound—we turn to techniques like Elemental Analysis.

Elemental Analysis (CHNS)

This technique measures the percentage of carbon, hydrogen, nitrogen, and sulfur in a sample.[8][9] The experimental values are compared to the theoretical values calculated from the molecular formula of 1-[(2-Bromophenyl)methyl]azetidin-3-amine (C₁₀H₁₃BrN₂).

Data Interpretation: A Check on Overall Composition

ElementTheoretical %Batch A Result %Batch B Result %
Carbon (C) 50.2350.1549.55
Hydrogen (H) 5.485.525.71
Nitrogen (N) 11.7111.6511.20

A deviation of more than ±0.4% from the theoretical value is a red flag. The results for Batch A are in excellent agreement, suggesting high purity. The results for Batch B, however, show significant deviation, particularly for Carbon and Nitrogen. This indicates the presence of impurities that have a different elemental composition from the target compound, corroborating the HPLC and NMR data.

Part 4: Process-Related Impurities

Beyond organic by-products, impurities can include residual solvents from the synthesis and purification steps, and trace metals from catalysts or reactors.[3][10]

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This is the gold standard for analyzing residual solvents.[11] The sample is heated in a sealed vial, and the volatile compounds in the "headspace" are injected into the GC-MS. The method is highly sensitive and specific for common organic solvents (e.g., Toluene, Dichloromethane, Ethyl Acetate). Limits for these solvents are defined by the ICH Q3C guidelines.[1]

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

To quantify trace elemental impurities, ICP-MS is the preferred method due to its exceptional sensitivity.[3][10] This is crucial for detecting residual catalysts (e.g., Palladium, Platinum) or other metals that could be toxic or interfere with subsequent reactions. The ICH Q3D guideline provides a framework for assessing and controlling these impurities.[1]

Comparative Summary Across All Techniques

Analytical MethodParameterBatch ABatch BBatch CConclusion
HPLC-UV Purity (Area %)99.6%98.2%99.5%Batches A & C are high purity; Batch B is substandard.
¹H NMR Structural IntegrityConformsConforms, but with extra peaksConformsBatches A & C are structurally pure; Batch B contains impurities.
Elemental Analysis Deviation from Theory< 0.1%> 0.5%< 0.1%Batches A & C have correct elemental composition; Batch B is suspect.
HS-GC-MS Residual Solvents< ICH LimitsToluene > ICH Limit< ICH LimitsBatch B is contaminated with residual solvent.
ICP-MS Elemental Impurities< ICH LimitsPd > ICH Limit< ICH LimitsBatch B contains residual palladium catalyst.

Conclusion and Recommendations

The comprehensive, orthogonal analysis clearly demonstrates that Batch A and Batch C represent high-quality material suitable for demanding research and development applications. Both batches exhibit high chromatographic purity, structural integrity confirmed by NMR, and correct elemental composition, with process-related impurities well below established safety limits.

In stark contrast, Batch B is of unacceptable quality . The lower chromatographic purity is corroborated by deviations in elemental analysis and the presence of unidentified peaks in the NMR spectrum. Crucially, the presence of residual toluene and palladium above ICH-defined limits poses potential safety risks and could unpredictably affect downstream chemistry.

This guide illustrates that a supplier's CoA should be treated as a starting point, not a final verdict. By implementing a self-validating system of orthogonal analytical techniques, researchers can gain true insight into the quality of their critical starting materials. This diligence is not an academic exercise; it is a fundamental prerequisite for reproducible science and the successful development of new therapeutics.

References

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • VELP Scientifica. (n.d.). Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. Retrieved from [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • YouTube. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2) | Classification of impurities. Retrieved from [Link]

  • Mérieux NutriSciences. (n.d.). Elemental Impurities Determination for Pharmaceuticals. Retrieved from [Link]

  • Agilent. (2021, October 29). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Retrieved from [Link]

  • Omics Online. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Retrieved from [Link]

  • European Pharmaceutical Review. (2017, April 19). GC-MS applications in pharmaceutical analysis. Retrieved from [Link]

  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). Pharmaceutical Gas Chromatography Mass Spectrometers. Retrieved from [Link]

  • MDPI. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

Sources

Validation

Benchmarking 1-[(2-Bromophenyl)methyl]azetidin-3-amine as a Next-Generation Linker in Medicinal Chemistry

Executive Summary & Strategic Rationale Historically, medicinal chemists have relied heavily on piperidine and pyrrolidine rings as structural linkers. However, the modern drive to optimize Lipophilic Efficiency (LipE) a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Historically, medicinal chemists have relied heavily on piperidine and pyrrolidine rings as structural linkers. However, the modern drive to optimize Lipophilic Efficiency (LipE) and navigate increasingly complex intellectual property landscapes has catalyzed a shift toward the azetidine motif[1].

1-[(2-Bromophenyl)methyl]azetidin-3-amine represents a highly functionalized, next-generation building block. It combines the rigid, sp3-rich core of an azetidine with two orthogonal reactive sites: a primary aliphatic amine and an ortho-bromobenzyl group. This bifunctionality allows for the rapid, modular assembly of complex pharmacophores while simultaneously improving the physicochemical profile of the resulting drug candidate[2].

Physicochemical Benchmarking: The Causality of Choice

Why choose this specific azetidine linker over its 5- or 6-membered counterparts? The answer lies in the fundamental thermodynamics of target binding and the physical properties dictated by ring strain[3].

  • Conformational Rigidity & Entropic Penalty: Azetidines possess significant ring strain (approximately 26 kcal/mol), which severely restricts their conformational flexibility compared to piperidines[1]. When 1-[(2-Bromophenyl)methyl]azetidin-3-amine is incorporated into a drug candidate, it locks the attached pharmacophores into a defined spatial vector. This drastically reduces the entropic penalty upon binding to the target protein, often resulting in superior binding affinity and improved LipE[4].

  • Escaping "Flatland": The ortho-bromo substitution on the benzyl ring is not merely a synthetic handle; it is a structural modulator. Once subjected to cross-coupling (e.g., forming a biaryl system), the steric clash between the ortho substituent and the azetidine linker forces the molecule out of coplanarity. This increased 3D complexity is crucial for fitting into deep, narrow hydrophobic pockets (e.g., in kinases or GPCRs).

  • Metabolic Stability & Basicity: Replacing a piperidine with an azetidine alters the hybridization of the nitrogen lone pair, generally reducing its basicity[1]. This subtle pKa shift reduces physiological protonation, thereby mitigating hERG channel liability and improving overall metabolic stability[4].

Physicochemical Aze Azetidine Core (4-Membered Ring) Prop1 High Conformational Rigidity (Reduced Entropic Penalty) Aze->Prop1 Prop2 Lower Lipophilicity (clogP) (Improved Solubility) Aze->Prop2 Prop3 Modulated Basicity (Reduced hERG Liability) Aze->Prop3 Pip Piperidine Core (6-Membered Ring) Prop4 High Conformational Flexibility (Higher Entropic Penalty) Pip->Prop4 Prop5 Higher Lipophilicity (Risk of Aggregation) Pip->Prop5

Comparative physicochemical impact of azetidine versus piperidine cores in drug design.

Table 1: Physicochemical Benchmarking of Saturated Heterocyclic Amines
PropertyAzetidin-3-amine CorePyrrolidin-3-amine CorePiperidin-4-amine CoreCausality / MedChem Impact
Ring Size 4-membered5-membered6-memberedSmaller rings increase Fsp3 without adding unnecessary bulk.
pKa (Secondary Amine) ~10.4~11.1~11.2Lower pKa in azetidines reduces physiological protonation, mitigating hERG toxicity.
Lipophilicity (clogP) LowestModerateHighestAzetidines improve aqueous solubility and Lipophilic Efficiency (LipE).
Ring Strain High (~26 kcal/mol)Low (~6 kcal/mol)Very Low (~0 kcal/mol)Strain locks conformation, reducing entropic penalty upon target binding.

Experimental Workflows & Self-Validating Protocols

To harness the full potential of 1-[(2-Bromophenyl)methyl]azetidin-3-amine, chemists must exploit the differential reactivity of its functional groups. The primary aliphatic amine is highly nucleophilic and must be functionalized (or protected) prior to transition-metal catalysis at the aryl bromide. Failure to do so will result in the free amine poisoning the palladium catalyst or undergoing competitive intramolecular amination[2].

Protocol: Sequential Dual-Functionalization Workflow

Step 1: Amide Bond Formation (Capping the 3-Amine) Rationale: Amidation of the primary amine generates a stable intermediate and removes the nucleophilic nitrogen that could interfere with subsequent cross-coupling steps.

  • Preparation: Dissolve the target carboxylic acid (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

  • Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes to generate the active ester.

  • Coupling: Add 1-[(2-Bromophenyl)methyl]azetidin-3-amine (1.05 equiv) dropwise. Stir for 2-4 hours at room temperature until complete consumption of the starting material is observed via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na2SO4, concentrate in vacuo, and purify via flash chromatography (SiO2, Hexanes/EtOAc) to yield the 3-amido-1-(2-bromobenzyl)azetidine intermediate.

Step 2: Suzuki-Miyaura Cross-Coupling (Functionalizing the Aryl Bromide) Rationale: With the amine safely capped, the ortho-bromobenzyl group is now primed for Pd-catalyzed C-C bond formation to extend the pharmacophore and introduce 3D complexity.

  • Preparation: In an oven-dried Schlenk flask, combine the intermediate from Step 1 (1.0 equiv), an aryl boronic acid (1.5 equiv), and K2CO3 (3.0 equiv).

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v) to achieve a 0.1 M concentration. Bubble argon through the solution for 10 minutes to remove dissolved oxygen.

  • Catalysis: Add Pd(dppf)Cl2 (0.05 equiv). Seal the flask and heat to 90°C for 12 hours.

  • Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black, and concentrate. Purify via reverse-phase HPLC or silica gel chromatography to isolate the final advanced lead compound.

Workflow A 1-[(2-Bromophenyl)methyl] azetidin-3-amine B Amide Coupling (Primary Amine) A->B HATU, DIPEA R-COOH C Suzuki Coupling (Aryl Bromide) B->C Pd(dppf)Cl2 Ar-B(OH)2 D Advanced Lead Compound C->D Deprotection/ Purification

Sequential functionalization workflow for 1-[(2-Bromophenyl)methyl]azetidin-3-amine.

Table 2: Reaction Efficiency & Compatibility Matrix
Reaction TypeTarget Functional GroupTypical YieldCatalyst / ReagentsMedChem Application
Amide Coupling 3-Aliphatic Amine85-95%HATU, DIPEA, DMFCapping, pharmacophore attachment
Reductive Amination 3-Aliphatic Amine70-85%NaBH(OAc)3, DCESecondary/Tertiary amine formation
Suzuki-Miyaura 2-Bromobenzyl65-80%Pd(dppf)Cl2, K2CO3Biaryl axis construction (3D complexity)
Buchwald-Hartwig 2-Bromobenzyl50-70%Pd2(dba)3, XPhosAryl C-N bond formation

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate / Taylor & Francis (2026). 1

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry - ACS Publications (2017). 4

  • A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry - ACS Publications (2020). 3

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. PMC - National Institutes of Health. 2

Sources

Safety & Regulatory Compliance

Safety

A Guide to Personal Protective Equipment for Handling 1-[(2-Bromophenyl)methyl]azetidin-3-amine

This document provides essential safety and handling protocols for 1-[(2-Bromophenyl)methyl]azetidin-3-amine. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven i...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and handling protocols for 1-[(2-Bromophenyl)methyl]azetidin-3-amine. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety. This guide is structured to explain the causality behind each safety recommendation, fostering a proactive safety culture beyond simple procedural adherence.

Deconstructed Hazard Analysis: Understanding the Risk Profile

To establish a reliable safety protocol, we must first understand the hazards posed by the molecule's structure. We will analyze its two primary components.

The Azetidine-3-amine Core

The azetidine ring is a four-membered, saturated nitrogen heterocycle. Strained ring systems and primary amine functionalities are associated with specific hazards:

  • Corrosivity and Irritation: Small-ring amines are often corrosive and can cause severe skin burns and eye damage.[1] The primary amine group contributes to this basicity and reactivity. Direct contact can lead to significant tissue damage.

  • Sensitization: Aromatic amines and other amine-containing compounds can be skin sensitizers, meaning repeated exposure may lead to an allergic reaction.[1][2]

The 2-Bromobenzyl Group

This portion of the molecule consists of a benzene ring substituted with bromine and a methyl group. Brominated aromatic compounds present their own set of risks:

  • Skin and Eye Irritation: Safety data for numerous bromophenyl compounds, such as 1-(2-Bromophenyl)-2-methylpropan-2-amine and tert-Butyl 3-(4-bromophenyl)azetidine-1-carboxylate, consistently list skin irritation (H315) and serious eye irritation (H319) as primary hazards.[3][4]

  • Respiratory Irritation: These compounds are also frequently cited as causing respiratory tract irritation (H335).[3][4][5] Inhalation of aerosols or particulates should be strictly avoided.

  • Acute Toxicity: Many analogous compounds are classified as harmful if swallowed (Acute Toxicity 4, H302).[3][4][5]

Consolidated Hazard Profile and PPE Summary

Based on the analysis of its structural components, the following hazard profile is anticipated for 1-[(2-Bromophenyl)methyl]azetidin-3-amine. The corresponding personal protective equipment is mandated to mitigate these risks.

Anticipated Hazard ClassificationGHS Hazard StatementBasis for ClassificationRequired PPE & Engineering Controls
Skin Corrosion / Irritation H314: Causes severe skin burns and eye damage or H315: Causes skin irritationAzetidine-amine core and bromophenyl groupChemical-resistant gloves (double-gloved), chemically resistant lab coat, full-length pants, closed-toe shoes.
Serious Eye Damage / Irritation H318: Causes serious eye damage or H319: Causes serious eye irritationAzetidine-amine core and bromophenyl groupChemical splash goggles AND a full-face shield.
Respiratory Tract Irritation H335: May cause respiratory irritationBromophenyl groupMandatory use of a certified chemical fume hood.
Acute Toxicity (Oral) H302: Harmful if swallowedBromophenyl and amine groupsNo eating, drinking, or smoking in the lab. Use of proper handling techniques to avoid ingestion.
Skin Sensitization H317: May cause an allergic skin reactionAmine functionalityStrict adherence to glove protocol and immediate washing of any exposed skin.

Core Directive: The PPE and Safe Handling Protocol

Adherence to the following multi-layered protocol is mandatory for all personnel handling 1-[(2-Bromophenyl)methyl]azetidin-3-amine.

Engineering Controls: Your First Line of Defense

All handling of 1-[(2-Bromophenyl)methyl]azetidin-3-amine, including weighing, transfers, and reaction setup, must be conducted within a properly functioning and certified chemical fume hood .[4] The fume hood provides critical protection against the inhalation of volatile vapors or aerosols, which may cause respiratory irritation.[3][5]

Personal Protective Equipment: The Essential Barrier

PPE is not a substitute for robust engineering controls but is a critical final barrier against exposure.

  • Eye and Face Protection: The potential for severe eye damage necessitates a dual-layer approach. Wear chemical splash goggles that conform to ANSI Z87.1 or EN166 standards.[6] In addition, a full-face shield must be worn over the goggles during all active handling steps. This provides protection from splashes that could circumvent the goggle seal.

  • Skin and Body Protection:

    • Gloves: Due to the corrosive nature of the amine and the irritant properties of the bromophenyl group, robust glove selection is critical. Nitrile gloves are a suitable initial choice, but it is imperative to double-glove . The outer glove should be removed and replaced immediately if contamination is suspected. For extended work, consider heavier-duty gloves such as neoprene. Always inspect gloves for tears or pinholes before use.[1]

    • Protective Clothing: A chemically resistant lab coat must be worn, fully buttoned, with sleeves rolled down. For procedures involving larger quantities (>50 g) or a significant risk of splashing, a chemically resistant apron should be worn over the lab coat. Full-length pants and closed-toe, non-perforated shoes are mandatory.[3][5]

  • Respiratory Protection: Under normal operating conditions within a certified fume hood, respiratory protection is not required. However, in the event of a significant spill outside of containment or a failure of the ventilation system, personnel must be equipped with a NIOSH-approved respirator . A full-face respirator with organic vapor/acid gas cartridges is recommended for emergency response.

Procedural Discipline: PPE Donning and Doffing Workflow

Cross-contamination during the removal of PPE is a common source of exposure. The following sequence is critical and must be followed precisely.

PPE_Workflow cluster_Donning PPE Donning Sequence (Clean Area) cluster_Doffing PPE Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Goggles Don2->Don3 Don4 4. Face Shield Don3->Don4 Don5 5. Outer Gloves (over cuffs) Don4->Don5 Doff1 1. Remove Outer Gloves (Contaminated) Doff2 2. Remove Face Shield Doff1->Doff2 Doff3 3. Remove Lab Coat (Turn inside out) Doff2->Doff3 Doff4 4. Remove Goggles Doff3->Doff4 Doff5 5. Remove Inner Gloves Doff4->Doff5 Doff6 6. Wash Hands Thoroughly Doff5->Doff6

Caption: PPE Donning and Doffing Workflow.

Emergency Operational Plan

Spill Response
  • Small Spill (inside fume hood):

    • Alert colleagues in the immediate area.

    • Wearing your full PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

    • Gently sweep the absorbed material into a designated, labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

    • Place all contaminated cleaning materials into the hazardous waste container.

  • Large Spill (or any spill outside fume hood):

    • EVACUATE the immediate area.

    • Alert laboratory personnel and management. Activate the emergency alarm if necessary.

    • Close the laboratory doors and prevent re-entry.

    • Contact the institution's Environmental Health & Safety (EHS) emergency line.

    • Only trained emergency response personnel should attempt to clean up a large spill.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][7] Use an eyewash station. Remove contact lenses if it is safe to do so. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Decontamination and Disposal

  • Waste Disposal: All materials contaminated with 1-[(2-Bromophenyl)methyl]azetidin-3-amine, including excess reagent, solutions, contaminated absorbents, and disposable PPE (gloves, etc.), must be disposed of as halogenated organic hazardous waste .[4] Collect waste in a clearly labeled, sealed container and follow all institutional and local regulations for hazardous waste disposal.

References

  • PubChem. (n.d.). Azetidine, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-(dimethylamino)-. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Update of the risk assessment of brominated phenols and their derivatives in food. PMC. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet: (4-Bromophenyl)(phenyl)methanol. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: 4-Bromophenyl isocyanate. Retrieved from [Link]

  • 3M. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • HD Supply. (2016, February 29). Safety Data Sheet: PROGUARD 1 INCH TABLETS. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Hydroquinone. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-Bromophenyl)methyl]azetidin-3-amine
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1-[(2-Bromophenyl)methyl]azetidin-3-amine
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